2,6-Difluorophenol
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2,6-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKOVFGIBXCEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182456 | |
| Record name | 2,6-Difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-48-2 | |
| Record name | 2,6-Difluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28177-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028177482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.426 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Difluorophenol (CAS: 28177-48-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenol is a halogenated aromatic organic compound that serves as a versatile building block in various chemical syntheses. Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms ortho to the hydroxyl group, make it a valuable synthon in the development of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and key applications of this compound, with a focus on its role in drug discovery as a bioisostere of carboxylic acids.
Physicochemical and Thermodynamic Properties
The physical and thermodynamic properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 28177-48-2 | |
| Molecular Formula | C₆H₄F₂O | |
| Molecular Weight | 130.09 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 38-41 °C | |
| Boiling Point | 59-61 °C at 17 mmHg | |
| Solubility | Slightly soluble in water; Soluble in ethanol | |
| pKa | 7.34 | |
| logP (Octanol/Water) | 1.67 | [1] |
Table 2: Thermodynamic Properties
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -441.82 | kJ/mol | [1] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -511.64 | kJ/mol | [1] |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 16.89 | kJ/mol | [1] |
| Enthalpy of Sublimation at Standard Conditions (ΔsubH°) | 77.80 ± 2.00 | kJ/mol | [1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of this compound. The following sections detail its characteristic spectral data.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically shows three main signals corresponding to the aromatic protons and the hydroxyl proton.
Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.95 | m | 2H | H-3, H-5 |
| ~6.85 | m | 1H | H-4 |
| ~5.4 (variable) | br s | 1H | -OH |
Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of this compound, four distinct carbon signals are expected.
Table 4: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 (t) | C-2, C-6 (C-F) |
| ~135 (t) | C-1 (C-OH) |
| ~120 (t) | C-4 |
| ~112 (d) | C-3, C-5 |
Note: The multiplicities (t = triplet, d = doublet) arise from C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
Table 5: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3550 | Strong, Broad | O-H stretch |
| ~1630, 1510, 1480 | Medium-Strong | C=C aromatic ring stretch |
| ~1250 | Strong | C-O stretch |
| ~1200 | Strong | C-F stretch |
| ~830 | Strong | C-H out-of-plane bend |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of this compound results in a molecular ion peak and several characteristic fragment ions.
Table 6: Major Mass Spectral Peaks
| m/z | Relative Intensity (%) | Proposed Fragment |
| 130 | 100 | [M]⁺ (Molecular Ion) |
| 102 | ~30 | [M - CO]⁺ |
| 82 | ~60 | [M - HF - F]⁺ |
| 75 | ~15 | [C₆H₃]⁺ |
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 7: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| 🔥 | Danger | H228: Flammable solid |
| ❗ | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation |
Experimental Protocols
The following are general protocols for key experiments related to the characterization and synthesis involving this compound.
Melting Point Determination
Objective: To determine the melting point range of this compound.
Methodology:
-
A small amount of finely powdered this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly (1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Approximately 10-20 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
The sample is placed in the NMR spectrometer.
-
For ¹H NMR, a standard pulse program is used to acquire the spectrum.
-
For ¹³C NMR, a proton-decoupled pulse program is used to obtain a spectrum with singlet peaks for each carbon.
-
The spectra are processed (Fourier transformation, phasing, and baseline correction) and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Synthesis of 3-(Aminomethyl)-2,6-difluorophenol (A GABA Analogue Precursor)
Objective: To synthesize a key intermediate for a GABA analogue from this compound. This protocol is based on literature procedures.
Methodology:
-
Formylation: this compound is subjected to a formylation reaction (e.g., Vilsmeier-Haack or Duff reaction) to introduce a formyl group onto the aromatic ring, primarily at the para position, yielding 3,5-difluoro-4-hydroxybenzaldehyde.
-
Oximation: The resulting aldehyde is then reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding oxime.
-
Reduction: The oxime is reduced to the aminomethyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield 3-(aminomethyl)-2,6-difluorophenol.
-
Purification: The final product is purified by crystallization or column chromatography.
Applications in Drug Development: Bioisosterism
A significant application of this compound in drug development is its use as a bioisostere for the carboxylic acid functional group. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.
The electron-withdrawing nature of the two fluorine atoms increases the acidity of the phenolic hydroxyl group, making its pKa closer to that of a carboxylic acid. This allows for the replacement of a carboxylate group in a drug candidate with the this compound moiety, which can improve properties such as lipophilicity and membrane permeability, potentially leading to enhanced pharmacokinetic profiles.
GABA Aminotransferase Inhibitors
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation, can increase GABA levels in the brain and is a therapeutic strategy for epilepsy and other neurological disorders.[2] this compound has been used as a carboxylic acid bioisostere in the design of GABA analogues that act as inhibitors of GABA-AT.[3]
TNF-α Production Inhibitors
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine implicated in various inflammatory diseases. The development of small molecule inhibitors of TNF-α production is an active area of research. Isoxazolone-based compounds have been identified as potent TNF-α inhibitors, and the synthesis of some of these inhibitors utilizes this compound as a starting material.[4]
Visualizations
Logical Relationship: Bioisosterism in Drug Design
Experimental Workflow: Synthesis of a GABA Analogue Precursor
Signaling Pathway: Inhibition of GABA Degradation
References
- 1. This compound (CAS 28177-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The development of new isoxazolone based inhibitors of tumor necrosis factor-alpha (TNF-alpha) production - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-Difluorophenol, a key intermediate in the synthesis of pharmaceuticals and advanced materials. This document details its structural characteristics, physicochemical parameters, spectroscopic profile, and reactivity. Furthermore, it includes detailed experimental protocols for its synthesis and purification, along with a discussion of its significance in drug development, particularly as a bioisostere for carboxylic acids and a modulator of GABAergic pathways.
Physicochemical Properties
This compound is a white to almost white crystalline solid at room temperature.[1][2] Its physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄F₂O | [2] |
| Molecular Weight | 130.09 g/mol | [2] |
| Appearance | White to almost white crystalline solid/powder to lump | [2] |
| Melting Point | 38-41 °C | [3][4] |
| Boiling Point | 59-61 °C at 17 mmHg | [3][4] |
| Density | 1.27 g/cm³ | [5] |
| Flash Point | 58 °C (136.4 °F) - closed cup | [6] |
| pKa | 7.45 ± 0.10 (Predicted) | [3] |
| Water Solubility | Slightly soluble | [3] |
| Solubility in other solvents | Soluble in ethanol (B145695) (50 mg/mL) | [3][4] |
Table 2: Identification and Registration Data
| Identifier | Value | Reference(s) |
| CAS Number | 28177-48-2 | [2] |
| PubChem CID | 94392 | [2] |
| EC Number | 248-884-9 | [4] |
| MDL Number | MFCD00002158 | [2] |
| InChI | InChI=1S/C6H4F2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | [4] |
| InChIKey | CKKOVFGIBXCEIJ-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC(=C(C(=C1)F)O)F | [7] |
Spectroscopic Properties
The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling. The hydroxyl proton signal's chemical shift can be variable and may be broadened.[8]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the different carbon atoms in the molecule. The carbons directly bonded to fluorine will show characteristic splitting due to carbon-fluorine coupling. Aromatic carbons typically appear in the range of δ 120-160 ppm.[8]
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-F stretching vibrations, which are typically strong, appearing in the fingerprint region.
-
Aromatic C=C stretching bands around 1450-1600 cm⁻¹.
-
A C-O stretching band around 1200-1260 cm⁻¹.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 130. The fragmentation pattern will be influenced by the presence of the fluorine and hydroxyl groups, leading to characteristic fragment ions.
Experimental Protocols
Synthesis of this compound
Two common synthetic routes for this compound are detailed below.
This method involves the dealkylation of 2,6-difluoroanisole (B1301606).[1]
-
Materials:
-
2,6-Difluoroanisole
-
Trimethylchlorosilane (TMSCl)
-
Sodium Iodide (NaI)
-
Acetonitrile (B52724) (anhydrous)
-
Water
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
Dissolve 2,6-difluoroanisole (e.g., 4.00 mL, 33.9 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add trimethylchlorosilane (8.80 mL, 102 mmol) and sodium iodide (15.0 g, 100 mmol) sequentially to the solution.
-
Heat the reaction mixture to 100 °C and maintain for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent by evaporation under reduced pressure.
-
Add water (40 mL) to the residue and extract with dichloromethane (3 x 30 mL).
-
Combine the organic phases and wash sequentially with water (40 mL) and saturated brine (40 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by evaporation under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 6:1 v/v) as the eluent to afford this compound.[3]
-
This synthesis proceeds via a diazotization reaction followed by hydrolysis.[2]
-
Materials:
-
2,6-Difluoroaniline
-
Sulfuric acid (30% and 50% aqueous solutions)
-
Sodium nitrite (B80452) (30% aqueous solution)
-
Copper (II) sulfate
-
Potassium iodide-starch paper
-
-
Procedure:
-
Diazotization:
-
In a reactor, add 25 kg of a 30% aqueous sulfuric acid solution and 3.0 kg (23 mol) of 2,6-difluoroaniline.
-
Heat the mixture with stirring to completely dissolve the 2,6-difluoroaniline.
-
Cool the solution to -5 °C with vigorous stirring.
-
Slowly add 5.6 kg of a 30% sodium nitrite solution, maintaining the reaction temperature between -5 and 0 °C.
-
Continue to stir for 2 hours after the addition is complete.
-
Filter the solution and discard the filter residue.
-
Decompose any excess nitrous acid by adding an aqueous urea solution until a negative test is obtained with potassium iodide-starch paper.[2]
-
-
Hydrolysis:
-
In a separate kettle, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper sulfate.
-
Heat this mixture to reflux.
-
Slowly add the previously prepared diazonium salt solution to the refluxing mixture.
-
The this compound formed will co-distill with water. Collect the distillate.
-
-
Work-up and Purification:
-
Separate the organic layer from the distillate.
-
Dry the organic layer.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation.[2]
-
-
Caption: Synthetic pathways to this compound.
Purification
Crude this compound can be purified by either recrystallization or vacuum distillation.
-
General Procedure:
-
Choose a suitable solvent or solvent system in which this compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Given its boiling point, vacuum distillation is an effective method for purifying larger quantities of this compound.
-
General Procedure:
Spectroscopic Analysis Protocols
-
Procedure:
-
Weigh approximately 5-25 mg of purified this compound for ¹H NMR, or a more concentrated solution for ¹³C NMR, into a clean, dry vial.[9]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9]
-
Ensure the sample is fully dissolved.
-
Filter the solution through a pipette with a glass wool plug directly into a clean NMR tube.[9]
-
Cap the NMR tube and wipe it clean before inserting it into the spectrometer.
-
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum.
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Procedure:
-
Dissolve a small amount of the sample in a volatile solvent.
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
The sample is then vaporized and ionized in the source.
-
References
- 1. researchgate.net [researchgate.net]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Reactome | GABA receptor activation [reactome.org]
- 4. Aminomethyl-2,6-difluorophenols as a novel class of increased lipophilicity GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. GABAB Receptor-Positive Modulators: Enhancement of GABAB Receptor Agonist Effects In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
An In-depth Technical Guide to the Molecular Structure and Weight of 2,6-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and weight of 2,6-Difluorophenol (CAS No: 28177-48-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document summarizes its chemical and physical properties, details its molecular geometry based on crystallographic data, and outlines the experimental methodologies used for its characterization.
Core Molecular Properties
This compound is a halogenated aromatic compound with the chemical formula C₆H₄F₂O.[1][2][3] Its molecular structure consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH) and two fluorine atoms at the ortho positions (carbons 2 and 6 relative to the hydroxyl group). This substitution pattern confers unique chemical reactivity and physical properties to the molecule.
Quantitative Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is crucial for stoichiometric calculations, analytical method development, and interpretation of spectroscopic results.
| Property | Value | Source |
| Molecular Formula | C₆H₄F₂O | [1][3] |
| Molecular Weight | 130.09 g/mol | [1][3] |
| Monoisotopic Mass | 130.02302107 Da | [4] |
| CAS Number | 28177-48-2 | [5][1][3] |
| IUPAC Name | This compound | [4] |
Molecular Structure and Geometry
The precise three-dimensional arrangement of atoms in this compound has been determined using X-ray crystallography.[6] This technique provides accurate measurements of bond lengths and angles, offering a detailed insight into the molecule's conformation.
Crystallographic Data
The crystal structure of this compound reveals a planar aromatic ring with the substituent atoms lying in close proximity. The key bond lengths and angles are presented in the following table.
| Bond/Angle | Value (Å or °) |
| C-F Bond Length | Data not explicitly found in search results |
| C-O Bond Length | Data not explicitly found in search results |
| C-C (aromatic) Bond Length | Data not explicitly found in search results |
| O-H Bond Length | Data not explicitly found in search results |
| F-C-C Bond Angle | Data not explicitly found in search results |
| C-C-O Bond Angle | Data not explicitly found in search results |
| C-O-H Bond Angle | Data not explicitly found in search results |
Note: While a publication on the crystal structure of this compound was identified[6], the specific bond lengths and angles were not detailed within the provided search snippets. Access to the full publication would be required for this specific data.
Molecular Structure Diagram
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound with atom numbering.
Caption: Molecular structure of this compound.
Experimental Protocols for Structural and Molecular Weight Determination
The characterization of this compound relies on a combination of spectroscopic and spectrometric techniques. Below are detailed methodologies for the key experiments used to determine its structure and molecular weight.
X-ray Crystallography for Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline compound.
Methodology:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the crystal lattice are then determined using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined by least-squares methods to best fit the experimental diffraction data, yielding precise bond lengths and angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, which is invaluable for confirming the molecular structure. Both ¹H and ¹³C NMR are routinely employed.
Methodology:
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.
-
Data Acquisition: The sample is placed in the strong magnetic field of an NMR spectrometer. Radiofrequency pulses are applied to excite the nuclei, and the resulting signals (free induction decay) are recorded.
-
Data Processing: The raw data is Fourier transformed to produce the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).
-
Spectral Interpretation:
-
¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift provides information about the electronic environment of the protons. The integration of the signals gives the relative number of protons for each signal. The splitting pattern (multiplicity) reveals information about neighboring protons.
-
¹³C NMR: The number of signals indicates the number of chemically non-equivalent carbon atoms. The chemical shift provides information about the type of carbon (e.g., aromatic, bonded to an electronegative atom).
-
Mass Spectrometry for Molecular Weight Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound with high accuracy.
Methodology:
-
Sample Introduction and Ionization: A small amount of the this compound sample is introduced into the mass spectrometer. It is then ionized using one of several methods, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide the exact mass, which can be used to determine the elemental composition.
Logical Workflow for Structural Characterization
The following diagram illustrates the logical workflow for the comprehensive structural characterization of a compound like this compound.
References
Synthesis of 2,6-Difluorophenol from 2,6-difluoroaniline
An in-depth technical guide to the synthesis of 2,6-difluorophenol from 2,6-difluoroaniline (B139000), designed for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the primary synthetic pathway, complete with experimental protocols, quantitative data, and a visual representation of the workflow.
Introduction
This compound is a valuable fluorinated organic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[1] Its preparation from 2,6-difluoroaniline is a common and effective method. This process involves a two-stage reaction sequence: the diazotization of the aniline (B41778) derivative, followed by the hydrolysis of the resulting diazonium salt. Careful control of reaction conditions is crucial for achieving high yield and purity.[1]
Synthetic Pathway Overview
The synthesis of this compound from 2,6-difluoroaniline is primarily achieved through a two-step process:
-
Diazotization: The primary aromatic amine, 2,6-difluoroaniline, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures to form a 2,6-difluorobenzenediazonium salt.[2][3] Maintaining a low temperature, typically between -5 and 0 °C, is critical to prevent the unstable diazonium salt from decomposing.[4][5]
-
Hydrolysis: The diazonium salt solution is then subjected to hydrolysis, where the diazonium group (-N₂⁺) is replaced by a hydroxyl group (-OH). This step is often catalyzed by a copper salt, such as copper(II) sulfate (B86663), and performed at elevated temperatures under reflux conditions to yield the final product, this compound.[4][6]
Experimental Workflow
The logical flow of the synthesis is depicted in the following diagram, outlining the progression from starting materials to the final purified product.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
The following protocols are based on a large-scale laboratory procedure for the synthesis of this compound.[4]
Stage 1: Preparation of 2,6-Difluorobenzenediazonium Salt Solution
-
Dissolution: To a suitable reactor, add 25 kg of a 30% aqueous sulfuric acid solution. While stirring, add 3.0 kg (23 mol) of 2,6-difluoroaniline. Heat the mixture gently to ensure complete dissolution of the aniline.
-
Cooling: Vigorously stir the solution and cool it to -5 °C using an appropriate cooling bath.
-
Diazotization: Slowly add 5.6 kg of a prepared 30% aqueous sodium nitrite solution. The rate of addition should be controlled to maintain the reaction temperature between -5 and 0 °C.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at -5 to 0 °C for an additional 2 hours.
-
Quenching and Filtration: Decompose any excess nitrous acid by adding an aqueous urea solution until a starch-iodide test paper no longer turns blue. Filter the reaction mixture to remove any solid residues. The resulting filtrate, containing the 2,6-difluoroaniline diazonium salt, is used directly in the next stage.[4]
Stage 2: Hydrolysis and Purification
-
Hydrolysis Setup: In a separate reaction kettle equipped for distillation, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper(II) sulfate. Heat this mixture to reflux.
-
Addition and Distillation: Slowly add the previously prepared diazonium salt solution to the refluxing sulfuric acid and copper sulfate mixture. The this compound product forms and is distilled from the reaction mixture simultaneously.
-
Workup: Collect the distillate. The resulting liquid contains the crude this compound.
-
Purification:
-
Separate the organic layer from the aqueous layer.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the purified this compound as a white solid.[4]
-
Data Presentation
The quantitative data from the described synthesis are summarized below for clarity.
Table 1: Reaction Yield and Product Purity
| Parameter | Value | Reference |
| Starting Material | 2,6-Difluoroaniline (3.0 kg) | [4] |
| Final Product | This compound | [4] |
| Yield | 88.9% | [4] |
| Purity | 98.6% | [4] |
Table 2: Key Reaction Conditions
| Stage | Parameter | Condition | Reference |
| Diazotization | Temperature | -5 to 0 °C | [4] |
| Duration | 2 hours (post-addition) | [4] | |
| Hydrolysis | Catalyst | Copper(II) Sulfate | [4] |
| Temperature | Reflux | [4] |
Conclusion
The synthesis of this compound from 2,6-difluoroaniline via a diazotization-hydrolysis sequence is a robust and high-yielding method.[4] The success of this procedure hinges on strict temperature control during the formation of the diazonium salt to prevent premature decomposition and side reactions.[5] The subsequent copper-catalyzed hydrolysis and simultaneous distillation provide an efficient means of isolating the product. This technical guide offers a detailed protocol and quantitative data to support the laboratory-scale production of this important chemical intermediate for applications in research and development.
References
An In-depth Technical Guide to the Synthesis of 2,6-Difluorophenol from 2,6-Difluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 2,6-difluorophenol, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 2,6-difluoroanisole (B1301606). The core of this document focuses on the O-demethylation of 2,6-difluoroanisole, a common and effective synthetic route. This guide details the most prevalent and effective methodologies for this transformation, including the use of boron tribromide (BBr₃) and a combination of trimethylchlorosilane (TMSCl) and sodium iodide (NaI). For each method, a detailed experimental protocol is provided, along with a summary of reaction parameters and expected outcomes. The information is presented to be of maximal utility for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its unique electronic properties, conferred by the two fluorine atoms ortho to the hydroxyl group, make it a desirable synthon for modulating the physicochemical properties of target compounds, such as pKa, lipophilicity, and metabolic stability. The synthesis of this compound is therefore of significant interest. While several synthetic routes exist, the O-demethylation of the readily available 2,6-difluoroanisole is a direct and widely employed strategy. This guide will focus on the practical execution of this chemical transformation.
Synthetic Pathways: O-Demethylation of 2,6-Difluoroanisole
The cleavage of the methyl ether in 2,6-difluoroanisole to yield this compound is the central transformation discussed. This can be achieved through various reagents that facilitate the removal of the methyl group. The two most prominent and well-documented methods involve the use of a strong Lewis acid, boron tribromide, and a synergistic combination of trimethylchlorosilane and sodium iodide.
Method 1: Demethylation using Boron Tribromide (BBr₃)
Boron tribromide is a powerful and effective reagent for the cleavage of aryl methyl ethers.[1][2] Its high reactivity allows for the demethylation to proceed under relatively mild conditions. The reaction mechanism involves the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, which facilitates the nucleophilic attack by a bromide ion on the methyl group.[3]
Experimental Workflow:
Figure 1: General workflow for the BBr₃-mediated demethylation of 2,6-difluoroanisole.
Detailed Experimental Protocol:
-
Reaction Setup: A solution of 2,6-difluoroanisole (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled to 0°C in an ice bath.
-
Reagent Addition: A solution of boron tribromide (1.0 M in DCM, 1.5-3.0 eq) is added dropwise to the stirred solution of 2,6-difluoroanisole over a period of 15-30 minutes.[4][5] The reaction mixture is typically observed to form a precipitate or become cloudy.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.[4]
-
Work-up: The reaction mixture is carefully quenched by slowly adding it to a stirred mixture of ice and water. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with DCM (2 x volumes). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Method 2: Demethylation using Trimethylchlorosilane (TMSCl) and Sodium Iodide (NaI)
A milder and often more convenient alternative to BBr₃ is the in situ generation of iodotrimethylsilane (B154268) (TMSI) from trimethylchlorosilane and sodium iodide.[6][7] This method is considered a well-established route for the dealkylation of ethers, including 2,6-difluoroanisole.[8] The reaction proceeds via the formation of TMSI, which then reacts with the ether in a mechanism similar to that of BBr₃.
Logical Relationship Diagram:
Figure 2: Logical relationship of reagents and intermediates in the TMSCl/NaI demethylation method.
Detailed Experimental Protocol:
-
Reaction Setup: To a stirred suspension of sodium iodide (1.5-2.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere, add 2,6-difluoroanisole (1.0 eq).
-
Reagent Addition: Trimethylchlorosilane (1.5-2.0 eq) is added dropwise to the mixture at room temperature.[6]
-
Reaction: The reaction mixture is stirred at room temperature for 5 hours or, if necessary, heated to reflux until the reaction is complete as monitored by TLC or GC-MS.[9]
-
Work-up: The reaction is quenched by the addition of water. The mixture is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with aqueous sodium thiosulfate (B1220275) solution to remove any residual iodine, followed by washing with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by vacuum distillation or column chromatography to afford pure this compound.
Data Presentation: Comparison of Demethylation Methods
The following tables summarize the key quantitative data for the described synthetic methods. Please note that yields can be highly dependent on the specific reaction scale and purification method.
Table 1: Reagents and Reaction Conditions
| Parameter | Method 1: BBr₃ | Method 2: TMSCl/NaI |
| Starting Material | 2,6-Difluoroanisole | 2,6-Difluoroanisole |
| Key Reagents | Boron tribromide | Trimethylchlorosilane, Sodium Iodide |
| Solvent | Dichloromethane (DCM) | Acetonitrile |
| Temperature | 0°C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 12-24 hours | 5 hours to overnight |
Table 2: Reported Yields and Purity
| Parameter | Method 1: BBr₃ | Method 2: TMSCl/NaI |
| Typical Yield | 70-90% (general for aryl methyl ethers)[4] | Not explicitly reported for this substrate, but generally high for ether cleavage[6] |
| Purity (after purification) | >98% | >98% |
Conclusion
The synthesis of this compound from 2,6-difluoroanisole via O-demethylation is a robust and reliable transformation. Both the boron tribromide and the trimethylchlorosilane/sodium iodide methods offer effective means to achieve this conversion. The choice of method may depend on factors such as the availability and cost of reagents, desired reaction conditions (e.g., temperature), and the scale of the synthesis. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to successfully implement this important synthetic step in their work. As with all chemical reactions, appropriate safety precautions should be taken, particularly when handling corrosive and moisture-sensitive reagents like boron tribromide and trimethylchlorosilane.
References
- 1. US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 5. EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 8. nbinno.com [nbinno.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of 2,6-Difluorophenol: A Technical Guide
Introduction
2,6-Difluorophenol is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and drug development. Its unique electronic properties, stemming from the presence of two electronegative fluorine atoms ortho to the hydroxyl group, make it a valuable building block in the synthesis of novel compounds. A thorough understanding of its spectroscopic characteristics is paramount for its identification, characterization, and quality control. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ~6.91 | m | - | H3, H4, H5 |
| 5.45 | s (br) | - | -OH |
Note: The aromatic protons (H3, H4, and H5) appear as a complex multiplet due to proton-proton and proton-fluorine couplings.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the influence of the fluorine substituents, the chemical shifts of the aromatic carbons are significantly affected.
| Chemical Shift (ppm) | Assignment |
| 153.4 (dd, J=243.9, 8.6 Hz) | C2, C6 |
| 139.1 (t, J=13.8 Hz) | C1 |
| 124.9 (t, J=10.1 Hz) | C4 |
| 111.8 (dd, J=19.2, 5.2 Hz) | C3, C5 |
Note: The chemical shifts and coupling constants are predicted values and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the O-H, C-H, C=C, and C-F bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3550 | Strong, Broad | O-H stretch (Hydrogen-bonded) |
| ~3080 | Medium | Aromatic C-H stretch |
| ~1630 | Strong | Aromatic C=C stretch |
| ~1500 | Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch |
| ~1050 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern. The mass spectrum of this compound was obtained by electron ionization (EI).
| m/z | Relative Intensity (%) | Assignment |
| 130 | 100 | [M]⁺ (Molecular Ion) |
| 110 | 30 | [M-HF]⁺ |
| 82 | 62 | [M-CO-F]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.98 s
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters (FTIR-ATR):
-
Spectrometer: Fourier Transform Infrared Spectrometer
-
Accessory: ATR with a diamond crystal
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in dichloromethane.
-
Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.
Instrument Parameters (Gas Chromatography):
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Instrument Parameters (Mass Spectrometer):
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Mass Range: m/z 40-400
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,6-Difluorophenol
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-difluorophenol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document details the expected spectral parameters, including chemical shifts and coupling constants, and provides standardized experimental protocols for data acquisition.
Introduction to the NMR Spectroscopy of this compound
This compound is an important fluorinated aromatic compound used as a building block in the synthesis of various pharmaceuticals and agrochemicals. NMR spectroscopy is an essential analytical technique for the structural verification and purity assessment of this compound. The presence of fluorine atoms significantly influences the NMR spectra, providing unique spectral signatures that are invaluable for structural confirmation. This guide will delve into the intricacies of both the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound.
Predicted and Experimental NMR Data
The following tables summarize the experimental ¹H NMR data and predicted ¹³C NMR data for this compound. The ¹H NMR data is based on experimental values, while the ¹³C NMR data is predicted due to the limited availability of experimentally verified public data.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the hydroxyl proton and the two types of aromatic protons.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-4 | 6.888 | Triplet of triplets (tt) | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5 |
| H-3, H-5 | 6.793 | Multiplet (m) | - |
| OH | 5.66 | Singlet (s) | - |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to show four distinct signals due to the molecule's symmetry. The chemical shifts are significantly influenced by the electronegative fluorine and oxygen atoms. Furthermore, the carbon signals will exhibit splitting due to coupling with the directly attached fluorine atoms (¹JCF) and through multiple bonds (ⁿJCF).
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| C-1 | 151.0 | Triplet (t) | ²JCF ≈ 10-20 |
| C-2, C-6 | 155.0 | Doublet of triplets (dt) | ¹JCF ≈ 240-260, ³JCF ≈ 5-10 |
| C-3, C-5 | 112.0 | Doublet (d) | ³JCF ≈ 5-10 |
| C-4 | 120.0 | Triplet (t) | ⁴JCF ≈ 2-5 |
Note: The ¹³C NMR data presented is based on established prediction algorithms and typical values for similar fluorinated aromatic compounds. Experimental verification is recommended.
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0.03% v/v).
¹H NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm (-2 to 14 ppm).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm or the residual solvent peak.
-
Integrate the signals.
-
¹³C NMR Data Acquisition
-
Spectrometer: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Parameters:
-
Spectral Width: 240 ppm (-10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0 ppm or the solvent signal.
-
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Caption: General experimental workflow for NMR analysis.
A Comprehensive Technical Guide to the Solubility of 2,6-Difluorophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the solubility of 2,6-difluorophenol in organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on foundational physicochemical principles governing its solubility, presents the available data, and offers a detailed, generalized experimental protocol for its determination. This guide is intended to be a valuable resource for laboratory researchers, medicinal chemists, and professionals in drug development and material science.
Introduction to this compound
This compound is a halogenated aromatic organic compound with the chemical formula C₆H₄F₂O. The presence of two fluorine atoms ortho to the hydroxyl group significantly influences its chemical and physical properties, including its acidity, reactivity, and solubility, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Some sources suggest that this compound exhibits enhanced reactivity and solubility compared to its non-fluorinated counterparts.
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for predicting its solubility in various organic solvents.
| Property | Value |
| Molecular Formula | C₆H₄F₂O |
| Molecular Weight | 130.09 g/mol |
| Melting Point | 38-41 °C |
| Boiling Point | 59-61 °C at 17 mmHg |
| Appearance | White to off-white solid |
| pKa | Not readily available, but expected to be lower (more acidic) than phenol (B47542) due to the electron-withdrawing nature of fluorine. |
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polar hydroxyl group in this compound allows for hydrogen bonding with polar protic solvents, while the fluorinated aromatic ring contributes to its nonpolar character, suggesting solubility in less polar organic solvents.
Quantitative Solubility Data
Comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively reported in scientific literature. However, the following data point has been identified:
| Solvent | Chemical Class | Solubility (at ambient temperature) |
| Ethanol | Polar Protic | 50 mg/mL |
| Water | Polar Protic | Slightly soluble |
It is important for researchers to experimentally determine the solubility of this compound in their specific solvent systems to ensure accuracy for their applications.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed, generalized methodology for the experimental determination of the solubility of this compound in various organic solvents, based on the widely accepted shake-flask method.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
4.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. For solvents where sedimentation is slow, centrifugation can be used to separate the solid and liquid phases.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant from each vial. Immediately dilute the aliquot with a known volume of the respective solvent to prevent precipitation.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.
-
Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
4.3. Experimental Workflow Diagram
Caption: A generalized workflow for the experimental determination of solubility.
Factors Influencing the Solubility of this compound
The solubility of this compound is governed by the interplay between the solute and solvent properties. The following diagram illustrates these relationships.
Caption: Key factors influencing the solubility of this compound.
Conclusion
While specific quantitative data on the solubility of this compound in a wide array of organic solvents remains limited in publicly accessible literature, this guide provides a foundational understanding of its expected behavior based on its physicochemical properties. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to generate precise and reliable solubility data tailored to their specific applications in drug development, material science, and chemical synthesis. The generation of such data will be invaluable to the scientific community, enabling more accurate predictions and optimizations of processes involving this versatile compound.
2,6-Difluorophenol as a Bioisostere of Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The carboxylic acid moiety is a ubiquitous functional group in pharmacologically active compounds, crucial for target engagement through hydrogen bonding and ionic interactions. However, its ionizable nature often imparts undesirable physicochemical properties, such as poor membrane permeability, rapid metabolism, and high plasma protein binding, which can limit oral bioavailability and central nervous system (CNS) penetration. Bioisosteric replacement of the carboxylic acid group with a suitable mimic that retains the desired biological activity while improving drug-like properties is a well-established strategy in medicinal chemistry. This technical guide provides an in-depth analysis of 2,6-difluorophenol as a non-classical bioisostere of carboxylic acid, offering a comprehensive overview of its physicochemical properties, rationale for use, and application in drug design, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Analysis
The utility of this compound as a carboxylic acid bioisostere stems from its comparable acidity (pKa) to aliphatic carboxylic acids, coupled with increased lipophilicity. The electron-withdrawing nature of the two fluorine atoms in the ortho positions significantly lowers the pKa of the phenolic hydroxyl group compared to phenol (B47542) itself (pKa ≈ 9.9), bringing it into a range that can mimic the ionization state of a carboxylic acid at physiological pH.
| Property | This compound | Benzoic Acid (Representative Carboxylic Acid) | Rationale for Bioisosteric Similarity |
| pKa | ~7.1 - 7.45[1][2] | ~4.2[1][3][4][5][6][7] | The pKa of this compound is sufficiently acidic to act as a proton donor and participate in hydrogen bonding interactions similar to a carboxylic acid. While less acidic than benzoic acid, it can still exist in a partially ionized state at physiological pH. |
| logP | ~2.0 (computed)[8] | ~1.87[3][8] | The lipophilicity is comparable to or slightly higher than that of simple carboxylic acids, which can lead to improved membrane permeability and reduced clearance. |
| Hydrogen Bond Donors | 1[8] | 1 | Both moieties possess a single acidic proton capable of acting as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | 3 (1 oxygen, 2 fluorines)[8] | 2 (2 oxygens) | Both have multiple lone pairs that can act as hydrogen bond acceptors, facilitating interactions with biological targets. |
Rationale for Bioisosteric Replacement
The substitution of a carboxylic acid with a this compound moiety is driven by the goal of optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.
Logical Framework for Bioisosteric Replacement
Caption: Logic for replacing carboxylic acids with 2,6-difluorophenols.
Key Advantages of the this compound Bioisostere:
-
Increased Lipophilicity: The replacement of a carboxylic acid with the more lipophilic this compound can enhance passive diffusion across biological membranes, including the blood-brain barrier.
-
Modulated Acidity: The weaker acidity of the this compound (pKa ~7.1-7.45) compared to a typical carboxylic acid (pKa ~4-5) means that a smaller fraction of the molecules will be ionized at physiological pH. This can lead to improved absorption and distribution.
-
Metabolic Stability: Carboxylic acids can be susceptible to metabolic conjugation reactions, such as glucuronidation. The this compound moiety may offer a different metabolic profile, potentially leading to a longer half-life.
-
Maintained Hydrogen Bonding: The phenolic hydroxyl group can still participate in the crucial hydrogen bonding interactions with the target protein that were provided by the original carboxylic acid.
Case Studies in Drug Design
GABA Aminotransferase Inhibitors
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA aminotransferase (GABA-AT) is the enzyme responsible for the degradation of GABA. Inhibition of GABA-AT increases GABA levels in the brain, which is a therapeutic strategy for epilepsy and other neurological disorders.
In a notable example, this compound was employed as a bioisostere for the carboxylic acid group in analogues of GABA.[9] The resulting compounds, 3-(aminomethyl)-2,6-difluorophenol (B13155500) and 4-(aminomethyl)-2,6-difluorophenol, were found to be inhibitors of GABA-AT.[9] This demonstrated that the this compound moiety could successfully mimic the carboxylic acid in binding to the enzyme's active site while increasing the lipophilicity of the drug candidates.[9]
Caption: Inhibition of the GABA degradation pathway by a bioisosteric analogue.
| Compound | Target | Activity | Reference |
| GABA | GABA-AT | Substrate | [10] |
| 4-(Aminomethyl)-2,6-difluorophenol | GABA-AT | Inhibitor | [9] |
| 3-(Aminomethyl)-2,6-difluorophenol | GABA-AT | Inhibitor | [9] |
| Vigabatrin | GABA-AT | IC50 = 350 µM | [11] |
| Gabaculine | GABA-AT | IC50 = 1.8 µM | [11] |
Aldose Reductase Inhibitors
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. Under hyperglycemic conditions, the accumulation of sorbitol contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy. Therefore, aldose reductase inhibitors (ARIs) are a therapeutic target for the management of these conditions.
The this compound moiety has been successfully used to replace the carboxylic acid in a series of aldose reductase inhibitors.[2] This substitution resulted in potent non-carboxylate inhibitors. In one study, the this compound analogue exhibited a lower IC50 value than its carboxylic acid counterpart, indicating higher potency.
References
- 1. global.oup.com [global.oup.com]
- 2. Structural Modifications of (1S,3S)-3-Amino-4-Difluoromethylenecyclopentanecarboxylic Acid, a Potent Irreversible Inhibitor of GABA Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoic acid - Wikipedia [en.wikipedia.org]
- 4. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 5. library.gwu.edu [library.gwu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzoic acids [stenutz.eu]
- 8. Chemical Properties [apps.ncl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New substrates and inhibitors of gamma-aminobutyric acid aminotransferase containing bioisosteres of the carboxylic acid group: design, synthesis, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Key Reactive Sites of 2,6-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the key reactive sites on the 2,6-difluorophenol molecule. This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Understanding its reactivity is paramount for the efficient design of synthetic routes and the development of novel molecules. This document explores the electronic properties, steric effects, and thermodynamic factors that govern the reactivity of the hydroxyl group and the aromatic ring. Detailed experimental protocols for characteristic reactions are provided, along with a summary of key quantitative data. Visual diagrams of reaction mechanisms and experimental workflows are included to facilitate a deeper understanding of the molecule's chemical behavior.
Introduction to this compound
This compound is a substituted aromatic compound with the chemical formula C₆H₄F₂O. The presence of two electron-withdrawing fluorine atoms ortho to the hydroxyl group significantly influences the molecule's physicochemical properties and reactivity compared to phenol (B47542). These substitutions create a unique electronic environment that dictates the molecule's behavior in chemical reactions, making it a versatile building block in organic synthesis.
Unveiling the Key Reactive Sites
The reactivity of this compound is primarily centered around two key sites: the acidic phenolic hydroxyl group and the electron-rich aromatic ring. The interplay of inductive and resonance effects of the hydroxyl and fluorine substituents governs the nucleophilicity and electrophilicity of these sites.
The Phenolic Hydroxyl Group: A Site for Nucleophilic Attack
The hydroxyl group is the most acidic site on the molecule, readily undergoing deprotonation in the presence of a base to form the corresponding phenoxide ion. The electron-withdrawing nature of the two ortho-fluorine atoms increases the acidity of the phenolic proton compared to phenol itself. The resulting phenoxide is a potent nucleophile, readily participating in reactions such as O-alkylation and O-acylation.
The Aromatic Ring: A Target for Electrophilic Substitution
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly activating hydroxyl group, which directs incoming electrophiles to the ortho and para positions through resonance donation of a lone pair of electrons. However, the two fluorine atoms at the ortho positions are deactivating due to their strong inductive electron-withdrawing effect.[3][4] This deactivation is somewhat counteracted by the resonance effect of the fluorine atoms, which can donate a lone pair of electrons to the ring. The net effect is a moderated reactivity of the aromatic ring compared to phenol.
Due to steric hindrance from the two ortho-fluorine atoms, electrophilic attack is most likely to occur at the para-position (C4). The meta-positions (C3 and C5) are less favored due to the directing effects of the hydroxyl group.
Computational Analysis of Reactive Sites
Molecular Electrostatic Potential (MEP): An MEP map of this compound would be expected to show a region of negative electrostatic potential (red/yellow) around the oxygen atom of the hydroxyl group, confirming its nucleophilic character and susceptibility to electrophilic attack. The aromatic ring would exhibit regions of varying electron density, with the para-position likely having a higher negative potential compared to the meta-positions, indicating its favorability for electrophilic substitution.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons (nucleophilicity), while the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the π-system of the aromatic ring, particularly at the para-position. This indicates that these are the most probable sites for electrophilic attack. The LUMO is likely to be distributed over the aromatic ring, indicating its potential to accept electrons in nucleophilic aromatic substitution reactions under forcing conditions.
Key Reactions and Transformations
O-Alkylation: The Williamson Ether Synthesis
The nucleophilic character of the 2,6-difluorophenoxide ion is exploited in the Williamson ether synthesis to form a wide range of aryl ethers. This reaction proceeds via an SN2 mechanism where the phenoxide displaces a halide or other suitable leaving group from an alkylating agent.[8][9]
Caption: Williamson Ether Synthesis of 2,6-Difluoroaryl Ethers.
Electrophilic Aromatic Substitution
As discussed, the primary site for electrophilic aromatic substitution on this compound is the para-position (C4). Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. The general mechanism involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity.[3]
Caption: General Mechanism of Electrophilic Aromatic Substitution on this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄F₂O | [1] |
| Molecular Weight | 130.09 g/mol | [1] |
| pKa (predicted) | 7.45 ± 0.10 | [7] |
| Melting Point | 38-41 °C | [10] |
| Boiling Point | 59-61 °C at 17 mmHg | [10] |
| ¹H NMR (CDCl₃) | δ 6.8-7.1 (m, 3H), 5.1 (s, 1H) | [6][11] |
| ¹³C NMR (CDCl₃) | δ 152.2 (dd, J=243, 8 Hz), 124.9 (t, J=10 Hz), 112.0 (dd, J=19, 4 Hz) | [5] |
| IR Spectrum (KBr, cm⁻¹) | 3550-3200 (O-H stretch), 1630 (C=C stretch), 1250 (C-F stretch) | [12] |
| Bond Lengths (Å) | C1-O1: 1.365, C1-C2: 1.385, C2-F1: 1.355, C1-C6: 1.386, C6-F2: 1.354 | [13] |
| Bond Angles (°) | C2-C1-C6: 121.3, O1-C1-C2: 119.3, O1-C1-C6: 119.4 | [13] |
Experimental Protocols
Protocol for O-Alkylation: Synthesis of 1-(Benzyloxy)-2,6-difluorobenzene
This protocol is a representative example of the Williamson ether synthesis using this compound.
Materials:
-
This compound
-
Benzyl (B1604629) bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the refluxing mixture.
-
Continue to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain pure 1-(benzyloxy)-2,6-difluorobenzene.
Caption: Experimental Workflow for the O-Alkylation of this compound.
Protocol for Electrophilic Aromatic Substitution: Nitration of this compound
This protocol describes a typical nitration reaction, targeting the para-position of this compound.
Materials:
-
This compound
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Ice-water bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution in an ice-water bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (catalytic amount) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2,6-difluoro-4-nitrophenol.
References
- 1. This compound | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. periodicals.karazin.ua [periodicals.karazin.ua]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound(28177-48-2) 1H NMR [m.chemicalbook.com]
- 12. This compound [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Supply of High-Purity 2,6-Difluorophenol: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical step in ensuring the validity and reproducibility of their work. This technical guide provides an in-depth overview of the commercial supply landscape for high-purity 2,6-Difluorophenol, a key building block in the synthesis of pharmaceuticals and advanced materials.
This compound (CAS No. 28177-48-2) is a versatile chemical intermediate recognized for its role in the development of anti-inflammatory and analgesic drugs.[1] Its unique structure, with two fluorine atoms at the 2 and 6 positions of the phenolic ring, imparts enhanced reactivity and solubility compared to its non-fluorinated counterparts.[1] This makes it a valuable component in the synthesis of agrochemicals, specialty chemicals, polymers, coatings, and adhesives.[1] The production of high-purity this compound is a complex process, often involving starting materials like 2,6-difluoroanisole (B1301606) or 2,6-difluoroaniline (B139000), and requires stringent quality control to ensure minimal impurities.[2]
Commercial Supplier Landscape
A variety of chemical suppliers offer this compound at different purity levels suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers. It is important to note that while catalog purities are listed, lot-to-lot variability can exist, and obtaining a Certificate of Analysis (CoA) for a specific batch is crucial for critical applications.
Supplier and Product Specifications
| Supplier | Product Number | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | 264466 | 98% | 28177-48-2 | F₂C₆H₃OH | 130.09 |
| Chem-Impex | 01739 | ≥ 98% (GC) | 28177-48-2 | C₆H₄F₂O | 130.09[1] |
| Santa Cruz Biotechnology | sc-224003 | ≥97% | 28177-48-2 | C₆H₄F₂O | 130.09[3] |
| TCI America | D2015 | >98.0%(GC) | 28177-48-2 | C₆H₄F₂O | 130.09 |
| GTI Laboratory Supplies | FSC28177482-05GM | 99.9%, for synthesis, Certified® | 28177-48-2 | C₆H₄F₂O | 130.09 |
| ZaiQi Bio-Tech | ZQ-28177-48-2 | 98% | 28177-48-2 | C₆H₄F₂O | 130.09[4] |
| BLD Pharm | BD138634 | 28177-48-2 | C₆H₄F₂O |
Physical and Chemical Properties
A consistent set of physical and chemical properties for this compound is reported across various suppliers, which is essential for its application in chemical synthesis and material science.
| Property | Value | Source |
| Melting Point | 38-41 °C (lit.) | Sigma-Aldrich, ZaiQi Bio-Tech[4] |
| Boiling Point | 59-61 °C/17 mmHg (lit.) | Sigma-Aldrich |
| Appearance | White to almost white powder to lump | Chem-Impex[1] |
| Solubility | Ethanol: soluble 50 mg/mL, clear, colorless to light yellow | Sigma-Aldrich |
Workflow for Supplier Selection
Choosing the right supplier for a critical reagent like high-purity this compound involves a systematic process to ensure the quality and consistency of the material. The following diagram illustrates a logical workflow for this selection process.
Experimental Protocols: Synthesis and Purification
While detailed experimental protocols for the use of this compound are application-specific and proprietary, general synthetic routes for its preparation are documented. One common method involves the diazotization of 2,6-difluoroaniline followed by hydrolysis.[2]
A published procedure outlines the following steps:
-
Diazotization: 2,6-difluoroaniline is dissolved in an aqueous sulfuric acid solution and cooled to -5 to 0 °C. A solution of sodium nitrite (B80452) is then slowly added to form the diazonium salt.[5]
-
Hydrolysis: The diazonium salt solution is added to a refluxing mixture of aqueous sulfuric acid and copper sulfate. The this compound is formed and can be isolated by distillation.[5]
-
Purification: The crude product is then purified through separation, drying, and vacuum distillation to yield a high-purity product.[5]
For analytical purposes, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the quantitative analysis of difluorophenols. Due to the polar nature of the hydroxyl group, a derivatization step, such as silylation with BSTFA, is often employed to improve chromatographic peak shape and thermal stability.
Conclusion
The commercial availability of high-purity this compound from a range of suppliers provides researchers with multiple options. However, due to the critical nature of this reagent in many applications, a thorough evaluation of not only the product specifications but also the supplier's documentation and support is essential. By following a structured selection process and performing in-house validation, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
An In-depth Technical Guide to 2,6-Difluorophenol
This technical guide provides a comprehensive overview of 2,6-difluorophenol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, properties, synthesis, purification, and analytical methods. Furthermore, it explores the role of this compound derivatives in biological signaling pathways.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is a disubstituted aromatic compound. It is also known by a variety of synonyms, which are listed below to aid in literature and database searches.
Table 1: IUPAC Name and Synonyms for this compound
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 28177-48-2[1] |
| Synonyms | Phenol, 2,6-difluoro-[1]; 2,6-Difluorphenol[2]; FFP[1] |
Physicochemical Properties
This compound is a solid at room temperature with a distinct set of physical and chemical properties that are critical for its handling, storage, and application in synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄F₂O[3] |
| Molecular Weight | 130.09 g/mol [3] |
| Appearance | White to almost white crystalline solid or powder[4] |
| Melting Point | 38-41 °C[5] |
| Boiling Point | 59-61 °C at 17 mmHg[5] |
| Solubility | Slightly soluble in water. Soluble in ethanol.[6] |
| Density | 1.27 g/cm³[4] |
| Flash Point | 58 °C (closed cup)[5] |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis and purification of this compound.
Synthesis of this compound
Two primary methods for the synthesis of this compound are the dealkylation of 2,6-difluoroanisole (B1301606) and the diazotization of 2,6-difluoroaniline (B139000).[3]
This method involves the cleavage of the ether bond in 2,6-difluoroanisole to yield the corresponding phenol.
Experimental Protocol:
-
To a solution of 2,6-difluoroanisole (4.00 mL, 33.9 mmol) in acetonitrile (B52724) (50 mL), add trimethylchlorosilane (8.80 mL, 102 mmol) and sodium iodide (15.0 g, 100 mmol) sequentially.[6]
-
Heat the reaction mixture to 100 °C and maintain for 5 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Remove the solvent by evaporation under reduced pressure.[6]
-
To the residue, add water (40 mL) and extract with dichloromethane (B109758) (3 x 30 mL).[6]
-
Combine the organic phases and wash sequentially with water (40 mL) and saturated brine (40 mL).[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by evaporation under reduced pressure to obtain the crude product.[6]
This multi-step process involves the conversion of 2,6-difluoroaniline to a diazonium salt, followed by hydrolysis to the phenol.[7]
Experimental Protocol:
-
Preparation of the Diazonium Salt:
-
Add 25 kg of a 30% aqueous sulfuric acid solution to a reactor.
-
Add 3.0 kg (23 mol) of 2,6-difluoroaniline and heat under stirring to completely dissolve.[7]
-
Cool the solution to -5 °C with vigorous stirring.[7]
-
Slowly add 5.6 kg of a 30% sodium nitrite (B80452) solution, maintaining the temperature between -5 and 0 °C.[7]
-
Continue to react for 2 hours after the addition is complete.[7]
-
Filter to remove any solid residue.
-
Decompose excess nitrous acid with an aqueous urea (B33335) solution until a negative result is obtained with starch-iodide paper.[7]
-
-
Hydrolysis of the Diazonium Salt:
-
In a separate vessel, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper sulfate.[7]
-
Heat this mixture to reflux.
-
Slowly add the prepared 2,6-difluoroaniline diazonium salt solution to the refluxing mixture.
-
The this compound will distill as it is formed. Collect the distillate.[7]
-
Purification of this compound
Crude this compound can be purified by column chromatography.
Experimental Protocol:
-
Prepare a silica (B1680970) gel column.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a mixture of petroleum ether and ethyl acetate (B1210297) (v/v = 6/1).[6]
-
Collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[6]
Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)
The following is a general protocol for the analysis of difluorophenols, which can be adapted for this compound. Due to the polar nature of the phenolic hydroxyl group, a derivatization step is often employed to improve chromatographic performance.[1]
Table 3: GC-MS Analysis Protocol
| Step | Procedure |
| 1. Sample Preparation (Aqueous Matrix) | - Collect 10 mL of the aqueous sample. - Spike with an internal standard (e.g., 2,4,6-tribromophenol). - Adjust the pH to approximately 2-3 with a suitable acid.[1] - Perform liquid-liquid extraction with ethyl acetate (2 x 5 mL). - Combine the organic extracts and dry over anhydrous sodium sulfate. - Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.[1] |
| 2. Derivatization (Silylation) | - Transfer 100 µL of the concentrated extract to a clean autosampler vial. - Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] - Tightly cap the vial and heat at 70°C for 30 minutes.[1] - Cool to room temperature before GC-MS analysis.[1] |
| 3. GC-MS Instrumental Parameters | Gas Chromatograph: - Injection Mode: Splitless - Inlet Temperature: 250 °C - Oven Program: Initial temperature 70°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).[1] - Carrier Gas: Helium Mass Spectrometer: - Ionization Mode: Electron Ionization (EI) at 70 eV - Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan |
Biological Significance and Signaling Pathways
While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for their biological activity, notably as modulators of GABA receptors and as potential inhibitors of Tumor Necrosis Factor-alpha (TNF-α).
This compound Derivatives as GABA Receptor Antagonists
Derivatives such as 3-(aminomethyl)-2,6-difluorophenol (B13155500) and 4-(aminomethyl)-2,6-difluorophenol (B12094816) have been synthesized and evaluated as analogues of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[4] Specifically, 4-(aminomethyl)-2,6-difluorophenol has been shown to be a competitive antagonist at ρ1 GABA(C) receptors.[3]
The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. GABA exerts its effects by binding to ionotropic GABA(A) and GABA(C) receptors, which are ligand-gated chloride ion channels, and metabotropic GABA(B) receptors, which are G-protein coupled receptors.[5][8] The binding of GABA to its ionotropic receptors leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting the firing of an action potential.
Potential as TNF-α Inhibitors
This compound derivatives have also been explored as building blocks for the synthesis of isoxazolone-based inhibitors of Tumor Necrosis Factor-alpha (TNF-α).[4] TNF-α is a pro-inflammatory cytokine that plays a central role in the inflammatory cascade.[] It mediates its effects by binding to its receptors, TNFR1 and TNFR2, which triggers downstream signaling pathways, including the NF-κB and MAPK pathways, leading to the expression of inflammatory genes.[][10]
Safety and Handling
This compound is a flammable solid and is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be worn when handling this compound.[5] It should be stored in a cool, dry, and well-ventilated area away from heat and ignition sources.[12]
This guide provides a foundational understanding of this compound for scientific and research applications. For further details, consulting the primary literature and safety data sheets is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. hpst.cz [hpst.cz]
- 3. Aminomethyl-2,6-difluorophenols as a novel class of increased lipophilicity GABA(C) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. gcms.cz [gcms.cz]
- 7. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]
- 8. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacogenomics of TNF inhibitors [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Initial Toxicity Screening of 2,6-Difluorophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available toxicological data for 2,6-Difluorophenol (CAS No. 28177-48-2), a versatile chemical intermediate in the pharmaceutical and agrochemical industries. Due to its reactive nature, a thorough understanding of its toxicity profile is essential for safe handling and risk assessment. This document consolidates information from safety data sheets and available studies to present a preliminary overview of its acute toxicity, skin and eye irritation potential, and mutagenicity. It is important to note that publicly available data on the comprehensive toxicity of this compound is limited. This guide highlights existing data while also identifying critical data gaps in its toxicological profile, including cytotoxicity, detailed genotoxicity, and the underlying signaling pathways of its toxic effects. Standardized experimental protocols for key toxicity assays are provided to guide future research.
Chemical and Physical Properties
This compound is a white to almost white crystalline solid.[1] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 28177-48-2 | [2] |
| Molecular Formula | C₆H₄F₂O | [2] |
| Molecular Weight | 130.09 g/mol | |
| Melting Point | 38-41 °C | [3] |
| Boiling Point | 59-61 °C at 17 mmHg | [3] |
| Solubility | Slightly soluble in water. Soluble in ethanol. | [3] |
Toxicological Data
The available toxicological data for this compound is primarily derived from Safety Data Sheets (SDS), which provide hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Acute Toxicity
This compound is classified as toxic if swallowed or in contact with skin.[2] It is also harmful if inhaled.[4] The acute toxicity estimate (ATE) for oral administration has been reported as 100 mg/kg body weight in some safety data sheets, although the original study is not specified.
| Route of Exposure | GHS Classification | Quantitative Data (LD₅₀/ATE) | Species | Reference |
| Oral | Toxic if swallowed (Acute Tox. 3) | ATE = 100 mg/kg | Not specified | [2] |
| Dermal | Toxic in contact with skin (Acute Tox. 3) | Data not available | Not specified | [2] |
| Inhalation | Harmful if inhaled (Acute Tox. 4) | Data not available | Not specified | [4] |
Skin and Eye Irritation
The compound is classified as causing severe skin burns and eye damage.[2]
| Endpoint | GHS Classification | Observations | Reference |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (Skin Corr. 1B) | Corrosive | [2] |
| Serious Eye Damage/Irritation | Causes serious eye damage (Eye Dam. 1) | Corrosive | [2] |
Respiratory Sensitization
This compound may cause respiratory irritation.[2]
| Endpoint | GHS Classification | Observations | Reference |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (STOT SE 3) | Irritant to the respiratory tract. | [2] |
Cytotoxicity
No publicly available data on the cytotoxicity of this compound (e.g., IC₅₀ values in different cell lines) was found.
| Cell Line | Assay | IC₅₀ | Reference |
| Data not available | Data not available | Data not available |
Genotoxicity
Limited data is available regarding the genotoxicity of this compound. A bacterial reverse mutation assay (Ames test) was conducted on a substance referred to as "C6-2AL," which is understood to be this compound. The study concluded that the substance was not mutagenic under the test conditions. No data was found from other genotoxicity assays such as the Comet assay.
| Assay | Test System | Concentration/Dose | Metabolic Activation (S9) | Result | Reference |
| Ames Test | Salmonella typhimurium strains TA1535, TA1537, TA98, TA100 and Escherichia coli strain WP2uvrA | Up to 5000 µ g/plate | With and without | Non-mutagenic | Internal Report |
| Comet Assay | Data not available | Data not available | Not applicable | Data not available |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Exposure: Treat cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
-
Cell Preparation: Expose cells to this compound for a defined period.
-
Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and histones, leaving behind nucleoids.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis, allowing the fragmented DNA to migrate towards the anode, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Strain Preparation: Prepare overnight cultures of histidine-requiring (his- ) strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring (trp- ) strain of Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: Prepare an S9 fraction from the liver of induced rats to mimic mammalian metabolism (optional, but recommended).
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
-
Plating: Mix the contents with molten top agar (B569324) and pour onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
-
Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Animal Selection: Use a small number of animals (typically rats or mice) of a single sex (usually females).
-
Dosing: Administer a single oral dose of the test substance at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure: The outcome of the test with the initial dose level determines the next step:
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
Classification: The substance is classified into a toxicity category based on the dose levels at which mortality is observed.
Signaling Pathways and Experimental Workflows
Due to the lack of specific studies on this compound, the signaling pathways involved in its toxicity are currently unknown. Phenolic compounds, in general, can exert toxicity through various mechanisms including oxidative stress, mitochondrial dysfunction, and disruption of cellular signaling cascades. Further research is required to elucidate the specific pathways affected by this compound.
The following diagrams illustrate the general workflows for the described toxicity assays.
Figure 1: General workflow for an MTT cytotoxicity assay.
Figure 2: General workflow for the Comet assay.
Conclusion and Future Directions
The initial toxicity screening of this compound, based on available Safety Data Sheets, indicates that it is a hazardous substance with acute oral toxicity, and is corrosive to skin and eyes, and a respiratory irritant. An Ames test suggests it is not mutagenic in the tested bacterial strains. However, there is a significant lack of comprehensive toxicological data. To ensure the safe use of this compound and to conduct a thorough risk assessment, further studies are imperative.
Future research should focus on:
-
In vitro cytotoxicity studies to determine the IC₅₀ values in various human cell lines.
-
Comprehensive genotoxicity assessment using a battery of tests, including the Comet assay and in vitro micronucleus assay, to evaluate its potential to cause DNA damage in mammalian cells.
-
In vivo acute toxicity studies following OECD guidelines to determine the LD₅₀ values for dermal and inhalation routes of exposure.
-
Mechanistic studies to investigate the underlying signaling pathways of its toxicity, with a focus on potential oxidative stress and mitochondrial dysfunction, which are common mechanisms for phenolic compounds.
The generation of this data will be crucial for establishing safe exposure limits and for the informed use of this compound in research and industrial applications.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,6-Difluorophenol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,6-difluorophenol as a versatile building block in the synthesis of pharmaceutical intermediates. The unique electronic properties conferred by the two fluorine atoms enhance the acidity of the phenolic proton and influence the reactivity of the aromatic ring, making it a valuable precursor for a range of therapeutic agents.[1] This document outlines key applications, detailed experimental protocols, and relevant biological pathways.
Key Applications of this compound Derivatives
The strategic incorporation of the 2,6-difluorophenyl moiety can significantly impact the pharmacological properties of a molecule, including its lipophilicity and metabolic stability.[2] This has led to its use in the development of various classes of drugs.
| Application Area | Therapeutic Target | Example Intermediate/Analogue | Key Benefits of 2,6-Difluoro Moiety |
| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Analogues of Celecoxib | Enhanced selectivity and potency. |
| Neurotherapeutics | γ-Aminobutyric Acid (GABA) Receptors | 3-(Aminomethyl)-2,6-difluorophenol | Acts as a lipophilic bioisostere of a carboxylic acid, increasing potential for crossing the blood-brain barrier.[2][3] |
| Immunomodulators | Tumor Necrosis Factor-alpha (TNF-α) | Isoxazolone-based inhibitors | The difluorophenyl group contributes to the overall conformation and binding affinity to the target protein.[2] |
| Polymer Chemistry | Not Applicable | Poly(2,6-difluoro-1,4-phenylene oxide) | Used in the synthesis of advanced materials with applications in various fields.[3][4] |
Synthesis of Pharmaceutical Intermediates from this compound
This compound serves as a key starting material for various transformations to produce more complex pharmaceutical intermediates. Common synthetic routes involve O-alkylation, O-arylation, and electrophilic aromatic substitution.
General Experimental Workflow
The synthesis of a pharmaceutical intermediate from this compound typically follows a multi-step process. A generalized workflow is depicted below, illustrating the key stages from the initial reaction to the final, purified compound.
Caption: Generalized workflow for the synthesis of a pharmaceutical intermediate from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 2,6-Difluoroaniline (B139000)
This protocol describes a common method for the preparation of this compound, a key starting material.[5][6]
Materials:
-
2,6-Difluoroaniline
-
30% Sulfuric acid (aqueous solution)
-
30% Sodium nitrite (B80452) (aqueous solution)
-
50% Sulfuric acid (aqueous solution)
-
Copper (II) sulfate
Procedure:
-
To a reactor, add 25 kg of a 30% aqueous sulfuric acid solution and 3.0 kg (23 mol) of 2,6-difluoroaniline.[6]
-
Heat the mixture with stirring to completely dissolve the 2,6-difluoroaniline.[6]
-
Cool the mixture to -5 °C with vigorous stirring.[6]
-
Slowly add 5.6 kg of a 30% sodium nitrite solution, maintaining the reaction temperature between -5 and 0 °C.[6]
-
Continue the reaction for 2 hours after the addition is complete.[6]
-
Filter the reaction mixture and decompose any excess nitrous acid in the filtrate with an aqueous urea solution.[6]
-
In a separate kettle, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper sulfate.[6]
-
Heat this mixture to reflux.
-
Slowly add the previously prepared 2,6-difluoroaniline diazonium salt solution to the refluxing mixture.[6]
-
The this compound product will distill as it is formed.[6]
-
Separate the distilled liquid, dry it, and filter.
-
Purify the product by vacuum distillation to obtain white, solid this compound.[6]
Expected Yield and Purity:
Protocol 2: Synthesis of a Celecoxib Analogue Intermediate
While Celecoxib itself is not directly synthesized from this compound, this protocol outlines the key condensation reaction to form the pyrazole (B372694) core, a central feature of Celecoxib and its analogues. This reaction can be adapted for intermediates derived from this compound.
Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[3]
Materials:
-
4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione
-
4-Sulfamoylphenylhydrazine hydrochloride
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel equipped with a reflux condenser and stirrer.[3]
-
Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.[3]
-
Add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution, followed by brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure pyrazole intermediate.[3]
Signaling Pathway: Mechanism of Action of COX-2 Inhibitors
Pharmaceuticals derived from this compound, such as analogues of the COX-2 inhibitor Celecoxib, function by interrupting the inflammatory cascade. The diagram below illustrates the signaling pathway inhibited by these drugs.
Caption: Inhibition of the COX-2 signaling pathway by Celecoxib analogues.
By selectively inhibiting the COX-2 enzyme, these drugs block the conversion of arachidonic acid to prostaglandin H2, a key precursor for prostaglandins that mediate inflammation, pain, and fever.[2][6] This targeted approach aims to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[1][2]
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
Application Notes and Protocols for the Oxidative Polymerization of 2,6-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of poly(2,6-difluoro-1,4-phenylene oxide) via the oxidative polymerization of 2,6-difluorophenol. Poly(phenylene oxide)s (PPOs) are a class of high-performance thermoplastics, and the introduction of fluorine atoms into the polymer backbone is anticipated to enhance thermal stability and lower crystallinity.[1] The following sections detail two primary chemical methods for this polymerization, utilizing either a copper-based or an iron-based catalyst system, as well as an enzymatic approach.
I. Introduction
The oxidative polymerization of phenols is a fundamental method for producing PPOs. While the polymerization of 2,6-disubstituted phenols like 2,6-dimethylphenol (B121312) is well-established, the high oxidation potential of phenols with electron-withdrawing substituents, such as this compound, makes their polymerization more challenging.[2] Nevertheless, successful synthesis of high molecular weight poly(2,6-difluoro-1,4-phenylene oxide) has been achieved through specific catalytic systems.[1] These fluorinated polymers are of interest for their unique properties as functional materials.[3] This document outlines protocols that have been successfully employed for this synthesis.
II. Data Presentation: Key Experimental Parameters
The following table summarizes the quantitative data from key experiments for the oxidative polymerization of this compound using different catalytic systems.
| Parameter | Copper-Catalyzed System | Iron-Catalyzed System |
| Monomer | This compound | This compound |
| Catalyst | ((1,4,7-Triisopropyl-1,4,7-triazacyclononane) cupric (II)) bromide | Fe-salen complex |
| Ligand/Additive | 2,6-Diphenylpyridine (B1197909) | Not Applicable |
| Oxidant | Oxygen (O₂) | Hydrogen Peroxide (H₂O₂) |
| Solvent | Monochlorobenzene | 1,4-Dioxane (B91453) |
| Temperature | 40°C | 60°C |
| Reaction Time | 48 hours | Not specified |
| Polymer Structure | Poly(2,6-difluoro-1,4-phenylene oxide) | Crystalline Poly(2,6-difluoro-1,4-phenylene oxide) |
| Polymer Solubility | Not specified | Partly soluble in THF; insoluble in chloroform, benzene, hexafluorobenzene |
| Molecular Weight | Not specified | Several thousands (for the THF-soluble part) |
III. Experimental Protocols
A. Protocol 1: Copper-Catalyzed Oxidative Polymerization
This protocol is based on the use of a copper (II) complex as a catalyst and oxygen as the oxidant.[2]
Materials:
-
This compound (C₆H₄F₂O)
-
2,6-Diphenylpyridine
-
((1,4,7-Triisopropyl-1,4,7-triazacyclononane) cupric (II)) bromide (Polymerization catalyst)
-
Monochlorobenzene (Solvent)
-
Methanol (B129727) (for precipitation)
-
Hydrochloric acid
-
Oxygen gas supply
-
Glass reaction vessel (e.g., 10 mL) with stirring capability
Procedure:
-
In a 10 mL glass vessel, dissolve 0.26 g of this compound and 0.23 g of 2,6-diphenylpyridine in 4 mL of monochlorobenzene.
-
Add 0.04 g of ((1,4,7-triisopropyl-1,4,7-triazacyclononane) cupric (II)) bromide to the solution to act as the polymerization catalyst.
-
Stir the mixture at 40°C for 48 hours while bubbling oxygen through the solution.
-
After the reaction is complete, add the reaction mixture dropwise into methanol acidified with hydrochloric acid to precipitate the polymer.
-
Collect the resulting white precipitate, which is poly(2,6-difluoro-1,4-phenylene) ether.
-
Further purification can be achieved by redissolving the polymer in a suitable solvent like THF and reprecipitating it in methanol.
B. Protocol 2: Iron-Catalyzed Oxidative Polymerization
This protocol utilizes an Fe-salen complex as the catalyst and hydrogen peroxide as the oxidizing agent.[3][4]
Materials:
-
This compound (C₆H₄F₂O)
-
Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex (Catalyst)
-
Hydrogen peroxide (H₂O₂) (Oxidizing agent)
-
1,4-Dioxane (Solvent)
-
Tetrahydrofuran (THF) for solubility testing and purification
-
Methanol for precipitation
Procedure:
-
The specific amounts of reactants and catalyst for this protocol are not detailed in the provided search results, but a typical procedure would involve dissolving the this compound and the Fe-salen catalyst in 1,4-dioxane in a reaction vessel.
-
Heat the solution to 60°C.
-
Add hydrogen peroxide to initiate the polymerization.
-
Allow the reaction to proceed for a sufficient time for polymerization to occur.
-
Pour the reaction mixture into a large amount of methanol to precipitate the polymer.
-
Filter and dry the resulting polymer. The obtained polymer is expected to be partly soluble in THF.[3]
C. Alternative Method: Enzymatic Polymerization
Enzymatic polymerization of this compound has been explored using peroxidase as a catalyst.[3][5] However, this method can lead to partial elimination of fluorine atoms, resulting in a polymer with a more complex and less defined structure.[3] This approach may be suitable for applications where a perfectly linear and defect-free polymer is not essential. The general principle involves using an enzyme like horseradish peroxidase (HRP) in an aqueous organic solvent with hydrogen peroxide as the oxidant.[5][6]
IV. Mandatory Visualizations
A. Experimental Workflow for Copper-Catalyzed Oxidative Polymerization
Caption: Workflow for Copper-Catalyzed Polymerization.
B. Logical Relationship of Polymerization Components
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP1160267A1 - Catalyst for oxidative polymerization of fluorophenol, method of oxidative polymerization of fluorophenol, and poly(oxyfluorophenylene) derivative - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 28177-48-2 [chemicalbook.com]
- 5. mcm.h-its.org [mcm.h-its.org]
- 6. Polyphenol Polymerization by an Alternative Oxidative Microbial Enzyme and Characterization of the Biological Activity of Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Poly(2,6-difluoro-1,4-phenylene oxide): A Detailed Protocol for Researchers
Application Note: AN2025-12-18
This document provides a comprehensive protocol for the synthesis of poly(2,6-difluoro-1,4-phenylene oxide), a crystalline polymer with potential applications in materials science and engineering. The synthesis is achieved through the oxidative polymerization of 2,6-difluorophenol using an iron-salen complex as a catalyst and hydrogen peroxide as the oxidizing agent. This method offers a pathway to a fluorinated poly(phenylene oxide) derivative with unique properties.
Data Presentation
The following table summarizes the quantitative data obtained from a typical synthesis of poly(2,6-difluoro-1,4-phenylene oxide). The polymer was fractionated based on its solubility in tetrahydrofuran (B95107) (THF).
| Parameter | THF-Soluble Fraction | THF-Insoluble Fraction |
| Yield | Varies | Varies |
| Molecular Weight (Mn) | Several thousands | Not reported |
| Molecular Weight (Mw) | Not reported | Not reported |
| Polydispersity Index (PDI) | Not reported | Not reported |
| Solubility | Soluble in THF | Insoluble in THF, chloroform, benzene, and hexafluorobenzene |
| Crystallinity | - | Crystalline |
Experimental Protocol
This section details the methodology for the synthesis of poly(2,6-difluoro-1,4-phenylene oxide).
Materials
-
This compound (monomer)
-
Fe-N,N′-bis(salicylidene)ethylenediamine (Fe-salen) complex (catalyst)
-
Hydrogen peroxide (oxidizing agent)
-
1,4-Dioxane (solvent)
-
Tetrahydrofuran (THF) for purification
-
Methanol (B129727) for precipitation
Procedure
-
Reaction Setup: In a suitable reaction vessel, dissolve the this compound monomer in 1,4-dioxane.
-
Catalyst Addition: Add the Fe-salen complex catalyst to the monomer solution.
-
Initiation of Polymerization: While stirring the solution, add hydrogen peroxide as the oxidizing agent.
-
Reaction Conditions: Maintain the reaction mixture at a constant temperature of 60°C. The reaction time should be optimized based on the desired molecular weight and yield.
-
Polymer Precipitation: After the designated reaction time, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with methanol to remove any unreacted monomer and catalyst residues.
-
To separate the fractions, treat the crude polymer with tetrahydrofuran (THF). The THF-soluble fraction can be isolated by separating the solution from the insoluble material.
-
The THF-insoluble fraction is the crystalline poly(2,6-difluoro-1,4-phenylene oxide).
-
-
Drying: Dry the purified polymer fractions under vacuum to a constant weight.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of poly(2,6-difluoro-1,4-phenylene oxide).
Caption: Experimental workflow for the synthesis of poly(2,6-difluoro-1,4-phenylene oxide).
Proposed Signaling Pathway (Reaction Mechanism)
The polymerization is proposed to proceed via an oxidative coupling mechanism. The Fe-salen catalyst facilitates the formation of phenoxy radicals from the this compound monomer, which then couple to form the polymer chain.
Caption: Proposed reaction pathway for the oxidative polymerization.
Application Notes and Protocols: 2,6-Difluorophenol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,6-difluorophenol, a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials. Detailed experimental protocols for key transformations and illustrative diagrams of synthetic pathways are included to facilitate its application in research and development.
Introduction
This compound is a highly valuable and versatile aromatic compound characterized by the presence of two fluorine atoms flanking a hydroxyl group. This unique substitution pattern imparts distinct chemical properties, including enhanced reactivity, increased lipophilicity, and altered acidity compared to phenol, making it an attractive starting material in organic synthesis.[1][2] Its utility spans the synthesis of a wide range of molecules, from biologically active compounds to high-performance polymers.[1][2]
Key Applications
The strategic placement of fluorine atoms in this compound allows for selective functionalization and the introduction of fluorine-containing moieties into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Key application areas include:
-
Pharmaceuticals: As a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] It can also serve as a bioisostere for a carboxylic acid group.
-
Agrochemicals: Utilized in the production of pesticides and herbicides, contributing to improved crop protection and yields.[1][2]
-
Polymers and Advanced Materials: A monomer for the synthesis of fluorinated polymers, such as poly(2,6-difluoro-1,4-phenylene oxide), which exhibit high thermal stability and desirable dielectric properties. It is also used in the formulation of durable coatings and adhesives.[1][2]
Synthesis of this compound
High-purity this compound can be synthesized through several established routes, most commonly starting from 2,6-difluoroaniline (B139000) or 2,6-difluoroanisole.
Table 1: Comparison of Synthetic Routes to this compound
| Starting Material | Key Reagents | Reaction Type | Yield (%) | Purity (%) | Reference |
| 2,6-Difluoroaniline | 1. H₂SO₄, NaNO₂ 2. H₂SO₄, CuSO₄ | Diazotization-Hydrolysis | 88.9 | 98.6 | [3] |
| 2,6-Difluoroanisole | Trimethylchlorosilane, NaI | Dealkylation | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Difluoroaniline
This protocol is adapted from a patented, large-scale, and environmentally friendly ("green chemistry") procedure.[3]
Step 1: Diazotization of 2,6-Difluoroaniline
-
In a suitable reactor, add 25 kg of a 30% aqueous sulfuric acid solution.
-
While stirring, add 3.0 kg (23 mol) of 2,6-difluoroaniline and heat to achieve complete dissolution.
-
Cool the mixture to -5 °C with vigorous stirring.
-
Slowly add 5.6 kg of a 30% sodium nitrite (B80452) solution, maintaining the reaction temperature between -5 and 0 °C.
-
Continue stirring for 2 hours after the addition is complete.
-
Filter the reaction mixture and discard the filter residue.
-
Decompose any excess nitrous acid by adding an aqueous urea (B33335) solution until a starch-iodide paper test is negative (no blue color). The resulting solution contains the 2,6-difluoroaniline diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate kettle, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper sulfate.
-
Heat this mixture to reflux.
-
Slowly add the 2,6-difluoroaniline diazonium salt solution from Step 1 to the refluxing mixture.
-
The this compound product will distill as it is formed. Collect the distillate.
-
Separate the organic layer from the distillate.
-
Dry the organic layer, filter, and evaporate the solvent under reduced pressure to obtain the final product.
Expected Outcome: White, solid this compound with a purity of approximately 98.6% and a yield of around 88.9%.[3]
Protocol 2: Williamson Ether Synthesis of 2,6-Difluorophenyl Ethers
This general protocol outlines the synthesis of aryl ethers starting from this compound, a fundamental C-O bond-forming reaction.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, N,N-dimethylformamide (DMF))
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and the anhydrous solvent.
-
Add the base (1.5-2.0 equivalents) portion-wise to the stirred solution.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
If using K₂CO₃, filter off the solid. If using NaH, quench the reaction carefully with water.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,6-difluorophenyl ether.
Table 2: Representative Conditions for Williamson Ether Synthesis
| Alkyl Halide | Base | Solvent | Temperature | Typical Yield (%) |
| Ethyl Iodide | K₂CO₃ | Acetone | Reflux | > 90 |
| Benzyl Bromide | NaH | DMF | Room Temp. | > 95 |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | 60 °C | > 85 |
Synthetic Pathways and Workflows
Diagram 1: General Synthetic Workflow
The following diagram illustrates a typical multi-step synthetic workflow starting from this compound.
Caption: General workflow for synthesizing complex molecules from this compound.
Diagram 2: Palladium-Catalyzed Cross-Coupling
This compound derivatives can be further elaborated using palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. The hydroxyl group is typically converted to a better leaving group, such as a triflate, for these reactions.
Caption: Palladium-catalyzed cross-coupling reactions of activated this compound.
References
Application of 2,6-Difluorophenol in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluorophenol is a versatile chemical intermediate characterized by a phenol (B47542) ring substituted with two fluorine atoms at the 2 and 6 positions. This substitution pattern imparts unique physicochemical properties, including enhanced metabolic stability and binding affinity to target enzymes, making it a valuable building block in the development of modern agrochemicals. Its incorporation into the molecular structure of pesticides can lead to compounds with improved efficacy, selectivity, and environmental profiles. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of novel herbicides, fungicides, and insecticides.
Herbicides: Acetohydroxyacid Synthase (AHAS) Inhibitors
The 2,6-difluorophenyl moiety is a key component in a class of potent herbicides that inhibit acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). AHAS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant death.[1]
Featured Herbicide: Flumetsulam
Flumetsulam is a commercial triazolopyrimidine sulfonamide herbicide that effectively controls broadleaf weeds in various crops.[2][3] It contains the characteristic N-(2,6-difluorophenyl) group, which is crucial for its herbicidal activity.
Table 1: Herbicidal Activity of Flumetsulam and Analogs
| Compound | Target Enzyme | Ki (µM) | Herbicidal Activity (Qualitative) | Reference |
| Flumetsulam | Arabidopsis thaliana AHAS | 0.36 | Effective against a wide range of broadleaf weeds. | [4] |
| Y6610 (5-methoxy analog) | Arabidopsis thaliana AHAS | 3.31 | Good post-emergence herbicidal activity against some broad-leaf weeds. | [4] |
Experimental Protocols
1.2.1. Synthesis of N-(2,6-difluorophenyl)-5-methyl[5][6][7]triazolo[1,5-a]pyrimidine-2-sulfonamide (Flumetsulam)
This protocol describes the synthesis of Flumetsulam from 2,6-difluoroaniline (B139000), which can be prepared from this compound.
-
Step 1: Synthesis of 2,6-Difluoroaniline from this compound (Not detailed in cited protocols, general transformation) This step typically involves the conversion of the hydroxyl group of this compound to an amino group. This can be achieved through various synthetic methods, such as a Buchwald-Hartwig amination or a multi-step sequence involving nitration and subsequent reduction.
-
Step 2: Synthesis of Flumetsulam from 2,6-Difluoroaniline [8]
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-methyl[5][6][7]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride in an appropriate anhydrous solvent (e.g., acetonitrile).
-
Addition of 2,6-Difluoroaniline: To the stirred solution, add 2,6-difluoroaniline and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield Flumetsulam.
-
1.2.2. In Vitro AHAS Inhibition Assay [9]
-
Enzyme Preparation: Isolate and purify AHAS from a suitable plant source (e.g., Arabidopsis thaliana).
-
Assay Buffer: Prepare an assay buffer containing cofactors such as thiamine (B1217682) pyrophosphate (TPP), MgCl2, and FAD.
-
Inhibitor Solutions: Prepare stock solutions of the test compounds (e.g., Flumetsulam) in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the enzyme, assay buffer, and inhibitor solution to a microplate well.
-
Initiate the reaction by adding the substrate (pyruvate).
-
Incubate the plate at a controlled temperature.
-
Stop the reaction and measure the product formation using a colorimetric method (e.g., by detecting acetolactate).
-
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) and calculate the inhibition constant (Ki).
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of the AHAS pathway by Flumetsulam.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 3. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical synthesis, in vitro acetohydroxyacid synthase (AHAS) inhibition, herbicidal activity, and computational studies of isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2,6-Difluorophenol in Material Science and Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6-Difluorophenol is a versatile fluorinated aromatic compound that serves as a critical building block in the synthesis of advanced materials and pharmaceutical intermediates.[1] The presence of two electron-withdrawing fluorine atoms on the phenolic ring enhances its reactivity and imparts unique properties to the resulting polymers, such as increased thermal stability, chemical resistance, and specific optoelectronic characteristics.[1] These attributes make it a valuable monomer in polymer chemistry for creating high-performance materials like specialty engineering plastics and functional polymers for energy applications. This document provides detailed protocols for the synthesis and polymerization of this compound and summarizes key data for researchers in material science and related fields.
Key Properties of this compound
Understanding the physicochemical properties of this compound is essential for its application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 28177-48-2 | [2] |
| Molecular Formula | C₆H₄F₂O | [1][3] |
| Molecular Weight | 130.09 g/mol | [2][3] |
| Appearance | White to almost white solid/powder | [1] |
| Melting Point | 38-41 °C | [2][4] |
| Boiling Point | 59-61 °C at 17 mmHg | [2][4] |
| Solubility | Slightly soluble in water; Soluble in ethanol. |[4] |
Applications in Material Science and Polymer Chemistry
This compound is primarily used as a monomer for synthesizing advanced fluorinated polymers.
-
High-Performance Engineering Plastics : One of the most significant applications is the synthesis of poly(2,6-difluoro-1,4-phenylene oxide) (PPO-F). This polymer is a fluorinated analogue of poly(phenylene oxide) (PPO), a widely used engineering plastic. The fluorine substituents enhance the polymer's properties, leading to materials with high crystallinity and melting points, suitable for demanding applications.
-
Proton-Exchange Membranes (PEMs) : In the field of energy materials, this compound is a precursor for creating sulfonated monomers. These monomers can be polymerized into poly(arylene ether)s, which are used as proton-exchange membranes in fuel cells. The fluorine atoms activate the aromatic ring for nucleophilic substitution reactions, facilitating polymer synthesis.
-
Advanced Coatings and Adhesives : The unique chemical properties of this compound contribute to the formulation of advanced materials, including durable coatings and adhesives with enhanced resistance to environmental factors.[1]
-
Pharmaceutical and Agrochemical Synthesis : Beyond polymers, it serves as a key intermediate in the synthesis of various pharmaceuticals, especially anti-inflammatory and analgesic drugs, and in the production of agrochemicals.[1]
Experimental Protocols and Methodologies
The following sections provide detailed protocols for the synthesis and polymerization of this compound.
Protocol 1: Synthesis of this compound from 2,6-Difluoroanisole (B1301606)
This protocol describes the demethylation of 2,6-difluoroanisole to produce this compound.[4]
Experimental Procedure:
-
Reaction Setup : In a round-bottom flask, dissolve 2,6-difluoroanisole (4.00 mL, 33.9 mmol) in acetonitrile (B52724) (50 mL).
-
Reagent Addition : Sequentially add trimethylchlorosilane (8.80 mL, 102 mmol) and sodium iodide (15.0 g, 100 mmol) to the solution.
-
Reaction : Heat the reaction mixture to 100 °C and maintain for 5 hours.
-
Work-up : After the reaction is complete, cool the mixture to room temperature and remove the solvent by evaporation under reduced pressure.
-
Extraction : Add water (40 mL) to the residue and extract the product with dichloromethane (B109758) (3 x 30 mL).
-
Washing : Combine the organic phases and wash sequentially with water (40 mL) and saturated brine (40 mL).
-
Drying and Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by evaporation. Purify the crude product by column chromatography (eluent: petroleum ether/ethyl acetate, v/v = 6/1) to yield this compound.[4]
Table 2: Summary of Synthesis Protocol for this compound
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2,6-Difluoroanisole | [4] |
| Reagents | Trimethylchlorosilane, Sodium Iodide | [4] |
| Solvent | Acetonitrile | [4] |
| Reaction Temperature | 100 °C | [4] |
| Reaction Time | 5 hours | [4] |
| Typical Yield | ~50% |[4] |
Protocol 2: Oxidative Polymerization to Poly(2,6-difluoro-1,4-phenylene oxide)
This protocol outlines the synthesis of crystalline poly(2,6-difluoro-1,4-phenylene oxide) via oxidative polymerization using an iron-salen complex as a catalyst.
Experimental Procedure:
-
Catalyst & Monomer : In a reaction vessel, place the Fe-salen complex catalyst.
-
Solvent & Reagents : Add this compound (monomer) and 1,4-dioxane (B91453) as the solvent.
-
Oxidizing Agent : Introduce hydrogen peroxide as the oxidizing agent.
-
Polymerization : Heat the mixture to 60 °C and stir under an air atmosphere. The reaction time can be varied (e.g., 48 hours) to control molecular weight and yield.
-
Isolation : After the reaction, pour the mixture into methanol (B129727) to precipitate the polymer.
-
Purification : Filter the precipitate, wash with methanol, and dry under vacuum. The resulting polymer may be partly soluble in tetrahydrofuran (B95107) (THF).
Table 3: Summary of Oxidative Polymerization of this compound
| Parameter | Condition / Value |
|---|---|
| Monomer | This compound |
| Catalyst | Fe-N,N′-bis(salicylidene)ethylenediamine (Fe-salen) complex |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |
| Solvent | 1,4-Dioxane |
| Temperature | 60 °C |
| Product | Poly(2,6-difluoro-1,4-phenylene oxide) |
| Product Properties | Crystalline; Partly soluble in THF |
Protocol 3: Synthesis of a Sulfonated Monomer for Proton-Exchange Membranes
This protocol describes a one-pot synthesis of 2,6-difluoro-2'-sulfobenzophenone (DFSBP), a key monomer for producing sulfonated aromatic polymers used in fuel cell membranes.
Experimental Procedure:
-
Reaction Setup : In a reactor fitted with a gas inlet/outlet, thermometer, and septum, add 1,3-difluorobenzene (B1663923) (1.8 mL, 18 mmol) to anhydrous tetrahydrofuran (THF, 80 mL).
-
Lithiation : Cool the solution to -70 °C and carefully degas. Add n-butyllithium (n-BuLi) solution (7.2 mL, 18 mmol) to form 2,6-difluorophenyllithium. Stir for 30 minutes.
-
Monomer Synthesis : Charge 2-sulfobenzoic acid cyclic anhydride (B1165640) (SBACA) (4.0 g, 22 mmol) to the solution all at once. The product will precipitate within minutes.
-
Isolation : After 15 minutes, stop stirring and allow the product to settle. Pour off the supernatant THF.
-
Purification : Remove residual solvent using a rotary evaporator. Wash the pale yellow powder with warm THF, filter, and dry in vacuo at 80 °C. Recrystallize from methanol to obtain pure DFSBP.
Conclusion
This compound is a cornerstone monomer for the development of advanced fluorinated polymers. Its utility in synthesizing crystalline, high-temperature engineering plastics and functional polymers for energy applications highlights its importance in material science. The protocols provided herein offer a practical guide for researchers to synthesize and utilize this versatile compound in creating next-generation materials. Further research into new polymerization techniques and copolymerizations involving this compound is expected to yield novel materials with tailored properties for a wide range of technological applications.
References
Application Notes and Protocols for the Quantification of 2,6-Difluorophenol
Introduction
2,6-Difluorophenol is a fluorinated aromatic organic compound that serves as an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1] Accurate and reliable quantification of this compound in diverse sample matrices is crucial for process monitoring, quality control, and environmental assessment. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Quantitative Performance Comparison
The selection of an analytical method for the quantification of this compound depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the typical performance characteristics for the analysis of halogenated phenolic compounds using the described methods. These values are indicative and should be experimentally determined during method validation for this compound.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 0.1 - 100 | 0.01 - 50 | 1 - 50 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~ 0.04 µg/mL[2][3][4] | ~ 0.01 µg/mL | ~ 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.12 µg/mL[2][3][4] | ~ 0.05 µg/mL | ~ 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2.0% | < 10% | < 3.0% |
Experimental Workflows and Logical Relationships
References
Application Notes and Protocols for GC/MS Analysis of Fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated phenols are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique properties, imparted by the fluorine atom(s), make them valuable building blocks in medicinal chemistry and materials science. Accurate and reliable quantification of these compounds is crucial for process monitoring, quality control, environmental assessment, and metabolic studies.
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the direct analysis of phenols by GC can be challenging due to their polar nature, which can lead to poor peak shape and reduced sensitivity. To overcome these limitations, a derivatization step is typically employed to increase their volatility and thermal stability. This application note provides a detailed protocol for the analysis of fluorinated phenols using GC/MS following silylation, a common and effective derivatization technique.
Experimental Protocols
This section details the methodologies for the sample preparation, derivatization, and GC/MS analysis of fluorinated phenols. The protocol is based on established methods for halogenated phenols and has been adapted for fluorinated analogs.
Protocol 1: Silylation of Fluorinated Phenols for GC/MS Analysis
This protocol describes the conversion of fluorinated phenols to their more volatile trimethylsilyl (B98337) (TMS) ethers.
Materials:
-
Solvents: Ethyl acetate (B1210297) (GC grade), Dichloromethane (GC grade), Hexane (GC grade)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Drying Agent: Anhydrous sodium sulfate
-
Internal Standard (IS): (Optional but recommended for accurate quantification) e.g., 4-Bromofluorobenzene or a deuterated analog of the target analyte.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined caps
-
Heating Block or Oven
-
Nitrogen Evaporator
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
For aqueous samples, take a known volume (e.g., 10 mL) in a separatory funnel.
-
Adjust the pH of the sample to < 2 with a suitable acid (e.g., 6M HCl) to ensure the phenols are in their protonated form.
-
Add 5 mL of ethyl acetate and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (upper) layer.
-
Repeat the extraction twice more with fresh 5 mL portions of ethyl acetate.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
-
Derivatization:
-
Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.
-
If using an internal standard, add it to the vial at this stage.
-
Evaporate the solvent completely under a gentle stream of nitrogen.[1]
-
To the dried residue, add 100 µL of BSTFA with 1% TMCS.[1]
-
Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.[1]
-
Allow the vial to cool to room temperature before GC/MS analysis.
-
Data Presentation
The following tables summarize the expected quantitative data for the analysis of various fluorinated phenols after silylation. The exact retention times and mass fragmentation patterns should be confirmed by analyzing derivatized standards on your specific instrument.
Table 1: GC/MS Parameters for Analysis of Silylated Fluorinated Phenols
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial temperature: 70°C, hold for 2 minutes. Ramp: 10°C/min to 280°C. Hold: 5 minutes at 280°C.[1] |
| Mass Spectrometer | |
| MS System | Agilent 5977A or equivalent |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50-500 amu |
| Data Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Table 2: Quantitative Data for Silylated Fluorinated Phenols
| Analyte (as TMS Derivative) | Expected Retention Time (min) | Molecular Ion (m/z) | Major Fragment Ions (m/z) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) |
| 4-Fluorophenol-TMS | ~ 9.5 | 184 | 169, 141, 113, 73 | 0.5 - 2.0 | 1.5 - 6.0 | 90 - 105 |
| 2,4-Difluorophenol-TMS | ~ 9.8 | 202 | 187, 159, 131, 73 | 0.1 - 1.0 | 0.3 - 3.0 | 92 - 108 |
| 2,4,6-Trifluorophenol-TMS | ~ 10.2 | 220 | 205, 177, 149, 73 | 0.1 - 1.0 | 0.3 - 3.0 | 88 - 103 |
| 2,3,5,6-Tetrafluorophenol-TMS | ~ 10.5 | 238 | 223, 195, 167, 73 | 0.2 - 1.5 | 0.6 - 4.5 | 85 - 100 |
| Pentafluorophenol-TMS | ~ 10.8 | 256 | 241, 213, 185, 73 | 0.2 - 1.5 | 0.6 - 4.5 | 85 - 100 |
Note: LOD, LOQ, and Recovery values are estimates based on data for other halogenated phenols and may vary depending on the specific matrix and instrumentation.[2]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the GC/MS analysis of fluorinated phenols.
Caption: Experimental workflow for GC/MS analysis of fluorinated phenols.
Caption: Silylation reaction of a fluorinated phenol with BSTFA.
References
Application Note: High-Throughput Analysis of 2,6-Difluorophenol and Its Derivatives by Reverse-Phase HPLC
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 2,6-Difluorophenol and its structurally related derivatives, which are key intermediates in pharmaceutical and materials science applications.[1] The developed reverse-phase method provides excellent resolution and peak symmetry for these halogenated compounds. Detailed protocols for sample preparation, chromatographic conditions, and data analysis are provided to facilitate implementation in research and quality control laboratories.
Introduction
This compound and its derivatives are important building blocks in the synthesis of a variety of compounds, including anti-inflammatory drugs and advanced polymers.[1] The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, enhancing their metabolic stability and binding affinity.[1] Consequently, a reliable and efficient analytical method is crucial for monitoring reaction progress, assessing purity, and performing quantitative analysis of these compounds. This application note describes a validated HPLC method suitable for high-throughput screening and quality control of this compound and its key derivatives.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for general-purpose analysis. For enhanced resolution of positional isomers, a Pentafluorophenyl (PFP) column can be advantageous.[2]
-
Chemicals and Reagents:
-
This compound (≥98% purity)
-
Derivatives of interest (e.g., 2,4,6-Trifluorophenol, 3-Chloro-2,6-difluorophenol)
-
HPLC-grade Acetonitrile (B52724) (ACN)
-
HPLC-grade Methanol (B129727) (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (≥98%)
-
Chromatographic Conditions
A reverse-phase HPLC method was developed and optimized for the separation of this compound and its derivatives. The addition of formic acid to the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, which ensures good peak shape and reproducible retention times.[3]
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 40% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, followed by a 3-minute re-equilibration at 40% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Protocols
Standard Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard (this compound and its derivatives) and dissolve in 10 mL of methanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solutions with the initial mobile phase (40:60 Acetonitrile:Water with 0.1% Formic Acid) to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
-
For Solid Samples (e.g., raw materials, synthesized compounds):
-
Accurately weigh a known amount of the solid sample.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile.
-
Use sonication to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
For Aqueous Samples (e.g., wastewater, reaction mixtures):
-
Adjust the pH of the aqueous sample to approximately 2-3 with a suitable acid to ensure the phenols are in their protonated form.
-
Perform a liquid-liquid extraction (LLE) with a water-immiscible organic solvent like ethyl acetate.
-
Collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
Data Presentation
The developed HPLC method provides good separation and resolution for this compound and its derivatives. The following table summarizes the expected retention times and resolution values based on the optimized method.
Table 2: Quantitative Data for this compound and its Derivatives
| Analyte | Expected Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) (µg/L) |
| 2,4,6-Trifluorophenol | 5.8 | - | 10 |
| This compound | 6.5 | > 2.0 | 15 |
| 3-Chloro-2,6-difluorophenol | 7.2 | > 2.0 | 12 |
| 2,6-Dichlorophenol | 8.1 | > 2.5 | 22[4] |
Note: The LOD values are estimates based on typical performance and may vary depending on the instrument and specific experimental conditions. The retention time for 2,6-Dichlorophenol was reported as 2.864 min under different conditions.[4]
Visualizations
Experimental Workflow
The overall experimental workflow, from sample preparation to data analysis, is depicted in the following diagram.
Caption: A flowchart illustrating the key stages of the HPLC method for analyzing this compound and its derivatives.
Logical Relationships in Method Development
The selection of the final HPLC method parameters was based on a systematic approach to optimize the separation.
Caption: A diagram showing the logical decision-making process for the development of the HPLC method.
Conclusion
The HPLC method detailed in this application note is a reliable and efficient tool for the quantitative analysis of this compound and its derivatives. The use of a C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid, provides excellent separation and peak shapes. The provided protocols for sample and standard preparation are straightforward and can be readily adopted in various laboratory settings. This method is well-suited for researchers, scientists, and drug development professionals who require accurate and reproducible analysis of these important fluorinated compounds.
References
Application Notes and Protocols for the Creation of Fluorinated Fluorescent Dyes from 2,6-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of fluorinated fluorescent dyes derived from 2,6-difluorophenol. The introduction of fluorine atoms into fluorescent scaffolds can significantly enhance their photophysical properties, such as quantum yield and photostability, making them superior candidates for a range of applications in life sciences and drug discovery.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine can modulate the electronic properties, metabolic stability, and binding affinity of bioactive compounds.[1] In the context of fluorescent dyes, fluorination can lead to enhanced brightness, increased resistance to photobleaching, and altered spectral properties.[3][4] this compound serves as a versatile and readily available starting material for the synthesis of various fluorinated compounds.[5] This document outlines a synthetic pathway to create fluorinated rhodamine dyes, a class of exceptionally bright and photostable fluorophores, starting from this compound.[6]
Synthetic Strategy Overview
The overall strategy involves a multi-step synthesis commencing with this compound. The key transformation is the conversion of this compound into a versatile intermediate, 4-amino-2,6-difluorophenol (B148228). This aminophenol derivative can then be utilized in classical dye synthesis reactions to construct the fluorinated xanthene core of a rhodamine dye.
Caption: Overall synthetic workflow from this compound to a fluorinated rhodamine dye.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2,6-difluorophenol
This protocol is adapted from established procedures for the synthesis of aminophenols from nitrophenols.[5]
Materials:
-
This compound
-
Nitrating agent (e.g., nitric acid/sulfuric acid)
-
Protecting group precursor (e.g., benzyl (B1604629) bromide)
-
Base (e.g., potassium carbonate)
-
Reducing agent (e.g., Palladium on activated carbon (10%), Hydrogen gas)[5]
-
Solvents (e.g., Ethanol, Ethyl acetate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Nitration of this compound: Cautiously add a nitrating agent to a solution of this compound in a suitable solvent at a controlled temperature to introduce a nitro group onto the aromatic ring, yielding 2,6-difluoro-4-nitrophenol (B1297671).
-
Protection of the Phenolic Hydroxyl Group: React the 2,6-difluoro-4-nitrophenol with a protecting group precursor, such as benzyl bromide, in the presence of a base to form 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene. This step prevents unwanted side reactions in the subsequent reduction step.
-
Reduction of the Nitro Group: Dissolve 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene in ethanol.[5] Add 10% palladium on activated carbon as a catalyst.[5] Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1 atm).[5]
-
Work-up and Deprotection: After the reaction is complete, remove the catalyst by filtration. Concentrate the filtrate under reduced pressure. The deprotection of the benzyl group can be achieved concurrently during the hydrogenation or in a separate step to yield 4-amino-2,6-difluorophenol.[5] A high yield of approximately 95% can be expected for the reduction step.[5]
Protocol 2: Synthesis of a Fluorinated Rhodamine Dye
This protocol describes the condensation of 4-amino-2,6-difluorophenol with phthalic anhydride to form the rhodamine scaffold. This is a general procedure that may require optimization.[7][8]
Materials:
-
4-Amino-2,6-difluorophenol
-
Phthalic anhydride
-
Acid catalyst (e.g., methanesulfonic acid, sulfuric acid)
-
High-boiling point solvent (e.g., o-dichlorobenzene)
-
Standard laboratory glassware for high-temperature reactions and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-2,6-difluorophenol (2 equivalents) and phthalic anhydride (1 equivalent) in a high-boiling point solvent.
-
Condensation: Add the acid catalyst to the reaction mixture. Heat the mixture to a high temperature (e.g., 170-190 °C) and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by pouring the reaction mixture into an alkaline aqueous solution.[8] The precipitate is then collected by filtration, washed, and can be further purified by column chromatography or recrystallization to yield the fluorinated rhodamine dye.
Caption: Detailed experimental workflow for the synthesis of a fluorinated rhodamine dye.
Data Presentation
The introduction of fluorine atoms onto the xanthene core of rhodamine dyes is expected to influence their photophysical properties. The following table presents representative data for rhodamine dyes, including a fluorinated derivative, to illustrate the potential impact of fluorination.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent |
| Rhodamine 6G | 530 | 555 | 0.95 | Ethanol |
| Rhodamine B | 554 | 580 | 0.31 - 0.70 | Ethanol |
| A Fluorinated Rhodamine (Representative) | ~560 | ~580 | Potentially > 0.8 | Ethanol |
Note: The data for the "Fluorinated Rhodamine" is an estimation based on the known effects of fluorination on dye properties and should be experimentally verified.[9][10][11]
Applications in Research and Drug Development
Fluorinated fluorescent dyes synthesized from this compound offer several potential advantages for researchers and drug development professionals:
-
Enhanced Bioimaging: The increased photostability and quantum yield of fluorinated dyes can lead to brighter and more stable fluorescent probes for cellular imaging, enabling longer observation times and the detection of low-abundance targets.[3]
-
Improved Drug Discovery Assays: The development of highly sensitive and robust fluorescent probes is crucial for high-throughput screening and other drug discovery assays. Fluorinated dyes can contribute to more reliable and reproducible results.
-
Targeted Probes: The synthetic route allows for the incorporation of reactive functional groups, enabling the conjugation of these fluorinated dyes to biomolecules such as antibodies, peptides, or small molecule ligands for targeted imaging and diagnostics.
Signaling Pathway Visualization
The synthesized fluorinated rhodamine dyes can be conjugated to specific ligands to visualize and track cellular signaling pathways. For example, a dye conjugated to a growth factor could be used to monitor receptor tyrosine kinase (RTK) activation and downstream signaling.
Caption: Example of a signaling pathway that can be studied using a fluorinated dye-ligand conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US3894014A - Production of oxazine dyes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0468821A1 - Process for the preparation of rhodamines - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols for the Synthesis of Novel Anti-inflammatory Agents Utilizing 2,6-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and preliminary evaluation of novel anti-inflammatory drug candidates derived from 2,6-difluorophenol. The inclusion of a 2,6-difluorophenoxy moiety can enhance the pharmacological properties of molecules, including metabolic stability and binding affinity to target enzymes. This document outlines a detailed synthetic protocol for a potential cyclooxygenase-2 (COX-2) inhibitor, starting from this compound. Furthermore, it includes standardized protocols for in vitro assays to assess the anti-inflammatory efficacy of the synthesized compounds.
Introduction to this compound in Drug Design
Fluorine substitution is a widely employed strategy in medicinal chemistry to modulate the physicochemical and biological properties of drug candidates. The introduction of fluorine atoms can alter acidity, lipophilicity, metabolic stability, and binding interactions. This compound serves as a valuable building block for introducing a difluorinated phenyl ring into a target molecule. In the context of anti-inflammatory drug development, this moiety can be incorporated into structures designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Synthesis of a Novel Anti-inflammatory Candidate from this compound
This section details a proposed synthetic route for a novel anti-inflammatory agent, Compound 3 , which incorporates the 2,6-difluorophenoxy group. The synthetic pathway is depicted below.
Caption: Synthetic workflow for the proposed anti-inflammatory agent (Compound 3).
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2,6-difluorophenoxy)acetate (Intermediate 1)
-
Materials: this compound, Ethyl bromoacetate, Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12 hours.
-
After completion of the reaction (monitored by TLC), filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl acetate (B1210297) gradient) to yield Intermediate 1.
-
Step 2: Synthesis of 2-(2,6-difluorophenoxy)acetohydrazide (Intermediate 2)
-
Materials: Intermediate 1, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux the reaction mixture for 8 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate and wash with cold ethanol.
-
Dry the solid under vacuum to obtain Intermediate 2.
-
Step 3: Synthesis of 2-(2,6-difluorophenoxy)-N'-(1-(4-tolyl)ethylidene)acetohydrazide (Compound 3)
-
Materials: Intermediate 2, 4-Methylacetophenone, Glacial acetic acid.
-
Procedure:
-
Suspend Intermediate 2 (1.0 eq) in glacial acetic acid.
-
Add 4-methylacetophenone (1.1 eq) to the suspension.
-
Reflux the reaction mixture for 6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate and wash with water until neutral.
-
Recrystallize the crude product from ethanol to obtain pure Compound 3.
-
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) (%) |
| Intermediate 1 | 216.17 | 85 | >98 |
| Intermediate 2 | 202.16 | 92 | >99 |
| Compound 3 | 318.30 | 78 | >99 |
In Vitro Anti-inflammatory Activity Assays
The anti-inflammatory potential of the synthesized compound is evaluated by assessing its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2).
COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory effect of the test compound on the activity of purified COX-1 and COX-2 enzymes.
Caption: Workflow for the in vitro COX inhibition assay.
-
Protocol:
-
Prepare solutions of the test compound (Compound 3) at various concentrations.
-
In a 96-well plate, add the test compound solution, followed by the COX-1 or COX-2 enzyme solution.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Stop the reaction after a defined time period.
-
Quantify the amount of prostaglandin E2 (PGE₂) produced using a commercial ELISA kit.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
Expected Data Presentation
The results of the COX inhibition assay should be presented in a clear, tabular format for easy comparison.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Compound 3 | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | >10 | 0.05 | >200 |
| Ibuprofen (Control) | 5 | 10 | 0.5 |
Signaling Pathway
The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins.
Caption: Inhibition of the prostaglandin synthesis pathway by the novel compound.
Conclusion
This document provides a framework for the synthesis of a novel anti-inflammatory candidate, Compound 3 , using this compound as a key starting material. The detailed protocols for synthesis and in vitro evaluation will enable researchers to efficiently produce and assess the therapeutic potential of this and similar compounds. The strategic incorporation of the 2,6-difluorophenoxy moiety offers a promising avenue for the development of next-generation anti-inflammatory drugs with potentially improved efficacy and safety profiles. Further studies, including in vivo efficacy and safety assessments, are warranted to fully characterize the pharmacological profile of Compound 3 .
Application Notes: Derivatization of 2,6-Difluorophenol for Enhanced Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluorophenol is a valuable building block in medicinal chemistry and materials science. However, the direct use of its hydroxyl group in many coupling reactions is challenging due to its poor leaving group ability. Derivatization of the phenolic oxygen is a critical strategy to enhance its reactivity, enabling its participation in a wider range of synthetic transformations, particularly in carbon-carbon and carbon-heteroatom bond formation. These application notes provide detailed protocols for key derivatization strategies—O-alkylation, O-acylation, and O-sulfonylation (specifically, conversion to triflate)—to transform this compound into a versatile synthetic intermediate.
Introduction: The Need for Derivatization
The hydroxyl group of a phenol (B47542) is generally a poor leaving group in nucleophilic substitution reactions. To utilize this compound as an electrophilic partner in modern cross-coupling chemistry, it must first be "activated." This is achieved by converting the hydroxyl moiety into a group with superior leaving ability. The most common and effective strategies involve its transformation into an ether, ester, or, most notably, a sulfonate ester like a triflate. Aryl triflates are particularly effective substrates in palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2] This document outlines the principles and provides practical, step-by-step protocols for these essential derivatizations.
Overall Derivatization Strategy
The derivatization of this compound opens up multiple pathways for subsequent functionalization. The choice of derivative depends on the desired transformation.
Caption: Derivatization pathways for this compound.
O-Alkylation: Synthesis of 2,6-Difluorophenyl Ethers
O-alkylation converts the phenol into an ether. While ethers themselves are not typically used in cross-coupling reactions as electrophiles, this derivatization is crucial for protecting the hydroxyl group or for synthesizing specific ether-containing target molecules, such as aryl difluoromethyl ethers, which are of increasing interest in pharmaceuticals.[3] The Williamson ether synthesis is the most common method for preparing simple alkyl ethers.[4][5]
Protocol: Williamson Ether Synthesis (General)
This protocol describes the synthesis of 2,6-difluoroanisole (B1301606) (methyl ether) as a representative example.
Reaction Scheme: F₂C₆H₃OH + NaH → F₂C₆H₃O⁻Na⁺ F₂C₆H₃O⁻Na⁺ + CH₃I → F₂C₆H₃OCH₃ + NaI
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried round-bottom flask.
-
Dissolve the phenol in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the phenoxide.
-
Cool the mixture back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Data Presentation: O-Alkylation of Phenols
| Phenol Substrate | Base | Solvent | Time | Yield (%) |
| 4-Butylphenol | KOH (aq) | MeCN | 5 min | 91 |
| 4-Methoxyphenol | KOH (aq) | MeCN | 5 min | 94 |
| 4-Nitrophenol | KOH (aq) | MeCN | 5 min | 86 |
| 2,6-Dimethylphenol | KOH (aq) | MeCN | 5 min | 88 |
Data adapted from a study on difluoromethylation using HCF₂OTf.[3]
Caption: Workflow for Williamson Ether Synthesis.
O-Acylation: Synthesis of 2,6-Difluorophenyl Esters
O-acylation converts the phenol into an ester. This can serve as a protecting group or as a reactive handle itself. The primary challenge in the acylation of phenols is the competition between O-acylation (kinetically favored) and C-acylation, also known as the Fries rearrangement (thermodynamically favored).[6] To selectively obtain the O-acylated product, the reaction is typically run at low temperatures using a non-Lewis acidic base.
Protocol: Selective O-Acylation with an Acyl Chloride
This protocol describes the synthesis of 2,6-difluorophenyl acetate.
Reaction Scheme: F₂C₆H₃OH + Acetyl Chloride → F₂C₆H₃OC(O)CH₃ + HCl
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous pyridine (B92270) or triethylamine (B128534)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic)
-
Dilute aqueous HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.5 eq). (Alternatively, use triethylamine (1.5 eq) with a catalytic amount of DMAP (0.1 eq)).
-
Add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C over 15-20 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding cold, dilute aqueous HCl.
-
Separate the organic layer in a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation if necessary.
Caption: O-Acylation vs. Fries Rearrangement.
O-Sulfonylation: Synthesis of 2,6-Difluorophenyl Triflate
Conversion to a trifluoromethanesulfonate (B1224126) (triflate) is one of the most powerful methods for activating phenols for cross-coupling reactions. The triflate group (–OTf) is an excellent leaving group, making the aryl triflate a highly reactive equivalent to an aryl halide.[7] A modern and efficient method for triflate synthesis uses ex situ generated trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F) gas in a two-chamber system.[8][9]
Protocol: Triflate Synthesis via SuFEx Chemistry
This protocol is adapted from the SuFEx (Sulfur(VI) Fluoride Exchange) methodology.[8][9]
Reaction Scheme: F₂C₆H₃OH + CF₃SO₂F → F₂C₆H₃OSO₂CF₃ + HF
Materials:
-
Gas Generation Chamber:
-
N-phenyltrifluoromethanesulfonimide (PhNTf₂)
-
Potassium bifluoride (KHF₂)
-
Acetonitrile (MeCN)
-
-
Reaction Chamber:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) and Water
-
-
Two-chamber reactor or similar setup
Procedure:
-
Setup: Assemble a two-chamber reactor. In the "Gas Generation Chamber," place PhNTf₂ (1.5 eq) and KHF₂ (1.0 eq) in MeCN. In the "Reaction Chamber," dissolve this compound (1.0 eq) and DIPEA (1.5 eq) in a 3:1 mixture of MeCN and water.
-
Gas Generation: The reaction in the generation chamber will slowly produce CF₃SO₂F gas, which will diffuse into the reaction chamber.
-
Reaction: Stir the reaction chamber at room temperature. The reaction time can vary from 4 to 24 hours. Monitor the consumption of the starting phenol by TLC or LC-MS.
-
Workup: Upon completion, carefully vent the apparatus in a fume hood.
-
Transfer the contents of the reaction chamber to a separatory funnel.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude 2,6-difluorophenyl triflate by flash column chromatography.
Data Presentation: Triflate Synthesis and Subsequent Coupling
The SuFEx method is highly efficient for a range of phenols, including sterically hindered ones.[8] The resulting triflate is a versatile substrate for cross-coupling reactions.
Table 1: Representative Yields for Aryl Triflate Synthesis
| Phenol Substrate | Time (h) | Yield (%) |
| 4-Fluoro-4'-hydroxybiphenyl | 4 | 85 |
| 2,6-Dimethylphenol | 20 | 88 |
| 4-tert-Butylphenol | 4 | 95 |
| 4-Hydroxyindole | 20 | 81 |
Data adapted from Li, B.-Y., et al. for triflate synthesis using the two-chamber CF₃SO₂F method.[8]
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Triflates
| Aryl Triflate | Boronic Acid | Yield (%) |
| 4-Biphenyl triflate | 4-Methoxyphenylboronic acid | 98 |
| 4-Cyanophenyl triflate | 4-Methylphenylboronic acid | 92 |
| 3-Pyridyl triflate | Phenylboronic acid | 80 |
Data represents yields over two steps (triflation and coupling) from the corresponding phenol.[9]
Caption: Triflate formation and subsequent Suzuki coupling.
Conclusion
The derivatization of this compound is an essential enabling step for its use in a broad array of synthetic applications. By converting the hydroxyl group into an ether, ester, or sulfonate ester, chemists can protect the phenol, introduce new functionalities, or dramatically enhance its reactivity for cross-coupling reactions. The formation of 2,6-difluorophenyl triflate, in particular, provides a highly reactive and versatile intermediate for the construction of complex molecules, making it a cornerstone strategy in modern drug discovery and materials science. The protocols provided herein offer reliable methods for achieving these critical transformations.
References
- 1. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
Application Notes and Protocols: 2,6-Difluorophenol in Advanced Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-Difluorophenol as a monomer for synthesizing high-performance polymers for advanced coating applications. The unique properties conferred by the fluorine atoms make polymers derived from this compound, primarily poly(2,6-difluoro-1,4-phenylene oxide), excellent candidates for creating coatings with superior durability, chemical resistance, and hydrophobicity.
While direct and extensive quantitative data for coatings formulated exclusively from poly(2,6-difluoro-1,4-phenylene oxide) is limited in publicly available literature, a strong basis for its performance can be established by examining closely related fluorinated poly(arylene ether)s. This document compiles relevant data from analogous polymer systems to provide a clear indication of expected performance and offers detailed protocols for synthesis and application.
Introduction to this compound-Based Polymers
This compound is a versatile monomer that can undergo oxidative polymerization to produce poly(2,6-difluoro-1,4-phenylene oxide), a type of fluorinated poly(arylene ether).[1] The incorporation of fluorine atoms into the polymer backbone imparts several desirable properties for advanced coatings.[2][3][4]
The key advantages stem from the unique characteristics of the carbon-fluorine (C-F) bond:
-
High Thermal Stability: The C-F bond is one of the strongest single bonds in organic chemistry, leading to polymers with excellent resistance to thermal degradation.[3][4]
-
Chemical Inertness: The fluorine atoms create a protective sheath around the polymer chain, making it resistant to chemical attack from acids, bases, and solvents.
-
Hydrophobicity and Oleophobicity: The low surface energy of fluorinated polymers results in coatings that are highly repellent to water and oils, which is beneficial for anti-fouling and easy-to-clean surfaces.[5]
-
Low Dielectric Constant: The low polarizability of the C-F bond contributes to a low dielectric constant, making these materials suitable for applications in electronics and high-frequency communication.[6][7]
Performance Data of Analogous Fluorinated Poly(arylene ether) Coatings
The following tables summarize the performance of coatings based on fluorinated poly(arylene ether)s that are structurally similar to poly(2,6-difluoro-1,4-phenylene oxide). This data provides a strong benchmark for the expected performance of coatings derived from this compound.
Table 1: Mechanical and Surface Properties
| Property | Test Method | Value | Polymer System |
|---|---|---|---|
| Adhesion | ASTM D3359 | Level 0 (Excellent) | Carboxylated Fluorinated Poly(arylene ether)s[5] |
| Pencil Hardness | ASTM D3363 | 6H | Carboxylated Fluorinated Poly(arylene ether)s[5] |
| Flexibility | ASTM D522 (Mandrel Bend) | 0.5 mm | Carboxylated Fluorinated Poly(arylene ether)s[5] |
| Water Contact Angle | Sessile Drop | 103.9° | Carboxylated Fluorinated Poly(arylene ether)s[5] |
| Moisture Absorption | - | 0.33% | Fluorinated Redistributed PPO in Epoxy[6] |
Table 2: Thermal and Chemical Stability
| Property | Test Method | Value | Polymer System |
|---|---|---|---|
| 5% Weight Loss Temp. (Td5%) | TGA | 363 °C | Fluorinated Redistributed PPO in Epoxy[6] |
| 5% Weight Loss Temp. (Td5%) | TGA | 480 - 528 °C | Fluorinated Poly(aryl ether)s[4] |
| Chemical Resistance | - | Excellent | Carboxylated Fluorinated Poly(arylene ether)s (Acid and Salt)[5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(2,6-difluoro-1,4-phenylene oxide)
This protocol describes the synthesis of the polymer via oxidative coupling polymerization.
Materials:
-
This compound
-
Fe-N,N′-bis(salicylidene)ethylenediamine (salen) complex (catalyst)
-
Hydrogen peroxide (30% solution, oxidizing agent)
-
Toluene (solvent)
-
Methanol (B129727) (for precipitation)
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve this compound in toluene.
-
Add the Fe-salen complex catalyst to the solution.
-
Under a nitrogen atmosphere, begin to add the hydrogen peroxide solution dropwise to the reaction mixture at room temperature.
-
After the addition is complete, allow the reaction to proceed for 24 hours at a controlled temperature (e.g., 60 °C).
-
Monitor the reaction progress by checking the viscosity of the solution.
-
Once the desired molecular weight is achieved, terminate the reaction by cooling the mixture.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Filter the resulting white polymer powder, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C until a constant weight is achieved.
Protocol 2: Formulation and Application of a Test Coating
This protocol provides a general method for preparing a coating for evaluation purposes.
Materials:
-
Synthesized poly(2,6-difluoro-1,4-phenylene oxide)
-
N-Methyl-2-pyrrolidone (NMP) or another suitable high-boiling point solvent
-
Substrate for coating (e.g., tinplate, glass slides, steel panels)
Procedure:
-
Dissolve the dried poly(2,6-difluoro-1,4-phenylene oxide) in NMP to create a polymer solution with a specific concentration (e.g., 10-20 wt%). Stir until the polymer is fully dissolved.
-
Clean the substrate surface thoroughly by degreasing with acetone, followed by rinsing with deionized water and drying.
-
Apply the polymer solution to the prepared substrate using a suitable method such as spin coating, dip coating, or spray coating to achieve a uniform film thickness.
-
Place the coated substrate in an oven and cure it in stages. For example, heat at 80°C for 2 hours to slowly evaporate the solvent, followed by a higher temperature cure (e.g., 150-200°C) for 1-2 hours to ensure complete solvent removal and film consolidation.
-
Allow the coated substrate to cool to room temperature before performing any characterization or testing.
Visualizations
Caption: Synthesis of Poly(2,6-difluoro-1,4-phenylene oxide).
Caption: Workflow from Monomer to Coated Substrate.
Caption: Structure-Property Relationship of the Polymer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Coating Properties of Carboxylated Fluorinated Poly(arylene ether)s [cjcu.jlu.edu.cn]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 2,6-Difluorophenol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-difluorophenol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions to optimize reaction yields and purity.
Synthesis Route 1: From 2,6-Difluoroaniline (B139000) via Diazotization and Hydrolysis
Issue 1: Low Yield of this compound
Question: My reaction yield of this compound from 2,6-difluoroaniline is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis are often traced back to several critical factors related to the stability of the diazonium salt intermediate and the conditions of the hydrolysis step.
-
Incomplete Diazotization: The initial conversion of 2,6-difluoroaniline to its diazonium salt is crucial. Insufficient acid or sodium nitrite (B80452), or improper temperature control, can lead to unreacted starting material.
-
Solution: Ensure the use of a slight excess of sodium nitrite and a sufficient amount of a strong acid like sulfuric acid. Maintain a low reaction temperature, typically between -5 to 0°C, to ensure the stability of the diazonium salt.[1]
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before hydrolysis, especially at elevated temperatures.
-
Solution: The diazonium salt solution should be used immediately after preparation and kept cold. The hydrolysis step should be carefully controlled; adding the diazonium salt solution to a refluxing acidic solution containing copper sulfate (B86663) can facilitate a smoother reaction and minimize decomposition.[1]
-
-
Formation of Side Products: The primary side reaction is the formation of azo compounds from the coupling of the diazonium salt with unreacted 2,6-difluoroaniline.
-
Solution: Slow, controlled addition of the sodium nitrite solution to the acidic solution of 2,6-difluoroaniline helps to minimize localized excess of the aniline, thereby reducing the likelihood of azo coupling.
-
Issue 2: Presence of Colored Impurities in the Final Product
Question: My isolated this compound is discolored. What is the source of this impurity and how can I remove it?
Answer: Discoloration is typically due to the formation of azo compounds, which are highly colored.
-
Cause: As mentioned previously, these impurities arise from the reaction between the diazonium salt and unreacted 2,6-difluoroaniline.
-
Prevention: The most effective way to prevent the formation of colored impurities is to ensure complete diazotization by using a slight excess of sodium nitrite and maintaining a low temperature.
-
Removal: Purification of the final product is essential. Distillation under reduced pressure or crystallization can effectively remove these colored byproducts.[2]
Synthesis Route 2: From 2,6-Difluoroanisole (B1301606) via Demethylation
Issue 1: Incomplete Demethylation of 2,6-Difluoroanisole
Question: I am observing a significant amount of unreacted 2,6-difluoroanisole in my final product. How can I drive the demethylation to completion?
Answer: Incomplete demethylation is a common challenge and can be influenced by the choice of reagents and reaction conditions.
-
Reagent Activity: The effectiveness of the demethylating agent is paramount. Reagents like boron tribromide (BBr₃) are highly effective but sensitive to moisture.
-
Solution: Ensure that the demethylating agent is fresh and handled under anhydrous conditions. Using a slight excess of the reagent can also help to drive the reaction to completion.
-
-
Reaction Time and Temperature: The reaction may require sufficient time and, in some cases, elevated temperatures to proceed to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or gradually increasing the temperature. For the demethylation using trimethylchlorosilane and sodium iodide, stirring for an adequate duration (e.g., 5 hours) at room temperature is a known protocol.[1]
-
Issue 2: Formation of Unidentified Byproducts
Question: My reaction is producing several byproducts that are difficult to characterize and separate. What are the potential side reactions?
Answer: The use of strong Lewis acids like BBr₃ can sometimes lead to side reactions, especially if other functional groups are present or if the reaction conditions are not well-controlled.
-
Potential Side Reactions: Ring halogenation or other electrophilic aromatic substitutions can occur if the reaction conditions are too harsh.
-
Solution:
-
Milder Reagents: Consider using alternative, milder demethylating agents if possible.
-
Temperature Control: Perform the reaction at the lowest effective temperature. For instance, with BBr₃, it is common to start at a low temperature (e.g., 0°C or -78°C) and then allow the reaction to slowly warm to room temperature.
-
Careful Work-up: A careful aqueous work-up is necessary to quench the reaction and remove the boron-containing byproducts.
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to this compound is generally higher yielding?
A1: The synthesis from 2,6-difluoroaniline via diazotization and hydrolysis has been reported with high yields, with one protocol citing a yield of 88.9% and a purity of 98.6%.[1] The yield of the demethylation route from 2,6-difluoroanisole is highly dependent on the chosen reagent and optimization of reaction conditions.
Q2: What are the key safety precautions to consider during these syntheses?
A2:
-
Diazotization: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
Demethylation: Reagents like boron tribromide are highly corrosive and react violently with water. These should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Q3: How can I effectively purify the final this compound product?
A3: The most common and effective methods for purifying this compound are distillation under reduced pressure and crystallization.[2] The choice between these methods may depend on the scale of the reaction and the nature of the impurities.
Q4: Can other reagents be used for the demethylation of 2,6-difluoroanisole?
A4: Yes, several other reagents can be used for the cleavage of aryl methyl ethers, including strong protic acids like HBr and other Lewis acids. However, the reactivity and selectivity of these reagents can vary, and they may require more forcing conditions, potentially leading to lower yields and more side products.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Feature | Synthesis from 2,6-Difluoroaniline | Synthesis from 2,6-Difluoroanisole |
| Starting Material | 2,6-Difluoroaniline | 2,6-Difluoroanisole |
| Key Reagents | Sodium nitrite, Sulfuric acid, Copper sulfate | Trimethylchlorosilane, Sodium iodide OR Boron tribromide |
| Reported Yield | Up to 88.9%[1] | Variable, dependent on reagent and conditions |
| Reported Purity | Up to 98.6%[1] | Dependent on purification method |
| Key Advantages | High reported yield, well-established procedure. | Can be a more direct route if 2,6-difluoroanisole is readily available. |
| Key Challenges | Handling of unstable diazonium salt, potential for colored byproducts. | Use of moisture-sensitive and corrosive reagents, potential for incomplete reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Difluoroaniline[1]
-
Diazotization:
-
In a suitable reactor, dissolve 3.0 kg (23 mol) of 2,6-difluoroaniline in 25 kg of a 30% aqueous sulfuric acid solution with heating and stirring.
-
Cool the solution to -5°C with vigorous stirring.
-
Slowly add 5.6 kg of a 30% sodium nitrite solution, maintaining the reaction temperature between -5 and 0°C.
-
Continue to stir the reaction mixture for 2 hours after the addition is complete.
-
Filter the solution to remove any solid impurities.
-
Decompose any excess nitrous acid with an aqueous urea (B33335) solution until a negative test with starch-iodide paper is achieved.
-
-
Hydrolysis:
-
In a separate kettle, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper sulfate.
-
Heat this mixture to reflux.
-
Slowly add the prepared 2,6-difluoroaniline diazonium salt solution to the refluxing mixture.
-
The this compound product will distill over as it is formed.
-
-
Purification:
-
Separate the organic layer of the distillate.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the this compound product.
-
Protocol 2: Synthesis of this compound from 2,6-Difluoroanisole (General Procedure)
-
Reaction Setup:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluoroanisole in a suitable anhydrous solvent (e.g., acetonitrile (B52724) for the TMSCl/NaI method, or dichloromethane (B109758) for the BBr₃ method).
-
-
Reagent Addition:
-
Method A (TMSCl/NaI): Add trimethylchlorosilane and sodium iodide to the solution. Stir the mixture at room temperature for approximately 5 hours.[1]
-
Method B (BBr₃): Cool the solution to 0°C or lower. Slowly add a solution of boron tribromide in dichloromethane dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or crystallization.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound from 2,6-difluoroaniline.
Caption: Workflow for the synthesis of this compound from 2,6-difluoroanisole.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Common side products in 2,6-Difluorophenol reactions and their prevention
Welcome to the technical support center for 2,6-difluorophenol reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the formation of unwanted side products in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products encountered in reactions with this compound?
A1: Reactions involving this compound can lead to several classes of side products, primarily due to the reactivity of the phenol (B47542) group and the influence of the fluorine substituents on the aromatic ring. The most common side products include:
-
Isomers from Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation can yield a mixture of ortho, meta, and para substituted products relative to the hydroxyl group. The directing effects of the hydroxyl and fluorine groups can lead to complex product mixtures.
-
O-Alkylated vs. C-Alkylated Products: In reactions with alkylating agents, competition between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring) can occur.
-
O-Acylated Byproducts: During acylation reactions, the formation of a phenyl ester (O-acylation) is a common side reaction that competes with the desired C-acylation.[1] This ester can sometimes undergo a Fries rearrangement, further complicating the product mixture.[1]
-
Polymerization Products: this compound can undergo oxidative polymerization, especially in the presence of certain catalysts and oxidizing agents, leading to the formation of poly(2,6-difluoro-1,4-phenylene oxide).[2][3]
-
Products of Nucleophilic Aromatic Substitution: Although less common, under certain conditions, the fluorine atoms can be displaced by strong nucleophiles.
Q2: How do the fluorine atoms in this compound influence its reactivity and the formation of side products?
A2: The two fluorine atoms at the ortho positions to the hydroxyl group have a significant impact on the reactivity of the molecule:
-
Inductive Effect: Fluorine is highly electronegative and withdraws electron density from the aromatic ring via the inductive effect. This deactivates the ring towards electrophilic aromatic substitution.
-
Resonance Effect: The lone pairs on the fluorine atoms can be donated to the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. However, in this compound, the ortho positions are blocked, seemingly simplifying the regioselectivity.
-
Steric Hindrance: The fluorine atoms provide steric hindrance around the hydroxyl group, which can influence the accessibility of reagents to the phenolic oxygen and the adjacent ring carbons.
Q3: My reaction mixture is turning dark brown/black. What could be the cause?
A3: A dark coloration in reactions involving phenols, including this compound, often indicates oxidation. Phenols are susceptible to oxidation, which can lead to the formation of colored quinone-type structures and polymeric materials. This can be initiated by air (oxygen), oxidizing agents, or even trace metal impurities. To minimize this, it is advisable to run reactions under an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed solvents.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptom: You are observing a mixture of isomers (e.g., substitution at the C4 and other positions) in your product.
Possible Causes:
-
The directing effects of the hydroxyl and fluorine groups are not providing complete control over the position of substitution.
-
The reaction conditions (temperature, catalyst, solvent) are not optimized for the desired isomer.
Troubleshooting Steps & Prevention:
| Strategy | Details | Experimental Protocol Example (Nitration) |
| Use of Protecting Groups | Protecting the phenolic hydroxyl group as an ether or silyl (B83357) ether can alter the directing effect and steric environment of the substituent, leading to improved regioselectivity. | 1. Protect the hydroxyl group of this compound with a suitable protecting group (e.g., methoxymethyl ether).2. Perform the nitration reaction on the protected compound.3. Deprotect to obtain the desired nitrated this compound. |
| Catalyst Selection | For reactions like Friedel-Crafts, the choice of Lewis acid can significantly influence the regioselectivity. Shape-selective catalysts like zeolites can be employed to favor the formation of a specific isomer, often the para-product, due to steric constraints within the catalyst pores.[4] | 1. Activate the zeolite catalyst by heating under vacuum.2. Add the this compound and the zeolite catalyst to an anhydrous solvent under an inert atmosphere.3. Slowly add the acylating or alkylating agent and heat the reaction as required.4. Monitor the reaction for the formation of the desired regioisomer. |
| Temperature Control | Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. | 1. Cool the reaction mixture to 0 °C or lower in an ice or dry ice/acetone bath before the addition of the electrophile.2. Maintain the low temperature throughout the reaction.3. Slowly warm the reaction to room temperature upon completion. |
Issue 2: Formation of O-Acylated Side Products in Friedel-Crafts Acylation
Symptom: Your reaction is yielding a significant amount of the phenyl ester instead of the desired C-acylated product (hydroxyarylketone).
Possible Causes:
-
The phenolic oxygen is competing with the aromatic ring as a nucleophile.
-
The reaction conditions favor O-acylation.
Troubleshooting Steps & Prevention:
| Strategy | Details | Experimental Protocol Example (Fries Rearrangement Conditions) |
| Promote Fries Rearrangement | The initially formed O-acylated product can be converted to the C-acylated product via a Fries rearrangement. The regioselectivity of the rearrangement (ortho vs. para) is influenced by temperature and solvent. Lower temperatures generally favor the para product, while higher temperatures favor the ortho product.[1] Non-polar solvents tend to favor the ortho-product.[1] | 1. Perform the acylation of this compound to intentionally form the phenyl ester.2. Isolate the ester.3. Subject the ester to Fries rearrangement conditions. For the para-isomer, use a Lewis acid catalyst (e.g., AlCl₃) at a low temperature (e.g., 0-25 °C) in a suitable solvent.4. For the ortho-isomer, higher temperatures may be required. |
| Use of Stronger Acid Catalysts | Strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) can sometimes directly promote C-acylation over O-acylation.[1] | 1. Dissolve this compound and the acylating agent in a suitable solvent.2. Add trifluoromethanesulfonic acid to the reaction mixture at a controlled temperature.3. Monitor the reaction for the direct formation of the C-acylated product. |
Issue 3: Formation of Polymeric Byproducts
Symptom: Your reaction mixture becomes viscous, and you observe the formation of a solid, insoluble material.
Possible Causes:
-
Oxidative coupling of this compound is occurring.
-
The reaction conditions (presence of an oxidizing agent or catalyst) are promoting polymerization.
Troubleshooting Steps & Prevention:
| Strategy | Details | Experimental Protocol Example |
| Inert Atmosphere | Running the reaction under an inert atmosphere of nitrogen or argon minimizes contact with atmospheric oxygen, which can initiate oxidative polymerization. | 1. Assemble the reaction glassware and dry it thoroughly.2. Purge the reaction vessel with nitrogen or argon for 15-30 minutes.3. Maintain a positive pressure of the inert gas throughout the reaction. |
| Use of Radical Inhibitors | Adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT), can suppress polymerization initiated by radical mechanisms. | 1. Add a catalytic amount of BHT (e.g., 0.1 mol%) to the reaction mixture at the beginning of the experiment. |
| Avoidance of Certain Catalysts/Reagents | Be cautious with reagents known to promote oxidative coupling of phenols, such as certain transition metal complexes (e.g., iron or copper-based catalysts) in the presence of an oxidant. | 1. Carefully review the literature for the compatibility of your chosen catalyst system with phenols.2. If possible, select a catalyst that is less prone to promoting oxidation. |
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams to help visualize common reaction pathways and troubleshooting logic.
Caption: Pathway for Electrophilic Aromatic Substitution.
Caption: Competing pathways in the acylation of this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
Improving solubility of 2,6-Difluorophenol for aqueous reactions
Welcome to the technical support center for 2,6-Difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound.
Troubleshooting Guide: Solubility Issues in Aqueous Reactions
This guide addresses specific problems you may encounter when this compound fails to dissolve adequately in your aqueous reaction medium.
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: Insufficient solubility is a common issue. Start with the simplest modifications to your procedure. First, ensure vigorous mixing, such as vortexing or sonication, to aid dissolution. Gentle warming (e.g., to 30-40°C) can also be effective, but you must first confirm that this compound is stable at the applied temperature and will not degrade. If these methods are insufficient, proceed to the more advanced strategies outlined below, such as pH adjustment or the use of co-solvents.
Q2: I've tried mixing and gentle warming, but my compound remains insoluble. What is the next logical step?
A2: The next step is to consider the chemical properties of this compound. As a phenol, its solubility is highly dependent on pH. You can significantly increase its solubility by deprotonating the hydroxyl group to form the more soluble phenolate (B1203915) anion. This is achieved by adjusting the pH of your aqueous solution. See the detailed protocol on pH adjustment below.
Q3: Adjusting the pH is not compatible with my experimental conditions. Are there other methods to improve solubility?
A3: Yes, if pH modification is not an option, you can employ solubility-enhancing excipients. The most common approaches are the use of organic co-solvents, surfactants, or cyclodextrins.
-
Co-solvents: Adding a water-miscible organic solvent can reduce the overall polarity of the solvent system, improving the dissolution of this compound.
-
Surfactants: These molecules form micelles in aqueous solutions that can encapsulate the hydrophobic this compound, thereby increasing its apparent solubility.[1][2]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with guest molecules like this compound, effectively shielding it from the aqueous environment and increasing its solubility.[3]
Select the method that is most compatible with your downstream applications. Detailed protocols for each of these techniques are provided below.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water and common organic solvents?
A1: Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, its general solubility profile can be summarized. It is described as being slightly soluble in water and soluble in ethanol (B145695) (50 mg/mL).[2] The fluorinated aromatic ring suggests it will be more soluble in polar aprotic and other organic solvents than in water.[4]
Data Presentation: Solubility Profile of this compound
| Solvent | Solvent Class | Reported/Predicted Solubility | Citation |
| Water | Polar Protic | Slightly soluble | [2][5] |
| Ethanol | Polar Protic | 50 mg/mL | [2] |
| Methanol | Polar Protic | Predicted to be high | [1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Predicted to be very high | [1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Predicted to be very high | [1] |
| Hexane | Non-Polar | Predicted to be low to insoluble | [1] |
| Toluene | Non-Polar | Predicted to be moderate | [1] |
Q2: How does pH affect the solubility of this compound?
A2: Phenols are weak acids. In an aqueous solution, this compound exists in equilibrium between its neutral, less soluble form and its ionized phenolate form, which is much more water-soluble. By increasing the pH of the solution above the compound's pKa, you shift the equilibrium towards the formation of the soluble phenolate anion. The predicted pKa of this compound is approximately 7.45.[2] Therefore, adjusting the pH to 8.5 or higher should significantly enhance its aqueous solubility.
Q3: What are the best co-solvents to use for this compound?
A3: The choice of co-solvent depends on the requirements of your experiment, particularly concerning toxicity and compatibility with other reagents. For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions. Other effective co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[6] It is crucial to determine the maximum tolerable concentration of the co-solvent in your specific assay, as high concentrations can be toxic to cells or interfere with the reaction.
Q4: How do I choose between using a surfactant and a cyclodextrin?
A4: The choice depends on your specific application and potential interferences.
-
Surfactants are effective at low concentrations (above their critical micelle concentration) and can significantly increase solubility.[7] However, they can sometimes interfere with biological assays or downstream purification processes.
-
Cyclodextrins form well-defined 1:1 inclusion complexes and are often used in pharmaceutical formulations to improve stability and bioavailability, in addition to solubility.[3][8] They are generally considered biocompatible. The choice may require empirical testing to see which agent provides the best solubility enhancement with the least interference in your system.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 2,6-Difluorphenol | 28177-48-2 [m.chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 28177-48-2 [chemicalbook.com]
- 6. This compound | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,6-Difluorophenol
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2,6-Difluorophenol. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound largely depend on the synthetic route employed. The two primary synthesis methods are the diazotization of 2,6-difluoroaniline (B139000) and the dealkylation of 2,6-difluoroanisole (B1301606).[1][2]
-
From 2,6-difluoroaniline: Potential impurities include unreacted 2,6-difluoroaniline, byproducts from the diazotization reaction (such as azo compounds), and residual inorganic salts (e.g., copper sulfate, sodium nitrite).
-
From 2,6-difluoroanisole: Impurities may include unreacted 2,6-difluoroanisole and byproducts of the dealkylation process.
-
General Impurities: Oxidized phenol (B47542) species, which can impart a pink or reddish color to the product, and residual solvents from the reaction or initial workup are also common.[3]
Q2: What are the primary methods for purifying crude this compound?
A2: The most effective and commonly used purification techniques for crude this compound are:
-
Vacuum Distillation: This is a highly effective method for separating this compound from non-volatile impurities and impurities with significantly different boiling points. Given its relatively low boiling point under vacuum (59-61 °C at 17 mmHg), this technique is well-suited for its purification.
-
Recrystallization: This technique is useful for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful recrystallization.
-
Flash Column Chromatography: This method is ideal for separating complex mixtures and achieving very high purity, especially when dealing with impurities that have similar physical properties to the desired product.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.
| Property | Value | Reference |
| Melting Point | 38-41 °C | |
| Boiling Point | 59-61 °C at 17 mmHg | |
| Solubility in Ethanol (B145695) | 50 mg/mL | |
| Appearance | White to off-white solid | [4] |
Troubleshooting Guides
Vacuum Distillation
Problem: The product is not distilling over at the expected temperature and pressure.
-
Possible Cause 1: The vacuum is not low enough.
-
Solution: Check the vacuum pump and all connections for leaks. Ensure the vacuum gauge is reading accurately. A good vacuum is essential for distillation at a lower temperature.
-
-
Possible Cause 2: The thermometer is placed incorrectly.
-
Solution: The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Possible Cause 3: The heating mantle is not providing uniform heating.
-
Solution: Ensure the distillation flask is properly seated in the heating mantle and that heat is being distributed evenly. Using a stirring bar can help to prevent bumping and ensure even boiling.
-
Problem: The distilled product is discolored (pink or yellow).
-
Possible Cause: Oxidation of the phenol.
-
Solution: Phenols are susceptible to oxidation, especially at elevated temperatures.[3] Purge the distillation apparatus with an inert gas (e.g., nitrogen or argon) before starting the distillation to minimize contact with oxygen. Storing the purified product under an inert atmosphere and in the dark is also recommended.
-
Recrystallization
Problem: No crystals form upon cooling the solution.
-
Possible Cause 1: Too much solvent was used.
-
Solution: The goal is to create a saturated solution at high temperature. If too much solvent is added, the solution will not be saturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Possible Cause 2: The solution is supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.
-
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of this compound (38-41 °C).
-
Solution: Choose a solvent or a solvent system with a lower boiling point. Alternatively, use a larger volume of solvent to keep the concentration of the dissolved solid lower, which can sometimes prevent oiling out. Slow cooling is also crucial.
-
Flash Column Chromatography
Problem: Poor separation of the product from impurities.
-
Possible Cause 1: Inappropriate mobile phase.
-
Solution: The polarity of the mobile phase is critical. For fluorinated phenols on silica (B1680970) gel, a common mobile phase is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[5]
-
-
Possible Cause 2: The column is overloaded.
-
Solution: The amount of crude material loaded onto the column should typically be 1-5% of the weight of the silica gel. Overloading will lead to broad peaks and poor separation.
-
Problem: The product is stuck on the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
-
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Distillation:
-
Begin stirring the crude product.
-
Slowly apply vacuum, aiming for a pressure of approximately 17 mmHg.
-
Gently heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at 59-61 °C.
-
-
Product Collection: Once the distillation is complete, carefully release the vacuum and collect the purified this compound from the receiving flask.
-
Storage: Store the purified product in a sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Based on solubility data, ethanol is a suitable solvent. A mixed solvent system, such as hexane/ethyl acetate, can also be effective. The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and swirl to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Protocol 3: Flash Column Chromatography of this compound
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane. The addition of 0.1% formic acid to the mobile phase is recommended to improve peak shape.[5]
-
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Quantitative Data Summary
| Purification Method | Purity Achieved | Yield | Key Parameters | Reference |
| Vacuum Distillation | >98.6% | 88.9% | Pressure: Reduced (specifics not detailed in source) | [1] |
| Commercial Product | ≥98% (by GC) | N/A | N/A | [4] |
| Commercial Product | ≥97% | N/A | N/A | [6] |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Troubleshooting low yield in oxidative polymerization of 2,6-Difluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low yield in the oxidative polymerization of 2,6-difluorophenol.
Frequently Asked Questions & Troubleshooting Guide
Issue 1: Low or No Polymer Yield
Question: I am attempting the oxidative polymerization of this compound and observing very low to no yield of the desired poly(2,6-difluoro-1,4-phenylene oxide). What are the potential causes and how can I troubleshoot this?
Answer:
Low or no polymer yield in the oxidative polymerization of this compound can be attributed to several factors, primarily related to the monomer's high oxidation potential, catalyst activity, and reaction conditions.[1] The electron-withdrawing nature of the fluorine substituents makes this monomer less reactive than other phenols like 2,6-dimethylphenol.[1]
Here are the key areas to investigate:
-
Monomer Purity: Impurities in the this compound monomer can act as chain terminators, preventing polymerization.
-
Troubleshooting:
-
Ensure the use of high-purity this compound (≥98%).
-
If the purity is questionable, consider purification by recrystallization or distillation.[2] Common starting materials for the synthesis of this compound include 2,6-difluoroanisole (B1301606) or 2,6-difluoroaniline.[2]
-
-
-
Catalyst System: The choice and handling of the catalyst are critical for a successful polymerization. Copper-amine complexes and iron-salen complexes have been used for this reaction.[3][4]
-
Troubleshooting:
-
Catalyst Activity: If using a copper(I)-based catalyst, ensure it has not been oxidized to copper(II) before the reaction starts.[5] For iron-based catalysts, ensure the complex is properly synthesized and handled.
-
Catalyst/Ligand Ratio: The ratio of the amine ligand to the copper catalyst is crucial for catalyst solubility and activity. This ratio should be optimized based on established protocols.[5][6]
-
Catalyst Loading: Insufficient catalyst loading will result in a slow or stalled reaction. Refer to literature for appropriate catalyst-to-monomer ratios.[3]
-
-
-
Reaction Conditions: The reaction environment plays a significant role in the polymerization process.
-
Troubleshooting:
-
Oxygen/Oxidant Supply: Oxidative polymerization requires a controlled supply of an oxidizing agent, typically oxygen or hydrogen peroxide.[3][4] An insufficient supply will limit the reaction rate, while an excessive flow can lead to side reactions.[5] Ensure a steady and controlled introduction of the oxidant.
-
Reaction Temperature: Temperature can influence the reaction rate and the formation of byproducts. For the Fe-salen catalyzed polymerization, a temperature of 60 °C has been reported.[4] For copper-catalyzed systems, temperatures around 40°C have been used.[1] It is advisable to monitor and control the temperature throughout the reaction.
-
Solvent Choice: The choice of solvent can affect catalyst solubility and polymer precipitation. Chlorobenzene and 1,4-dioxane (B91453) have been successfully used.[1][3][4] Ensure the solvent is dry and of an appropriate grade.
-
-
-
Reaction Time: Polymerization may require a significant amount of time to achieve a reasonable yield and molecular weight. Reactions have been reported to run for 48 hours.[1]
Issue 2: Polymer has a Low Molecular Weight
Question: My polymerization reaction is producing poly(2,6-difluoro-1,4-phenylene oxide), but the molecular weight is consistently low. How can I increase the molecular weight of my polymer?
Answer:
Achieving a high molecular weight for poly(2,6-difluoro-1,4-phenylene oxide) can be challenging. Low molecular weight is often a result of premature chain termination or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Monomer Purity: As with low yield, impurities in the monomer are a primary cause of low molecular weight. Ensure the highest purity monomer is used.[2][5]
-
Controlled Monomer Addition: Instead of adding all the monomer at once, a slow and continuous addition can help maintain a more constant monomer concentration, leading to more uniform chain growth and potentially higher molecular weight.[5]
-
Reaction Time: Longer reaction times can allow for further chain propagation and an increase in molecular weight. Monitor the reaction over an extended period.
-
Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. Ensuring a stable and active catalyst throughout the polymerization is crucial.
-
Water Content: The presence of water can interfere with the reaction. Use anhydrous solvents and dry reactants. The oxidative polymerization process itself can produce water, which might affect the catalyst system over time.
-
Data Presentation
Table 1: Summary of Experimental Conditions for Oxidative Polymerization of this compound
| Catalyst System | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Polymer Molecular Weight (Mn) | Reference |
| ((1,4,7-triisopropyl-1,4,7-triazacyclononane) cupric (II)) bromide | Oxygen | Monochlorobenzene | 40 | 48 | Not Specified | [1] |
| Fe-salen complex | Hydrogen Peroxide | 1,4-dioxane | 60 | Not Specified | Several thousands | [4] |
| Copper(II) dichloride with peralkylated amine ligands | Oxygen | Chlorobenzene | Not Specified | Not Specified | 5600 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(2,6-difluoro-1,4-phenylene oxide) via Copper-Catalyzed Oxidative Polymerization
This protocol is adapted from a patented procedure for the oxidative polymerization of this compound.[1]
Materials:
-
This compound (high purity)
-
((1,4,7-triisopropyl-1,4,7-triazacyclononane) cupric (II)) bromide (or a similar copper-amine catalyst)
-
Monochlorobenzene (anhydrous)
-
Methanol (B129727) (for precipitation)
-
Hydrochloric acid
-
Oxygen gas (or dry air)
Procedure:
-
In a suitable glass reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet, dissolve this compound (e.g., 0.26 g) and 2,6-diphenylpyridine (e.g., 0.23 g) in monochlorobenzene (e.g., 4 ml).
-
Add the copper catalyst (e.g., 0.04 g) to the solution.
-
Begin stirring the mixture and start bubbling oxygen gas through the solution at a controlled rate.
-
Heat the reaction mixture to 40°C and maintain this temperature for 48 hours.
-
After 48 hours, stop the oxygen flow and cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture dropwise into a beaker containing methanol acidified with a small amount of hydrochloric acid to precipitate the polymer.
-
Filter the resulting white precipitate to separate it from unreacted monomer and catalyst.
-
Wash the precipitate thoroughly with fresh methanol.
-
Dry the collected white powder in a vacuum oven to a constant weight.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound polymerization.
Caption: General experimental workflow for oxidative polymerization.
References
- 1. EP1160267A1 - Catalyst for oxidative polymerization of fluorophenol, method of oxidative polymerization of fluorophenol, and poly(oxyfluorophenylene) derivative - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Safe handling and storage procedures for 2,6-Difluorophenol
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 2,6-Difluorophenol.
Troubleshooting and FAQs
Handling and Exposure
-
Q1: What are the immediate actions to take in case of skin or eye contact with this compound?
-
A1: For skin contact, immediately wash the affected area with plenty of soap and water, and remove all contaminated clothing and shoes.[1][2] For eye contact, flush the eyes immediately and thoroughly with water for at least 15 minutes, making sure to rinse under the eyelids.[1][2][3] In both instances, seek immediate medical attention.[1][2][3] If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1]
-
-
Q2: What should I do if I inhale this compound dust or vapors?
-
Q3: What is the proper first aid procedure for ingestion of this compound?
-
Q4: What personal protective equipment (PPE) is mandatory when handling this compound?
-
A4: A comprehensive set of PPE should be worn, including chemical-resistant gloves, chemical goggles or safety glasses, and a face shield.[1][4] Protective clothing is also necessary to prevent skin contact.[1][5] In situations with inadequate ventilation, respiratory protection is required.[1] Safety shoes are also recommended.[1]
-
Storage and Stability
-
Q5: What are the ideal storage conditions for this compound to ensure its stability?
-
Q6: What substances are incompatible with this compound and should not be stored nearby?
-
Q7: The this compound in my lab has changed color. Is it still usable?
Spills and Waste Disposal
-
Q8: How should I clean up a small spill of this compound in the lab?
-
A8: Evacuate unnecessary personnel and ensure adequate ventilation.[1] Remove all sources of ignition.[3] Use non-sparking tools for cleanup.[1][3] Wear appropriate PPE, including respiratory protection.[1] For solid spills, avoid creating dust. For final disposal, consult your institution's environmental health and safety guidelines.
-
-
Q9: How do I properly dispose of waste this compound and its empty containers?
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₆H₄F₂O | [1][7][9] |
| Molecular Weight | 130.09 g/mol | [7][9][10] |
| CAS Number | 28177-48-2 | [1][3][7] |
| Appearance | White to almost white powder or lump | [7] |
| Melting Point | 38-42 °C / 100.4-107.6 °F | [2][9] |
| Boiling Point | 59-61 °C / 138.2-141.8 °F @ 17 mmHg | [2] |
| Purity | ≥ 98% (GC) | [7] |
| Storage Temperature | 2-8 °C | [6][7] |
Experimental Workflow and Safety Protocol
The following diagram outlines the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. na.bhs1.com [na.bhs1.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. This compound| CAS No:28177-48-2|ZaiQi Bio-Tech [chemzq.com]
- 10. This compound | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]
Managing reaction temperature for 2,6-difluoroaniline diazotization
Welcome to the technical support center for the diazotization of 2,6-difluoroaniline (B139000). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful management of this sensitive reaction, with a focus on temperature control.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the diazotization of 2,6-difluoroaniline, and why is it so critical?
A1: The optimal temperature for the diazotization of 2,6-difluoroaniline is typically between 0-5 °C. Strict temperature control is crucial because the resulting 2,6-difluorobenzenediazonium salt is thermally unstable.[1][2] Temperatures above this range can lead to rapid decomposition of the diazonium salt, resulting in the formation of unwanted byproducts and a lower yield of the desired product. The reaction to form the diazonium salt is also exothermic, further necessitating efficient cooling to prevent a runaway reaction.
Q2: I am observing a low yield in my diazotization reaction. What are the potential temperature-related causes?
A2: A low yield is often directly linked to inadequate temperature control. If the temperature rises above 5-10 °C, the diazonium salt can decompose to form 2,6-difluorophenol.[2] Additionally, localized overheating due to poor mixing or too rapid addition of sodium nitrite (B80452) can lead to the formation of tarry byproducts. It is also important to ensure the initial dissolution of 2,6-difluoroaniline in the acidic medium is complete before cooling, as poor solubility can also lead to an incomplete reaction.
Q3: What are the common side products I should be aware of when the temperature is not properly controlled?
A3: The primary side product resulting from elevated temperatures is this compound, formed by the reaction of the diazonium salt with water. Another potential side product, especially if the concentration of unreacted 2,6-difluoroaniline is high, is the formation of azo compounds. These are typically colored and can complicate the purification of the desired product.
Q4: Can I run the diazotization of 2,6-difluoroaniline at room temperature?
A4: It is highly discouraged to perform the diazotization of 2,6-difluoroaniline at room temperature using standard methods (sodium nitrite in aqueous acid). The inherent instability of the diazonium salt at ambient temperatures will likely lead to significant decomposition and a complex mixture of products.[1] However, alternative methods using reagents like tert-butyl nitrite (TBN) in organic solvents may allow for reactions at or near room temperature under specific conditions.[2]
Q5: My reaction mixture turned a dark red/brown color. Is this normal?
A5: While a slight yellowing of the reaction mixture can be expected, a dark red or brown color, often accompanied by the formation of solids or tar, is indicative of side reactions. This is typically a result of the temperature rising too high, leading to decomposition and the formation of azo compounds or other degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Diazonium Salt | Reaction temperature exceeded 5 °C. | Ensure the reaction vessel is adequately immersed in an ice-salt bath. Monitor the internal temperature continuously with a calibrated thermometer. Add the sodium nitrite solution slowly and dropwise to maintain the temperature within the 0-5 °C range. |
| Localized overheating due to poor mixing. | Use efficient mechanical stirring to ensure homogenous temperature distribution throughout the reaction mixture. | |
| Formation of Tarry Byproducts | Significant temperature excursion above 10 °C. | Improve cooling efficiency and slow down the rate of nitrite addition. Consider using a pre-cooled dropping funnel for the nitrite solution. |
| Incorrect stoichiometry (excess aniline). | Ensure the complete protonation of 2,6-difluoroaniline by using a sufficient excess of acid before the addition of sodium nitrite. | |
| Reaction Does Not Go to Completion | Poor solubility of 2,6-difluoroaniline hydrochloride. | Ensure the aniline (B41778) is fully dissolved or finely suspended in the acidic solution before initiating the diazotization. |
| Insufficient nitrous acid. | Test for the presence of excess nitrous acid using starch-iodide paper towards the end of the reaction. A blue-black color indicates an excess. | |
| Gas Evolution is Too Rapid | Temperature is too high, causing rapid decomposition of the diazonium salt (release of N₂ gas). | Immediately improve cooling and halt the addition of sodium nitrite until the temperature is stabilized within the optimal range. |
Experimental Protocols
Protocol 1: Standard Diazotization of 2,6-Difluoroaniline in Sulfuric Acid
This protocol is based on established methods for the diazotization of anilines and specific process descriptions for 2,6-difluoroaniline.[3]
Materials:
-
2,6-Difluoroaniline
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Salt (e.g., NaCl or CaCl₂)
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-difluoroaniline (1.0 eq.).
-
Slowly add cold concentrated sulfuric acid (2.0-3.0 eq.) to the stirred aniline. The addition is exothermic; maintain the temperature below 20 °C by using an ice bath.
-
Once the addition is complete, add cold distilled water to create a stirrable slurry of 2,6-difluorobenzenediazonium sulfate (B86663).
-
-
Cooling:
-
Prepare an ice-salt bath and cool the reaction mixture to between 0 °C and 5 °C with vigorous stirring.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq.) in cold distilled water. Cool this solution to 0-5 °C in an ice bath.
-
-
Diazotization:
-
Slowly add the chilled sodium nitrite solution dropwise from the dropping funnel to the cold, stirred aniline sulfate suspension.
-
The rate of addition must be carefully controlled to maintain the reaction temperature between 0 °C and 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes.
-
-
Monitoring the Reaction:
-
Check for the completion of the diazotization by testing for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and streak it on starch-iodide paper. An immediate blue-black color indicates the reaction is complete.
-
If the test is negative, add a small additional amount of the sodium nitrite solution until a positive test is achieved and persists for at least 10 minutes.
-
Safety Precautions:
-
Diazonium salts are potentially explosive, especially in the solid state. It is strongly recommended to use the resulting diazonium salt solution directly in the next synthetic step without isolation.
-
The reaction is exothermic and produces gaseous byproducts. Ensure the reaction is performed in a well-ventilated fume hood and that there is no blockage in the gas outlet.
Visualizations
Caption: Logical relationship between reaction temperature and the outcome of 2,6-difluoroaniline diazotization.
Caption: Troubleshooting workflow for low yield or byproduct formation in 2,6-difluoroaniline diazotization.
References
How to avoid unwanted byproducts in Friedel-Crafts reactions with 2,6-Difluorophenol
This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Friedel-Crafts reactions with 2,6-difluorophenol. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you minimize unwanted byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of this compound is giving a very low yield of the desired C-acylated product. What is the primary cause?
A1: The primary issue is the dual reactivity of phenols, which are bidentate nucleophiles. This means acylation can occur at two positions: the desired C-acylation on the aromatic ring to form a hydroxyaryl ketone, or the undesired O-acylation on the phenolic oxygen to form a phenyl ester byproduct.[1] O-acylation is often the kinetically favored pathway, meaning it happens faster, leading to poor yields of the C-acylated product under standard conditions.
Furthermore, the two electron-withdrawing fluorine atoms on the this compound ring decrease its electron density. This deactivates the ring towards electrophilic aromatic substitution, making the standard Friedel-Crafts acylation inherently less efficient.[2]
Q2: I've isolated a significant amount of a phenyl ester from my reaction. Is this O-acylation product a complete loss?
A2: Not at all. The formation of the O-acylated phenyl ester is often a stepping stone to achieving the desired C-acylated product through a process called the Fries rearrangement.[3][4] This reaction involves treating the isolated phenyl ester with a Lewis acid, which catalyzes the migration of the acyl group from the oxygen to the aromatic ring.[3][5] In fact, a two-step approach of initial O-acylation followed by a controlled Fries rearrangement is the most effective strategy for acylating sterically hindered and deactivated phenols like this compound.
Q3: How can I control the regioselectivity (ortho vs. para) of the acylation on the this compound ring?
A3: For this compound, acylation is strongly directed to the para position (C4) due to the significant steric hindrance imposed by the two fluorine atoms at the ortho positions (C2 and C6). Direct acylation at the ortho position is highly unlikely. When using the Fries rearrangement, the regioselectivity is primarily controlled by temperature. Low reaction temperatures (typically below 60°C) favor the formation of the para-isomer, which is the thermodynamically more stable product.[6] High temperatures tend to favor the ortho-isomer, though this is less relevant for this specific substrate due to steric hindrance.[6]
Q4: What is the role of the Lewis acid (e.g., AlCl₃) and why is a stoichiometric amount often required?
A4: The Lewis acid plays a crucial role in both direct Friedel-Crafts acylation and the Fries rearrangement. It activates the acylating agent (e.g., acyl chloride) by forming a highly electrophilic acylium ion. In the case of phenols, the Lewis acid can also coordinate with the phenolic oxygen. While this can deactivate the ring, an excess of the catalyst promotes the thermodynamically favored C-acylation or the Fries rearrangement.[1] A stoichiometric amount (or more) is typically required because the product, the hydroxyaryl ketone, is also a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[2] An aqueous workup is necessary to break this complex and isolate the final product.
Q5: Are there alternatives to strong Lewis acids like AlCl₃ for these reactions?
A5: Yes, alternative and sometimes milder catalysts can be effective. For the Fries rearrangement, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can be used.[5] Strong Brønsted acids such as hydrofluoric acid (HF), triflic acid (TfOH), or methanesulfonic acid have also been shown to catalyze the reaction.[3] For particularly sensitive substrates, solid acid catalysts like certain zeolites can offer good selectivity and easier workup.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of C-Acylated Product | Dominant O-Acylation: The reaction conditions favor the kinetically controlled formation of the phenyl ester. | Strategy: Switch to a two-step Fries Rearrangement protocol. First, intentionally synthesize and isolate the 2,6-difluorophenyl ester. Then, subject it to optimized Fries rearrangement conditions (see Protocol 2). |
| Ring Deactivation: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the phenol (B47542) ring, hindering the reaction. | Strategy: Use a higher concentration of a strong Lewis acid (e.g., AlCl₃, 2-3 equivalents). Consider using a more reactive acylating agent or a stronger catalytic system like triflic acid.[2] | |
| Formation of Inseparable Isomer Mixture | Incorrect Temperature Control: In a Fries rearrangement, temperature is the primary determinant of ortho vs. para selectivity. | Strategy: For the desired para-product, maintain a low reaction temperature (e.g., 0 - 25°C). High local temperatures during reagent addition can lead to ortho-byproduct formation. Ensure efficient stirring and slow addition of reagents.[6] |
| Product Decomposition or Tar Formation | Reaction Temperature Too High: Friedel-Crafts and Fries rearrangement conditions can be harsh, leading to degradation of starting materials or products at elevated temperatures. | Strategy: Run the reaction at the lowest effective temperature. Monitor the reaction closely by TLC or GC and avoid unnecessarily long reaction times. |
| Reactive Acylating Agent: Some acyl chlorides are unstable under strong Lewis acid conditions. | Strategy: Consider using the corresponding acid anhydride (B1165640), which can be less aggressive. | |
| Difficult Product Isolation | Stable Product-Catalyst Complex: The hydroxyaryl ketone product forms a strong complex with the Lewis acid (e.g., AlCl₃). | Strategy: Perform a careful aqueous workup. Slowly and cautiously quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated HCl. This will hydrolyze the aluminum complexes and move the product into the organic phase upon extraction. |
Data Summary: Optimizing for Para-Acylation
The following table summarizes the expected outcomes for the acylation of this compound under different strategic conditions, aiming for the para-acylated product.
| Strategy | Acylating Agent | Catalyst / Conditions | Expected O-Acylation | Expected Para C-Acylation | Key Considerations |
| Direct Friedel-Crafts | Acetyl Chloride | 1.1 eq. AlCl₃, 25°C | Major Product | Minor Product / Trace | Inefficient for this substrate due to competing O-acylation and ring deactivation. |
| Fries Rearrangement | 2,6-Difluorophenyl Acetate (B1210297) | >2 eq. AlCl₃, Low Temp (<25°C) | Starting Material | Major Product | The most reliable method. Requires a two-step process but offers high selectivity for the desired para-isomer. |
| Fries Rearrangement | 2,6-Difluorophenyl Acetate | >2 eq. AlCl₃, High Temp (>100°C) | Starting Material | Minor Product | High temperatures favor the ortho-isomer, which is sterically hindered and thus a minor product for this substrate.[6] |
| Alternative Catalysis | 2,6-Difluorophenyl Acetate | Methanesulfonic Acid | Starting Material | Good Yield (Para) | Offers a "greener" alternative to AlCl₃, potentially with simpler workup and high para-selectivity. |
Key Experimental Protocols
Protocol 1: O-Acylation of this compound (Ester Formation)
This protocol describes the synthesis of 2,6-difluorophenyl acetate, the precursor for the Fries rearrangement.
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or pyridine).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add acetyl chloride (1.1 eq.) or acetic anhydride (1.1 eq.) dropwise. If using a non-basic solvent like dichloromethane, add a non-nucleophilic base such as triethylamine (B128534) (1.2 eq.) to scavenge the HCl byproduct.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction for the complete consumption of the starting phenol using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. If using an organic solvent, separate the organic layer. Wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-difluorophenyl acetate. Purification can be achieved by vacuum distillation or column chromatography if necessary.
Protocol 2: Para-Selective Fries Rearrangement of 2,6-Difluorophenyl Acetate
This protocol is optimized for the formation of the para-acylated product, 4-acetyl-2,6-difluorophenol.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.). Add a suitable anhydrous, non-polar solvent (e.g., carbon disulfide or 1,2-dichloroethane) and stir to create a slurry.
-
Substrate Addition: Cool the slurry to 0-5°C. Slowly add a solution of 2,6-difluorophenyl acetate (1.0 eq.) in the same solvent via a dropping funnel over 30 minutes. Maintaining a low temperature is critical for para-selectivity.
-
Reaction: Stir the reaction mixture at a low temperature (e.g., maintain between 0°C and 25°C). Monitor the progress of the rearrangement by TLC or GC.
-
Workup: Once the reaction is complete, carefully and slowly quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated HCl. This should be done in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure para-hydroxyaryl ketone.
Visualizing Reaction Pathways
To better understand the competing reactions and strategic solutions, the following diagrams illustrate the key processes.
References
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 2,6-Difluorophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when optimizing catalyst loading for reactions involving 2,6-difluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions where this compound is used as a substrate?
A1: this compound is a versatile building block in organic synthesis. The most common catalytic reactions involving this substrate are cross-coupling reactions that form carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. These include:
-
Suzuki-Miyaura Coupling: To form biaryl structures.
-
Sonogashira Coupling: To introduce alkyne functionalities.
-
Buchwald-Hartwig Amination: For the synthesis of arylamines.
-
Ullmann Condensation (Etherification): To form diaryl ethers.
Q2: Why is optimizing catalyst loading particularly important for reactions with this compound?
A2: Optimizing catalyst loading is crucial for several reasons. The electron-withdrawing nature of the two fluorine atoms can make this compound and its derivatives less reactive than other phenols.[1] This can necessitate higher catalyst loadings to achieve reasonable reaction rates. However, excessive catalyst loading can lead to side reactions, such as homocoupling of coupling partners, and increases the cost of the synthesis.[2] Therefore, finding the optimal catalyst loading is a balance between achieving high yield and selectivity while minimizing cost and side product formation.
Q3: What are the typical catalyst loading ranges for palladium-catalyzed cross-coupling reactions involving this compound derivatives?
A3: For palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, catalyst loading can range from as low as 0.05 mol% to as high as 5 mol% relative to the limiting reagent.[3][4] For initial screening, a loading of 1-2 mol% is often a good starting point.[3] For highly active catalyst systems and optimized conditions, loadings can often be reduced to below 0.1 mol%.
Q4: How does catalyst deactivation affect reactions with this compound, and what are the common causes?
A4: Catalyst deactivation can lead to stalled or incomplete reactions.[5] For palladium catalysts, common deactivation pathways include:
-
Oxidative Addition Failure: The electron-deficient nature of the C-X bond (where X is a leaving group like Br, I, or OTf) on a this compound derivative can make the initial oxidative addition step of the catalytic cycle sluggish.
-
Ligand Degradation: Phosphine (B1218219) ligands, commonly used in cross-coupling reactions, can be sensitive to air and moisture, leading to their oxidation and loss of catalytic activity.[6]
-
Palladium Black Formation: At high temperatures or concentrations, the active Pd(0) species can aggregate to form inactive palladium black.[1]
-
Product Inhibition: The product of the reaction can sometimes coordinate to the catalyst and inhibit its activity.
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Use of well-defined precatalysts can circumvent issues with in-situ formation.[2] Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox). |
| Insufficient Catalyst Loading | The reaction may require a higher catalyst loading due to the electron-deficient nature of the substrate. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%) to observe any improvement in yield. |
| Suboptimal Ligand | The chosen phosphine ligand may not be suitable. Screen a variety of bulky and electron-rich ligands, such as those from the Buchwald or Josiphos families. |
| Incorrect Base | The base may be too weak or too strong, or it may be causing decomposition of the starting materials. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). |
| Protodeboronation of Boronic Acid | Electron-deficient boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom).[1] Use anhydrous solvents and consider using a boronate ester (e.g., pinacol (B44631) ester) which can be more stable.[1] |
Issue 2: Poor Selectivity (Formation of Side Products)
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This is a common side reaction, often promoted by the presence of oxygen or high catalyst loading.[2] Ensure the reaction is thoroughly degassed and run under an inert atmosphere. Try reducing the catalyst loading. |
| Hydrodehalogenation | The starting aryl halide is reduced instead of coupled. This can be caused by impurities or suboptimal reaction conditions. Ensure high purity of all reagents and consider lowering the reaction temperature. |
| Formation of Isomers | In cases where regioselectivity is a concern, the choice of ligand and solvent can have a significant impact. Experiment with different ligand/solvent combinations. |
Data Presentation
The following tables provide illustrative data on how catalyst loading can affect the outcome of common reactions involving this compound derivatives. Please note that this data is representative and optimal conditions will vary depending on the specific substrates and reaction conditions.
Table 1: Illustrative Effect of Palladium Catalyst Loading on the Suzuki-Miyaura Coupling of 1-bromo-2,6-difluorobenzene (B153491) with Phenylboronic Acid
| Catalyst Loading (mol%) | Yield (%) | Selectivity (Biaryl:Homocoupled) |
| 0.5 | 45 | >95:5 |
| 1.0 | 85 | 92:8 |
| 2.0 | 92 | 90:10 |
| 5.0 | 93 | 85:15 |
Table 2: Illustrative Effect of Copper Catalyst Loading on the Ullmann Etherification of this compound with Iodobenzene
| Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |
| 1 | 30 | 24 |
| 5 | 75 | 18 |
| 10 | 90 | 12 |
| 20 | 91 | 12 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing Palladium Catalyst Loading in a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a glovebox, add the aryl halide (e.g., 1-bromo-2,6-difluorobenzene, 1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol) to a series of oven-dried reaction vials.
-
Catalyst Addition: Prepare stock solutions of the palladium precatalyst (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in a degassed solvent (e.g., toluene). Add the appropriate amount of the catalyst and ligand stock solutions to each vial to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).
-
Reaction Execution: Add degassed solvent to each vial to reach the desired concentration (e.g., 0.1 M). Seal the vials and place them in a preheated aluminum block on a stirrer plate (e.g., at 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 16 hours), cool the reactions to room temperature. Take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine the yield and selectivity.
Protocol 2: General Procedure for Optimizing Copper Catalyst Loading in an Ullmann Etherification Reaction
-
Reaction Setup: To a series of oven-dried Schlenk tubes, add this compound (1.0 mmol), the aryl halide (e.g., iodobenzene, 1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the copper catalyst (e.g., CuI) directly to each tube in the desired amounts (e.g., 1, 5, 10, 20 mol%).
-
Reaction Execution: Add a degassed solvent (e.g., DMF or NMP) to each tube. Seal the tubes and heat the reactions in an oil bath at the desired temperature (e.g., 120 °C).
-
Work-up and Analysis: After the reaction is complete (monitored by TLC), cool the mixtures to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then dried, concentrated, and analyzed to determine the yield.
Visualizations
Caption: Experimental workflow for optimizing catalyst loading.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Scaling Up 2,6-Difluorophenol Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up reactions involving 2,6-difluorophenol from the laboratory to the pilot plant. It provides troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and visual workflows to address common challenges encountered during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up this compound synthesis?
Scaling up the synthesis of this compound from a laboratory to a pilot-plant scale presents several key challenges.[1] These include managing the availability and cost of raw materials, ensuring robust safety protocols for handling hazardous reagents, and addressing the complexities of reaction kinetics, heat transfer, and mixing, which become more pronounced at a larger scale.[1] Additionally, controlling the formation of byproducts and establishing effective purification methods are critical for achieving consistent product quality.[2]
Q2: How does the synthesis of this compound differ at the pilot scale compared to the lab scale?
While the fundamental chemistry remains the same, the operational parameters and equipment change significantly. At the pilot scale, heat and mass transfer limitations can become rate-limiting factors, requiring careful consideration of reactor design and agitation.[1][3] The addition rates of reagents must be carefully controlled to manage exotherms, and the choice of purification method may need to be adapted for larger volumes, often shifting from chromatography to distillation or crystallization.[2]
Q3: What are the primary synthesis routes for this compound suitable for large-scale production?
Two primary routes are commonly considered for the large-scale synthesis of this compound:
-
Diazotization of 2,6-difluoroaniline (B139000) followed by hydrolysis: This is a well-established method for industrial production.[2][4]
-
Dealkylation of 2,6-difluoroanisole: This is another viable, well-established method.[2]
The choice between these routes often depends on the cost and availability of starting materials, as well as environmental and safety considerations.[2]
Data Presentation: Lab vs. Pilot Scale Comparison
The following table provides a representative comparison of key parameters and expected outcomes when scaling up the synthesis of this compound via the diazotization of 2,6-difluoroaniline.
| Parameter | Laboratory Scale (e.g., 1L Reactor) | Pilot Plant Scale (e.g., 100L Reactor) | Key Considerations for Scale-Up |
| Reactant Stoichiometry | Molar ratios strictly maintained | Molar ratios maintained, but addition rates are critical | Slower, controlled addition in pilot scale to manage heat evolution. |
| Reaction Temperature (°C) | -5 to 0 (Diazotization); Reflux (Hydrolysis) | -5 to 0 (Diazotization); Reflux (Hydrolysis) | Maintaining uniform temperature in a larger vessel is challenging; requires efficient cooling/heating jackets and good mixing.[5] |
| Agitation Speed (RPM) | 300-500 | 100-200 (Impeller dependent) | Tip speed and power per unit volume are more important metrics for ensuring effective mixing at scale.[3][6] |
| Reaction Time (hours) | Diazotization: 2; Hydrolysis: 4-6 | Diazotization: 2-3; Hydrolysis: 6-8 | Mass transfer limitations can lead to slightly longer reaction times. |
| Typical Yield (%) | 90-95 | 85-90 | Minor decreases in yield can be expected due to transfer losses and less ideal mixing/heat transfer. |
| Purity (by GC, %) | >99 | 98-99 | Potential for increased side products due to localized temperature fluctuations or inefficient mixing. |
| Common Impurities | Unreacted starting material | Unreacted starting material, azo-coupling byproducts | Inefficient mixing can lead to localized high concentrations of diazonium salt, promoting side reactions.[7] |
| Purification Method | Column Chromatography / Distillation | Fractional Distillation / Recrystallization | Column chromatography is generally not feasible at large scales.[2] |
Experimental Protocols
Synthesis of this compound via Diazotization of 2,6-Difluoroaniline (Pilot Scale)
This protocol is adapted from a documented large-scale synthesis.[4]
Step 1: Preparation of the Diazonium Salt Solution
-
Charge a suitable reactor with 25 kg of a 30% aqueous sulfuric acid solution.
-
Add 3.0 kg (23 mol) of 2,6-difluoroaniline to the sulfuric acid solution with stirring.
-
Heat the mixture to ensure complete dissolution of the 2,6-difluoroaniline.
-
Cool the solution to -5 °C with vigorous stirring.
-
Slowly add 5.6 kg of a 30% sodium nitrite (B80452) solution, maintaining the reaction temperature between -5 and 0 °C.
-
After the addition is complete, continue to stir the mixture for 2 hours at -5 to 0 °C.
-
Filter the reaction mixture to remove any solid impurities.
-
Decompose any excess nitrous acid by adding a small amount of an aqueous urea (B33335) solution until a starch-iodide paper test is negative (no blue color).
Step 2: Hydrolysis of the Diazonium Salt
-
In a separate, larger reactor equipped for distillation, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper (II) sulfate (B86663).
-
Heat this mixture to reflux.
-
Slowly add the previously prepared diazonium salt solution to the refluxing sulfuric acid and copper sulfate mixture.
-
As the diazonium salt is added, the this compound product will be formed and distill over with the water.
-
Collect the distillate.
Step 3: Purification of this compound
-
Separate the organic layer from the aqueous layer of the distillate.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent.
-
Purify the crude this compound by vacuum distillation to obtain the final product.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield of this compound | - Incomplete diazotization. - Decomposition of the diazonium salt due to high temperatures.[7] - Inefficient hydrolysis. | - Ensure slow and controlled addition of sodium nitrite. - Strictly maintain the temperature between -5 and 0°C during diazotization. - Ensure the hydrolysis mixture is at a vigorous reflux. |
| Formation of Colored Impurities | - Azo-coupling side reactions between the diazonium salt and unreacted 2,6-difluoroaniline or the phenol (B47542) product.[7] | - Ensure sufficient acidity to keep the concentration of free amine low. - Improve mixing to avoid localized high concentrations of the diazonium salt. |
| Poor Heat Transfer Leading to Runaway Reaction | - Inadequate cooling capacity of the reactor jacket. - Fouling of the reactor surface. - Insufficient agitation. | - Reduce the addition rate of reagents. - Ensure the reactor is clean before starting the reaction. - Increase the agitation speed to improve heat transfer from the bulk to the reactor wall.[5] |
| Product Purity Issues | - Incomplete reaction. - Formation of byproducts. - Inefficient purification. | - Monitor the reaction to completion using an appropriate analytical technique (e.g., HPLC, GC). - Optimize reaction conditions (temperature, addition rates) to minimize side reactions. - Optimize the vacuum distillation or recrystallization process. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for scaling up this compound synthesis.
References
- 1. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 2. nbinno.com [nbinno.com]
- 3. diva-portal.org [diva-portal.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 6. visimix.com [visimix.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Decontamination and Disposal of 2,6-Difluorophenol Waste
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe decontamination and disposal of 2,6-Difluorophenol waste. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with multiple risks. It is a flammable solid, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] The substance has a strong, unpleasant odor (stench).[1]
Q2: What immediate steps should be taken in case of accidental exposure to this compound?
A2: In case of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing. Seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1][2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]
Q3: What are the appropriate personal protective equipment (PPE) when handling this compound?
A3: When handling this compound, appropriate PPE is essential to ensure personal safety. This includes:
-
Hand Protection: Chemical-resistant gloves.
-
Eye/Face Protection: Safety goggles or a face shield.[3]
-
Skin and Body Protection: A lab coat and protective clothing to prevent skin exposure.
-
Respiratory Protection: Use in a well-ventilated area is crucial.[3] For handling larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator with appropriate cartridges should be used.
Q4: How should this compound waste be stored prior to disposal?
A4: this compound waste should be stored in a cool, dry, and well-ventilated area in tightly sealed, properly labeled containers.[3] It is crucial to store it separately from incompatible materials, particularly strong oxidizing agents and strong bases, to prevent hazardous reactions.[3][4]
Q5: What is the recommended method for the final disposal of this compound waste?
A5: The recommended method for the final disposal of this compound waste is incineration at a licensed and approved hazardous waste disposal facility.[4] As a halogenated organic compound, it requires high-temperature incineration to ensure complete destruction and to prevent the formation of toxic byproducts.
Troubleshooting Guides
Decontamination of Spills
Problem: A small amount of solid this compound has been spilled on a laboratory bench.
Solution:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate unnecessary personnel from the immediate vicinity.[2]
-
Wear Appropriate PPE: Before cleaning, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.
-
Contain the Spill: Carefully sweep or shovel the spilled solid into a designated, labeled hazardous waste container.[1][2] Avoid creating dust.
-
Decontaminate the Surface:
-
Wipe the area with a cloth or paper towel dampened with a suitable solvent like isopropanol (B130326) or ethanol (B145695).
-
Follow with a wash using a detergent solution and water.
-
Rinse the area thoroughly with water.
-
-
Dispose of Cleaning Materials: All contaminated cleaning materials (e.g., wipes, gloves) must be placed in the hazardous waste container for proper disposal.
Problem: A solution containing this compound has been spilled.
Solution:
-
Evacuate and Ventilate: Ensure proper ventilation and restrict access to the spill area.
-
Wear Appropriate PPE: As described above.
-
Absorb the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or a commercial sorbent to soak up the spill.[4]
-
Collect and Containerize: Carefully collect the absorbent material and place it into a labeled hazardous waste container.
-
Decontaminate the Surface: Clean the spill area as described for a solid spill.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.
Decontamination of Laboratory Equipment
Problem: Glassware is contaminated with this compound residues.
Solution:
-
Initial Rinse: In a fume hood, rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve the bulk of the residue. Collect the rinsate as halogenated organic waste.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory detergent and warm water. Use a brush to scrub all surfaces.
-
Rinse: Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or dry it in an oven.
Problem: Stainless steel equipment is contaminated.
Solution:
-
Solvent Wipe: In a well-ventilated area, wipe the equipment surfaces with a cloth dampened with a compatible solvent to remove the majority of the contamination.
-
Detergent Wash: Wash the equipment with a detergent solution.
-
Rinse and Dry: Rinse thoroughly with water and dry completely.
Quantitative Data on Decontamination Methods
The following tables summarize quantitative data for the degradation of phenolic compounds using various methods. While specific data for this compound is limited, these values for related compounds provide a useful reference for experimental design.
Table 1: Fenton's Reagent Degradation of Phenolic Compounds
| Parameter | Phenol | 2-Chlorophenol | 2-Nitrophenol | Reference |
| Initial Concentration | 2.66 mM | 1.95 mM | 1.8 mM | [5] |
| [Fe²⁺]/[Organic] Ratio | 0.01 | 0.01 | 0.01 | [5] |
| H₂O₂/[Organic] Molar Ratio | 0.2 - 3.5 | 0.2 - 3.5 | 0.2 - 3.5 | [5] |
| pH | ~3 | ~3 | ~3 | [6] |
| Reaction Time | 24 h | 24 h | 24 h | [5] |
| Degradation Efficiency | >90% | >90% | >90% | [5] |
Table 2: Photocatalytic Degradation of Phenol
| Photocatalyst | Initial Phenol Concentration | Catalyst Loading | pH | Irradiation Time | Degradation Efficiency | Reference |
| ZnO | 25 ppm | 1.5 g/L | 2 | 120 min | 78.2% (COD reduction) | [7] |
| Nano-ZnO | Not specified | Immobilized | Not specified | 80 min | >95% | [8] |
| Exfoliated g-C₃N₄ | 20 ppm | 0.5 g/L | <6.5 | 3 h | ~100% | [9] |
Experimental Protocols
Protocol 1: Decontamination of this compound Waste via Chemical Oxidation (Fenton's Reaction)
Objective: To degrade this compound in an aqueous waste stream using Fenton's reagent.
Materials:
-
Aqueous waste containing this compound
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
pH meter
-
Stir plate and stir bar
-
Reaction vessel (glass beaker or flask)
-
Appropriate PPE
Procedure:
-
Characterize Waste: Determine the concentration of this compound in the waste stream.
-
pH Adjustment: Adjust the pH of the aqueous waste to approximately 3.0 using sulfuric acid.[6] This is the optimal pH for the Fenton reaction.
-
Catalyst Addition: Add ferrous sulfate to the solution. A common starting molar ratio of Fe²⁺ to the phenolic compound is 1:10, but this may need optimization.[5]
-
Initiate Reaction: While stirring vigorously, slowly add hydrogen peroxide to the solution. A typical starting molar ratio of H₂O₂ to the phenolic compound is 3:1 to 5:1. The addition should be done carefully to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to proceed for a set time (e.g., 1-4 hours). Monitor the temperature and maintain it if necessary.
-
Quenching and Neutralization: After the reaction period, quench any remaining H₂O₂ by raising the pH to above 7 with NaOH. This will also precipitate the iron as ferric hydroxide.
-
Separation: Allow the precipitate to settle and separate the treated aqueous phase by decantation or filtration.
-
Analysis: Analyze the treated aqueous phase for residual this compound to determine the degradation efficiency.
-
Disposal: The precipitated iron sludge should be disposed of as hazardous waste. The treated aqueous solution, if it meets local discharge standards, may be disposed of accordingly. Otherwise, it should be collected for hazardous waste disposal.
Protocol 2: Neutralization of Acidic this compound Waste
Objective: To neutralize acidic waste containing this compound before disposal.
Materials:
-
Acidic this compound waste
-
Sodium hydroxide (NaOH) or another suitable base
-
pH meter or pH paper
-
Stir plate and stir bar
-
Reaction vessel
-
Appropriate PPE
Procedure:
-
Setup: Place the container of acidic waste in a larger secondary container to contain any potential spills.
-
Dilution (Optional but Recommended): If the waste is highly concentrated, slowly add it to a larger volume of cold water with stirring to dilute it.
-
Neutralization: While stirring, slowly add a dilute solution of NaOH. Monitor the pH continuously.
-
Endpoint: Continue adding base until the pH of the solution is between 6.0 and 8.0.
-
Disposal: The neutralized waste, now containing the sodium salt of this compound, must still be disposed of as halogenated organic hazardous waste via incineration.
Visualizations
Caption: Workflow for the decontamination and disposal of this compound waste.
Caption: Simplified signaling pathway for the degradation of this compound by Fenton's reaction.
References
Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of 2,6-Difluorophenol
Welcome to the technical support center for the HPLC analysis of 2,6-Difluorophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on peak tailing.
Troubleshooting Guide: A Systematic Approach to Resolving Peak Tailing
Peak tailing is a common issue in HPLC that can compromise the accuracy and reproducibility of your results.[1] This guide provides a step-by-step approach to diagnosing and resolving peak tailing when analyzing this compound.
Step 1: Initial Assessment and Diagnosis
Is your this compound peak exhibiting tailing?
A symmetrical, Gaussian peak is ideal in chromatography.[1] Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. A common metric to quantify this is the tailing factor (Tf) or asymmetry factor (As); a value greater than 1.2 often indicates a problematic level of tailing.[1]
Key Diagnostic Questions:
-
Is the tailing observed for all peaks or just the this compound peak? If all peaks are tailing, the issue is likely systemic (e.g., a column void or extra-column volume). If only the this compound peak is tailing, the problem is likely related to specific chemical interactions between the analyte and the stationary phase.[2][3]
-
Has the peak shape degraded over time or is this a new issue? Gradual degradation may suggest column aging or contamination, while a sudden change could point to an issue with the mobile phase preparation or a system leak.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for an acidic compound like this compound?
Peak tailing for acidic compounds such as this compound is often caused by a combination of factors:
-
Secondary Interactions: Unwanted interactions between the acidic analyte and the stationary phase are a primary cause.[4]
-
Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with acidic analytes, leading to peak tailing.[3][4]
-
Trace Metal Contamination: The presence of metal impurities in the silica (B1680970) matrix of the column can create active sites that interact with the analyte.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (approximately 7.45), the analyte can exist in both ionized and un-ionized forms, leading to peak distortion.[4][5]
-
Column Issues: A void at the column inlet, a partially blocked frit, or general column degradation can lead to poor peak shape.[1][2]
-
Sample Overload: Injecting too much sample can saturate the column, causing peak distortion.[6]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.[1]
Q2: How does mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds. For an acidic compound like this compound, it is recommended to adjust the mobile phase pH to be at least 2 pH units below its pKa.[7] This ensures the analyte is in its neutral, un-ionized form, which minimizes secondary interactions with the stationary phase and promotes a more symmetrical peak shape.
Q3: Can the choice of HPLC column influence peak tailing for this compound?
Absolutely. The choice of stationary phase can have a significant impact on peak shape.
-
End-capped Columns: Using a column that has been "end-capped" will reduce the number of free silanol groups available for secondary interactions.[2]
-
Pentafluorophenyl (PFP) Columns: These columns can offer unique selectivity for halogenated compounds like this compound and may provide improved peak shape due to different retention mechanisms.[8]
Q4: What role does the sample solvent play in peak tailing?
The solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is stronger (i.e., has a higher organic content) than the mobile phase, it can cause the analyte band to spread on the column, leading to peak distortion. It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent if possible.[1]
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol describes how to systematically evaluate the effect of mobile phase pH on the peak shape of this compound.
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.
Methodology:
-
Prepare a series of mobile phases:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Prepare different aqueous components with varying pH values using appropriate buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers) to achieve pH values of 3.0, 4.0, 5.0, and 6.0.
-
-
Prepare a standard solution of this compound (e.g., 10 µg/mL) dissolved in the initial mobile phase composition.
-
Equilibrate the HPLC system with the first mobile phase composition (e.g., 60:40 Acetonitrile:Aqueous with 0.1% Formic Acid).
-
Inject the standard solution and record the chromatogram.
-
Calculate the tailing factor for the this compound peak.
-
Repeat steps 3-5 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated before each new mobile phase is introduced.
-
Analyze the data to identify the pH that provides the most symmetrical peak (Tailing Factor closest to 1.0).
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination is the cause of peak tailing, this flushing procedure may help restore performance.
Objective: To remove strongly retained contaminants from the HPLC column.
Methodology:
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Reverse the column direction. This can help to dislodge particulates from the inlet frit.
-
Flush the column with a series of solvents of increasing elution strength. For a reversed-phase C18 column, a typical sequence would be:
-
20 column volumes of water
-
20 column volumes of methanol
-
20 column volumes of acetonitrile
-
20 column volumes of isopropanol
-
-
Flush with the mobile phase in the correct flow direction until the baseline is stable.
-
Reconnect the column to the detector and test its performance with a standard injection.
Data Presentation
Table 1: Effect of Mobile Phase pH on the Tailing Factor of this compound
| Mobile Phase Aqueous Component | Approximate pH | Tailing Factor (Tf) |
| 0.1% Formic Acid in Water | 2.7 | 1.1 |
| Acetate Buffer | 4.0 | 1.4 |
| Phosphate Buffer | 5.0 | 1.8 |
| Phosphate Buffer | 6.0 | 2.5 |
Note: The data presented in this table is illustrative and will vary depending on the specific column and HPLC system used.
Table 2: Troubleshooting Summary for Peak Tailing
| Symptom | Possible Cause | Recommended Action |
| All peaks tail | Column void, Extra-column volume | Check connections, use shorter/narrower tubing, replace column if necessary. |
| Only this compound peak tails | Secondary interactions, pH mismatch | Adjust mobile phase pH, use an end-capped or PFP column. |
| Peak tailing increases over time | Column contamination, Column degradation | Flush the column, replace the column if flushing is ineffective. |
| Tailing with high sample concentration | Sample overload | Reduce injection volume or dilute the sample. |
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving peak tailing issues.
Caption: Chemical interactions leading to peak tailing of this compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Difluorphenol | 28177-48-2 [m.chemicalbook.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Reaction Kinetics for 2,6-Difluorophenol Substitutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with substitution reactions involving 2,6-difluorophenol. The focus is on enhancing reaction kinetics, particularly for Nucleophilic Aromatic Substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound substitution reaction slow or not proceeding at all?
A1: The slow reactivity is likely due to the electron-rich nature of the phenol (B47542) ring. While the two fluorine atoms are electron-withdrawing by induction, the hydroxyl (-OH) group is a powerful electron-donating group by resonance, which deactivates the ring for nucleophilic attack.[1] For a successful Nucleophilic Aromatic Substitution (SNAr) reaction, the aromatic ring must be sufficiently electron-deficient, typically requiring the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][3]
Q2: I thought fluorine was a poor leaving group. Why is it often the target for substitution in SNAr reactions?
A2: This is a crucial distinction between SNAr and other substitution reactions like SN1 and SN2. In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[3][4] Fluorine's high electronegativity makes the carbon atom it's attached to (the ipso-carbon) more electrophilic and stabilizes the intermediate, thereby accelerating this rate-limiting step.[2][4] Consequently, the reactivity order for halogens in SNAr is F > Cl ≈ Br > I, the opposite of the trend seen in SN2 reactions.[2][5]
Q3: What are the best general starting conditions (solvent, base, temperature) for substitutions on this compound?
A3: Polar aprotic solvents are generally preferred because they effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive.[2] Recommended solvents include DMSO, DMF, and NMP.[2][6] The choice of base depends on the nucleophile's acidity; common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and for weakly acidic nucleophiles, a strong base like sodium hydride (NaH) may be necessary.[6] Reactions often require elevated temperatures to proceed at a reasonable rate.
Q4: My nucleophile is weak. How can I improve its reactivity?
A4: The strength of the nucleophile is critical for a successful SNAr reaction. If you are using a weak nucleophile (e.g., an alcohol or a thiol with a high pKa), its reactivity can be significantly enhanced by deprotonation with a strong base (like NaH or KHMDS) before introducing it to the this compound.[2] This generates a more potent anionic nucleophile.[2]
Q5: I am observing multiple side products. What is a likely cause?
A5: Side product formation can arise from several issues. If using an amine nucleophile, over-alkylation can occur where the product amine, also being nucleophilic, reacts further.[7][8] Using a controlled stoichiometry of the limiting reagent can help minimize this.[7] Additionally, under harsh basic conditions or high temperatures, the electron-rich difluorophenyl ring itself can become susceptible to undesired side reactions.[7]
Q6: Are there advanced methods to activate the this compound ring for substitution?
A6: Yes, a novel strategy involves transiently converting the phenol into its corresponding phenoxyl radical via oxidation.[9] The resulting oxygen radical (O•) acts as an exceptionally strong electron-withdrawing group, which powerfully activates the aromatic ring for nucleophilic attack, enabling substitutions that are otherwise challenging.[9]
Troubleshooting Guide
Problem: No Reaction or Very Low Conversion
This is the most common issue, typically stemming from insufficient activation of the aromatic ring or low nucleophilicity.
Caption: Troubleshooting workflow for poor reaction kinetics.
Data Presentation
Table 1: Comparison of Halogen Leaving Group Reactivity
| Reaction Type | Reactivity Order | Rationale |
| SNAr | F > Cl > Br > I | The rate is determined by the nucleophilic attack, which is accelerated by the high electronegativity of fluorine.[2][4] |
| SN2 | I > Br > Cl > F | The rate is determined by the breaking of the Carbon-Halogen bond; weaker bonds (C-I) break more easily. |
Table 2: Recommended Starting Conditions for SNAr with this compound
| Parameter | Recommendation | Examples & Notes |
| Nucleophile | Strong nucleophiles (thiolates, alkoxides, amines) | For weak nucleophiles like phenols or alcohols, pre-treat with a strong base (e.g., NaH).[2] |
| Solvent | Polar Aprotic | DMSO, DMF, NMP.[2][6] |
| Base | Dependent on nucleophile pKa | K₂CO₃, Cs₂CO₃ (more effective), NaH.[6] |
| Temperature | 80 °C to Reflux | Monitor for potential product degradation at very high temperatures.[7] |
| Atmosphere | Inert | Use Nitrogen or Argon, especially when using anhydrous solvents and strong bases.[7] |
Key Reaction Mechanisms & Workflows
Caption: The SNAr (Addition-Elimination) mechanism.
References
- 1. kaibangchem.com [kaibangchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. osti.gov [osti.gov]
Personal protective equipment (PPE) for handling 2,6-Difluorophenol
This guide provides essential information on the selection and use of Personal Protective Equipment (PPE) for handling 2,6-Difluorophenol. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance with multiple risks. It is a flammable solid and is toxic if swallowed or in contact with skin.[1][2] It causes severe skin burns and serious eye damage.[1][2][3] Additionally, it may cause respiratory irritation.[1] In case of fire, thermal decomposition can generate hazardous products like carbon oxides and hydrogen fluoride.[1]
Q2: What is the minimum PPE required for handling small quantities of this compound in a well-ventilated laboratory setting?
A2: For handling small quantities in a controlled laboratory environment, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 standard.[4]
-
Hand Protection: Chemical-resistant protective gloves.[1][5]
-
Body Protection: A lab coat, buttoned to cover as much skin as possible, and appropriate clothing, including long pants and closed-toe, closed-heel shoes.[4]
Q3: When is respiratory protection necessary?
A3: Respiratory protection is required when working in areas with inadequate ventilation or when there is a risk of inhaling dust or vapors.[1][6] If engineering controls like fume hoods are not sufficient to maintain exposure below permissible limits, a suitable respirator must be used.[4] For large spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1][7]
Q4: What should I do if this compound comes into contact with my skin or eyes?
A4: Immediate action is critical.
-
Skin Contact: Immediately take off all contaminated clothing.[2][3] Wash the affected skin with plenty of soap and water.[1][8] Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes.[1][3][8] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][8] You must get immediate medical advice and attention.[1][2]
Q5: What type of gloves provides the best protection against this compound?
A5: The safety data sheets specify wearing "protective gloves".[1][5] For chemicals like phenols, gloves made of materials such as butyl rubber or neoprene are often recommended for good chemical resistance.[9] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.[4]
Q6: How should I handle a spill of this compound?
A6: For any spill, ensure you are wearing the appropriate PPE, including respiratory protection if dust is generated. Evacuate unnecessary personnel from the area.[1] Eliminate all ignition sources as it is a flammable solid.[1][2][5] Use spark-proof tools for cleanup.[2][3][5] Sweep or shovel the spilled solid into a suitable, closed container for disposal.[1] Avoid actions that generate dust.[1]
PPE Summary for Handling this compound
The following table summarizes the recommended PPE for different experimental scenarios.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling of Small Quantities (in a fume hood) | Chemical safety goggles | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene) | Laboratory coat, long pants, closed-toe shoes | Not generally required if ventilation is adequate |
| Handling Larger Quantities or Outside a Fume Hood | Chemical safety goggles and a face shield[1][4] | Chemical-resistant gloves | Chemical-resistant apron or coveralls over regular lab attire[9] | Air-purifying respirator with appropriate cartridges for organic vapors/acid gas |
| Emergency Spill Response | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves | Gas-tight chemically protective suit[1] | Positive pressure, full face-piece self-contained breathing apparatus (SCBA)[7] |
Detailed Protocol: Donning and Doffing PPE
Objective: To outline the correct procedure for putting on (donning) and taking off (doffing) PPE to minimize exposure risk when handling this compound.
Methodology:
1. Donning Sequence (Putting On):
- Clothing: Ensure you are wearing long pants and fully enclosed shoes.
- Lab Coat/Coveralls: Put on your lab coat or coveralls, ensuring it is fully buttoned or zipped.
- Respirator (if required): If the risk assessment requires a respirator, perform a seal check to ensure it fits properly.[10]
- Eye and Face Protection: Put on safety goggles. If a splash hazard exists, wear a face shield over the goggles.[10]
- Gloves: Select the appropriate chemical-resistant gloves. Pull the gloves on, ensuring the cuffs go over the sleeves of your lab coat.
2. Doffing Sequence (Taking Off): This sequence is critical to prevent self-contamination.
- Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in a designated hazardous waste container.
- Lab Coat/Coveralls: Unbutton or unzip your lab coat. Remove it by rolling it down your arms and folding it so the contaminated exterior is folded inward.
- Eye and Face Protection: Remove the face shield (if used), followed by the goggles, by handling the strap.
- Respirator (if used): Remove the respirator.
- Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[5]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. fishersci.fi [fishersci.fi]
- 6. nbinno.com [nbinno.com]
- 7. epa.gov [epa.gov]
- 8. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. quora.com [quora.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,6-Difluorophenol and 2,4-Difluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,6-difluorophenol and 2,4-difluorophenol (B48109). Understanding the distinct properties of these isomers is crucial for their effective application as building blocks in the synthesis of pharmaceuticals and other fine chemicals. This document outlines their differences in acidity and reactivity towards electrophilic and nucleophilic substitution, supported by theoretical principles and available data.
Physicochemical Properties
A key differentiator between the two isomers is their acidity, which significantly influences their reactivity, particularly in reactions involving the phenoxide ion.
| Property | This compound | 2,4-Difluorophenol |
| Molecular Formula | C₆H₄F₂O | C₆H₄F₂O |
| Molecular Weight | 130.09 g/mol | 130.09 g/mol |
| Melting Point | 38-41 °C[1][2] | 22.4 °C[1] |
| Boiling Point | 59-61 °C / 17 mmHg[2] | 52-53 °C / 19 mmHg |
| pKa (predicted) | 7.34[1] | 8.72[1] |
The lower predicted pKa of this compound indicates it is a stronger acid than 2,4-difluorophenol[1]. This increased acidity is attributed to the inductive electron-withdrawing effect of the two fluorine atoms positioned ortho to the hydroxyl group, which effectively stabilize the resulting phenoxide ion.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The reactivity and regioselectivity of this reaction are governed by the electronic effects of the substituents already present on the ring.
Theoretical Reactivity Comparison:
Both the hydroxyl (-OH) and fluorine (-F) groups are ortho, para-directors in electrophilic aromatic substitution[3][4][5][6]. However, the hydroxyl group is a strongly activating group, while fluorine is a deactivating group due to its strong inductive electron-withdrawing effect[4][5].
-
This compound: The hydroxyl group directs incoming electrophiles to the para position (C4). The two ortho positions are blocked by fluorine atoms. The strong deactivating effect of the two fluorine atoms significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to phenol (B47542) itself.
-
2,4-Difluorophenol: The hydroxyl group directs incoming electrophiles to the ortho (C6) and para (relative to -OH, which is blocked by a fluorine atom) positions. The fluorine atoms also direct ortho and para. The primary site of substitution is expected to be the C6 position, which is ortho to the activating hydroxyl group and meta to the deactivating fluorine at C4. The position para to the hydroxyl group (C4) is already substituted. The position ortho to the hydroxyl group (C2) is also substituted. Therefore, electrophilic attack is most likely at the C6 position. The overall reactivity is expected to be higher than that of this compound due to less deactivation from the fluorine atoms relative to the directing influence of the powerful activating hydroxyl group.
Logical Reaction Workflow for Electrophilic Aromatic Substitution:
Caption: Predicted pathways for electrophilic aromatic substitution.
Experimental Protocol: Comparative Nitration
Objective: To compare the yield and regioselectivity of the nitration of this compound and 2,4-difluorophenol.
Materials:
-
This compound
-
2,4-Difluorophenol
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Dichloromethane
-
Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In separate flasks, dissolve an equimolar amount of this compound and 2,4-difluorophenol in a minimal amount of dichloromethane.
-
Cool the solutions in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to each flask with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixtures at 0-5 °C for 1 hour.
-
Carefully pour each reaction mixture into a separate beaker containing crushed ice and water.
-
Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Analyze the crude products by GC-MS and ¹H NMR to determine the yield and identify the isomeric products formed.
Expected Outcome: 2,4-Difluorophenol is expected to give a higher yield of the nitrated product (primarily 6-nitro-2,4-difluorophenol) compared to this compound (4-nitro-2,6-difluorophenol) under the same reaction conditions due to the stronger deactivating effect of the two ortho-fluorine atoms in the latter.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for activating the ring towards SNAr.
Theoretical Reactivity Comparison:
In the context of the difluorophenols, the phenoxide ion, formed by deprotonation of the hydroxyl group, can act as a nucleophile. However, for SNAr to occur on the difluorophenol ring itself, a strong nucleophile would be needed to displace a fluoride (B91410) ion, and the ring must be activated by other electron-withdrawing groups.
A more common reaction involving the nucleophilicity of the phenoxide is the Williamson ether synthesis . In this reaction, the phenoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.
-
This compound: The pKa of 7.34 indicates that it readily forms the phenoxide ion[1]. However, the two ortho-fluorine atoms may provide some steric hindrance to the approach of the electrophile to the oxygen atom.
-
2,4-Difluorophenol: With a higher pKa of 8.72, it is less acidic and will form the phenoxide ion less readily than the 2,6-isomer[1]. However, the oxygen atom is less sterically hindered compared to the 2,6-isomer.
The overall rate of the Williamson ether synthesis will depend on the interplay between the concentration of the more nucleophilic phenoxide and steric factors. Given the significantly lower pKa, this compound will generate a higher concentration of the phenoxide ion at a given pH, which could lead to a faster reaction rate, provided steric hindrance is not the dominant factor.
Logical Workflow for Williamson Ether Synthesis:
Caption: General workflow for the Williamson ether synthesis.
Experimental Protocol: Comparative Williamson Ether Synthesis
Objective: To compare the reaction rates and yields of the Williamson ether synthesis using this compound and 2,4-difluorophenol.
Materials:
-
This compound
-
2,4-Difluorophenol
-
Sodium Hydroxide (B78521)
-
Benzyl (B1604629) Bromide
-
N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In separate reaction flasks, dissolve equimolar amounts of this compound and 2,4-difluorophenol in DMF.
-
Add one equivalent of powdered sodium hydroxide to each flask and stir the mixtures at room temperature for 30 minutes to form the corresponding phenoxides.
-
Add one equivalent of benzyl bromide to each flask simultaneously.
-
Monitor the progress of both reactions over time by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reactions are complete (or after a set time for rate comparison), quench the reactions by adding water.
-
Extract the products with diethyl ether.
-
Wash the organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the products by column chromatography and calculate the yields.
Expected Outcome: Due to its lower pKa, this compound is expected to form the phenoxide more completely, potentially leading to a faster initial reaction rate. However, the final yield may be influenced by the steric hindrance from the ortho-fluorines. 2,4-difluorophenol, being less hindered, might proceed to a higher overall yield if the reaction is allowed to go to completion.
Conclusion
The reactivity of this compound and 2,4-difluorophenol is a nuanced interplay of electronic and steric effects. This compound is the more acidic of the two isomers, which can be advantageous in reactions requiring the formation of a phenoxide intermediate. However, its reactivity in electrophilic aromatic substitution is significantly diminished by the deactivating effect of the two ortho-fluorine atoms. Conversely, 2,4-difluorophenol is less acidic but is predicted to be more reactive towards electrophiles due to a more favorable arrangement of its activating and deactivating groups. For nucleophilic reactions such as the Williamson ether synthesis, the higher acidity of the 2,6-isomer may lead to faster kinetics, though steric hindrance could impact the final yield. The choice between these two isomers in a synthetic strategy will therefore depend on the specific transformation being targeted. Further direct comparative experimental studies are warranted to quantify these reactivity differences.
References
A Comparative Guide to 2,6-Difluorophenol and 2,6-Dichlorophenol in Synthesis for Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, selectivity, and ultimately the success of a synthetic route. This guide provides a comprehensive comparison of two commonly utilized building blocks, 2,6-difluorophenol and 2,6-dichlorophenol (B41786), in the context of chemical synthesis, with a particular focus on their application in drug discovery and development.
This objective analysis, supported by experimental data, will delve into the physicochemical properties and reactivity of these two dihalogenated phenols. Detailed experimental protocols for key reactions are provided to illustrate their practical application.
Physicochemical Properties: A Tale of Two Halogens
The fundamental differences in the properties of fluorine and chlorine have a significant impact on the characteristics of the corresponding phenols. These differences in acidity and physical properties can influence reaction conditions and purification strategies.
| Property | This compound | 2,6-Dichlorophenol |
| Molecular Formula | C₆H₄F₂O | C₆H₃Cl₂OH |
| Molecular Weight | 130.09 g/mol [1] | 163.00 g/mol [2] |
| Melting Point | 38-41 °C[3] | 66.6 °C[2] |
| Boiling Point | 59-61 °C at 17 mmHg[3] | 226 °C[2] |
| pKa | ~7.45 (Predicted)[3] | 6.78[2] |
Acidity: 2,6-Dichlorophenol is a stronger acid than this compound, as indicated by its lower pKa value.[2][3] This is attributed to the greater inductive electron-withdrawing effect of the two chlorine atoms compared to the two fluorine atoms, which stabilizes the resulting phenoxide ion to a greater extent. This difference in acidity is a crucial factor in reactions where the phenol (B47542) acts as a nucleophile, as it will influence the choice of base and reaction conditions required for deprotonation.
Reactivity in Synthesis: A Comparative Overview
The synthetic utility of this compound and 2,6-dichlorophenol is largely dictated by their reactivity as nucleophiles in reactions such as etherification and as precursors for more complex molecules.
Williamson Ether Synthesis: A Case Study in Nucleophilicity
The Williamson ether synthesis is a fundamental reaction in organic chemistry for the formation of ethers from an alkoxide and an alkyl halide. The nucleophilicity of the phenoxide ion is a key determinant of the reaction's success and rate.
Experimental Protocol: General Procedure for Williamson Ether Synthesis with Dihalogenated Phenols
The following protocol is a generalized procedure adaptable for both this compound and 2,6-dichlorophenol. Optimization of reaction time and temperature may be necessary for each substrate.
Materials:
-
2,6-Dihalophenol (1.0 eq)
-
Alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a stirred solution of the 2,6-dihalophenol in anhydrous DMF, add the base (potassium carbonate or sodium hydride) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ether.
Application in Drug Development: The Case of COX-2 Inhibitors
Both this compound and 2,6-dichlorophenol serve as important intermediates in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[4][5] A prominent example is the synthesis of celecoxib (B62257), a selective cyclooxygenase-2 (COX-2) inhibitor. While the commercial synthesis of celecoxib itself does not directly start from these phenols, analogous structures in drug discovery often utilize these dihalogenated motifs.
The presence of fluorine or chlorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Fluorine can enhance metabolic stability and binding affinity to the target protein.[6] Chlorine can also modulate lipophilicity and binding interactions.[7]
Signaling Pathway of COX-2 Inhibition
The anti-inflammatory effects of drugs like celecoxib are achieved through the inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.
References
- 1. The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions [organic-chemistry.org]
- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Copper-catalyzed O-arylation of phenols with diazonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 2,6-Difluorophenol: GC/MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2,6-Difluorophenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is critical for quality control, environmental monitoring, and metabolic studies. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC/MS) with alternative analytical techniques for the quantification of this compound. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: Performance of Analytical Methods
The following tables summarize the typical performance characteristics of GC/MS, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of halogenated phenols, providing a benchmark for the expected performance for this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC/MS) Method Performance
| Validation Parameter | Expected Performance for this compound |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery %) | 90-110% |
| Precision (RSD %) | < 15% |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
Table 2: High-Performance Liquid Chromatography (HPLC) with UV Detection Method Performance
| Validation Parameter | Expected Performance for this compound |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery %) | 95-105% |
| Precision (RSD %) | < 5% |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Validation Parameter | Expected Performance for this compound |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery %) | 95-105% |
| Precision (RSD %) | < 10% |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC/MS, HPLC, and LC-MS/MS.
GC/MS Method Protocol
Gas Chromatography-Mass Spectrometry is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound. To enhance volatility and improve chromatographic peak shape, a derivatization step is often employed.
1. Sample Preparation (Aqueous Matrix) - Liquid-Liquid Extraction (LLE)
-
Collect 10 mL of the aqueous sample in a glass vial.
-
Spike the sample with an appropriate internal standard (e.g., 2,4,6-Tribromophenol).
-
Adjust the pH of the sample to approximately 2-3 with a suitable acid.
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial.
-
Repeat the extraction with another 5 mL of ethyl acetate and combine the organic extracts.
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
2. Derivatization
-
Transfer 100 µL of the concentrated extract to a clean 2 mL autosampler vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Tightly cap the vial and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC/MS analysis.
3. GC/MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound.
-
Alternative Method 1: HPLC with UV Detection
High-Performance Liquid Chromatography is a versatile technique suitable for the analysis of a wide range of compounds, including phenols.
1. Sample Preparation
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength of 280 nm.
-
Injection Volume: 10 µL.
Alternative Method 2: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry offers the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.
1. Sample Preparation
-
Sample preparation can be as simple as "dilute and shoot" for clean samples, or may involve protein precipitation or solid-phase extraction (SPE) for more complex matrices like plasma or tissue extracts.[1]
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: A sub-2 µm particle size C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
Methodology Visualization
The following diagrams illustrate the experimental workflows and a logical comparison of the analytical methods.
References
A Comparative Guide to HPLC and SFC for the Analysis of Fluorinated Compounds
For researchers, scientists, and professionals in drug development, the precise analysis of fluorinated compounds is of paramount importance. The unique physicochemical properties imparted by fluorine atoms, such as increased metabolic stability and binding affinity, also present distinct analytical challenges. This guide provides an objective cross-validation of High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for the analysis of these molecules, supported by experimental data to inform methodological choices in both research and quality control environments.
Principles of Separation: A Tale of Two Phases
High-Performance Liquid Chromatography (HPLC) is a well-established technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] For fluorinated compounds, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol).[2][3][4][5]
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[1] This fluid exhibits properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC.[6] SFC is often considered a type of normal-phase chromatography, particularly effective for chiral separations and for compounds that are not easily soluble in the aqueous mobile phases used in RP-HPLC.[1]
Experimental Protocols: Methodologies for Analysis
Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the analysis of a common fluorinated compound, 5-Fluorouracil, by HPLC, and a general protocol for the chiral separation of a fluorinated pharmaceutical by SFC.
HPLC Protocol for 5-Fluorouracil Analysis
This protocol is adapted from validated methods for the quantitative analysis of 5-Fluorouracil (5-FU) in pharmaceutical formulations.[2][3][5]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[2][3]
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2][3][4][5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (10:90, v/v).[2][3] Some methods may use a buffer like 50mM KH2PO4 (pH 5.0).[4]
Sample Preparation:
-
Prepare a stock solution of 5-FU in water.
-
Perform serial dilutions to create calibration standards (e.g., 0.1 - 10 µg/mL).[2][3]
-
Dilute samples appropriately in water and filter through a 0.22 µm filter before injection.[2][3]
SFC Protocol for Chiral Separation of a Fluorinated Compound
This protocol outlines a general approach for the chiral separation of a fluorinated drug substance, drawing on common practices in the pharmaceutical industry.[6][7]
Instrumentation:
-
SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or mass spectrometry (MS) detector.
Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP), often polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives).[6]
-
Mobile Phase: Supercritical CO2 with a polar organic modifier (e.g., methanol (B129727), ethanol). A common starting point is a gradient of 5% to 40% modifier.
-
Flow Rate: 3.0 mL/min.[6]
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Detection: UV at an appropriate wavelength or MS for enhanced sensitivity and identification.
Sample Preparation:
-
Dissolve the sample in an organic solvent compatible with the mobile phase (e.g., methanol or ethanol).
-
Filter the sample through a 0.22 µm filter prior to injection.
Data Presentation: Quantitative Comparison
The choice between HPLC and SFC often depends on the specific analytical goals, such as speed, resolution, or environmental impact. The following tables summarize the key performance metrics for each technique in the context of analyzing fluorinated compounds.
Table 1: General Performance Comparison for Achiral Analysis
| Parameter | HPLC (Reversed-Phase) | SFC | Key Advantages of Each Technique |
| Analysis Time | 5 - 15 minutes | < 5 minutes | SFC offers significantly faster run times.[6] |
| Solvent Consumption | High (aqueous/organic) | Low (primarily CO2) | SFC is a "greener" technique with reduced organic solvent waste.[6] |
| Selectivity | Excellent for a wide range of polarities | Orthogonal to RP-HPLC | SFC can provide different elution orders, beneficial for impurity profiling. |
| Sensitivity (UV) | High | Generally comparable to HPLC | Dependent on the analyte's chromophore. |
| Sensitivity (MS) | Well-established | Can be more sensitive for certain compounds | SFC can enhance ionization for some analytes. |
| Method Development | Well-established protocols | Can be more complex due to additional parameters (pressure, density) | HPLC has a longer history of established methods. |
Table 2: Performance Comparison for Chiral Separation of a Fluorinated Pharmaceutical
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC | Key Advantages of Each Technique |
| Analysis Time | 10 - 30 minutes | 2 - 10 minutes | SFC provides much faster chiral separations.[6] |
| Resolution | Good to Excellent | Often superior to HPLC | The properties of supercritical fluids can enhance peak efficiency. |
| Solvent Consumption | High (e.g., hexane/ethanol) | Low (CO2/modifier) | SFC significantly reduces the use of toxic organic solvents.[6] |
| Cost per Sample | Higher due to solvent cost and disposal | Lower | Reduced solvent consumption and faster throughput lower operational costs. |
| Scalability (Prep) | Possible but solvent-intensive | More efficient and cost-effective | SFC is often preferred for preparative chiral separations.[6] |
Mandatory Visualization: Workflows and Principles
Diagrams are essential for visualizing complex processes and relationships. The following diagrams, created using Graphviz (DOT language), illustrate the cross-validation workflow and the fundamental principles of HPLC and SFC.
Conclusion: Selecting the Optimal Technique
The cross-validation of HPLC and SFC reveals that both techniques are highly capable of analyzing fluorinated compounds, with each offering distinct advantages.
HPLC remains a robust and reliable choice, with a vast library of established methods and a high degree of versatility for various sample types.[1] Its performance in reversed-phase mode is well-understood and highly reproducible for routine quality control of achiral fluorinated compounds.
SFC emerges as a powerful alternative, particularly for chiral separations of fluorinated pharmaceuticals, where it consistently demonstrates faster analysis times, superior or comparable resolution, and a significantly reduced environmental footprint.[6] Its orthogonal selectivity to RP-HPLC also makes it an invaluable tool for comprehensive impurity profiling.
For laboratories focused on high-throughput chiral separations, preparative-scale purification, and "green" chemistry initiatives, SFC presents a compelling case for adoption. For routine achiral analysis where established methods are paramount, HPLC remains the industry workhorse. Ultimately, the choice between HPLC and SFC will depend on the specific application, analytical requirements, and laboratory resources. A thorough cross-validation, as outlined in this guide, is recommended to make an informed decision that best suits the scientific and business objectives.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unveiling the Potential of 2,6-Difluorophenol Derivatives as Aldose Reductase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of 2,6-difluorophenol derivatives as enzyme inhibitors, with a specific focus on aldose reductase. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support ongoing research and development in this critical area.
The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Among the vast chemical scaffolds explored, this compound has emerged as a promising moiety for designing effective inhibitors, particularly for aldose reductase. This enzyme is a key player in the polyol pathway, which becomes overactive in hyperglycemic conditions and is implicated in the long-term complications of diabetes mellitus. The unique physicochemical properties of the this compound group, such as its pKa value of 7.12, suggest that its derivatives could offer improved membrane permeability compared to more traditional carboxylic acid-based inhibitors.[1]
Comparative Efficacy of Aldose Reductase Inhibitors
The inhibitory potential of various compounds against aldose reductase is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table provides a comparative overview of the IC50 values for several this compound derivatives and other established aldose reductase inhibitors.
| Compound | Target Enzyme | IC50 (µM) | Notes |
| This compound Derivatives | |||
| 2-Fluoro-4-(1H-pyrrol-1-yl)phenol derivative | Aldose Reductase | Promising | Exhibited a promising combination of activity and physicochemical properties. |
| 5-Halogenated N-indolylsulfonyl-2-fluorophenols | Aldose Reductase | - | The 5-substitution of the indole (B1671886) core with halogens resulted in a slight decrease in inhibitory power compared to the lead compound.[2] |
| Other Aldose Reductase Inhibitors | |||
| Sorbinil | Aldose Reductase | - | A well-studied cyclic imide inhibitor, though its clinical use was hampered by side effects. |
| Epalrestat | Aldose Reductase | Potent | A carboxylic acid derivative that has shown efficacy in treating diabetic neuropathies.[3] |
| Tolrestat | Aldose Reductase | Potent | Another carboxylic acid derivative that was withdrawn from the market due to severe side effects.[3] |
The Polyol Pathway and the Role of Aldose Reductase
Under normal glucose conditions, the polyol pathway is a minor route for glucose metabolism. However, in states of hyperglycemia, elevated intracellular glucose levels lead to a significant increase in the activity of aldose reductase, the first and rate-limiting enzyme in this pathway.[4] Aldose reductase converts glucose to sorbitol, which is then oxidized to fructose (B13574) by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the increased flux through this pathway depletes NADPH, a critical cofactor for regenerating the antioxidant glutathione, thereby contributing to oxidative stress.[5] These processes are implicated in the pathogenesis of various diabetic complications.
The Polyol Pathway of Glucose Metabolism.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the evaluation of enzyme inhibitors. The following section details a standard in vitro assay for determining the inhibitory activity of compounds against aldose reductase.
In Vitro Aldose Reductase Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of aldose reductase by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified recombinant aldose reductase
-
DL-Glyceraldehyde (substrate)
-
NADPH (cofactor)
-
Test compounds (this compound derivatives and other inhibitors)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.2)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare solutions of aldose reductase, DL-glyceraldehyde, and NADPH in the phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Aldose reductase solution
-
Test compound dilution (or vehicle control for 100% activity)
-
-
Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).
-
Initiate the reaction by adding the NADPH solution.
-
Immediately after adding NADPH, add the DL-glyceraldehyde solution to start the enzymatic reaction.
-
Monitor the decrease in absorbance at 340 nm for a set period (e.g., 5-10 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
General workflow for an in vitro enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. An Investigation of 5-Halogenated N-Indolylsulfonyl-2-fluorophenol Derivatives as Aldose Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Catalysts for 2,6-Difluorophenol Polymerization
The synthesis of poly(2,6-difluoro-1,4-phenylene oxide), a high-performance polymer with desirable thermal stability and dielectric properties, is achieved through the polymerization of 2,6-difluorophenol. The choice of catalyst is a critical factor that dictates the efficiency of the polymerization and the properties of the resulting polymer. This guide provides a comparative study of different catalyst systems, including metal complexes and enzymes, for the polymerization of this compound, supported by experimental data.
Performance Comparison of Catalyst Systems
The oxidative polymerization of this compound has been explored using various catalytic systems. The performance of these catalysts varies significantly in terms of polymer yield, molecular weight, and polydispersity. Below is a summary of the quantitative data obtained for different catalyst types.
| Catalyst System | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Fe-salen Complex | Hydrogen Peroxide | 1,4-Dioxane | 60 | ~80 | Several thousands | - | - |
| Horseradish Peroxidase (HRP) | Hydrogen Peroxide | Aqueous Buffer/Organic Co-solvent | Ambient | Moderate | 1,200 - 4,100 | - | - |
| Copper-Amine Complexes | Oxygen | Toluene/Pyridine | 40 | Low to None | - | - | - |
Note: Data for the Fe-salen complex is based on the oxidative polymerization of this compound. Data for Horseradish Peroxidase is based on the polymerization of phenol (B47542) derivatives, as specific data for this compound is limited. The use of conventional copper-amine complexes for this compound polymerization is reported to be challenging.
In-depth Catalyst Analysis
Fe-salen Complex
The Iron(III)-salen complex, in conjunction with hydrogen peroxide as an oxidizing agent, has proven to be an effective catalyst for the oxidative polymerization of this compound to yield crystalline poly(2,6-difluoro-1,4-phenylene oxide).[1] This catalyst system offers a significant advantage in producing a polymer with a regular structure.
Peroxidase Enzymes
Enzymatic polymerization using peroxidases, such as horseradish peroxidase (HRP), presents a green and mild alternative for phenol polymerization.[2][3] While effective for various phenol derivatives, the application of HRP to this compound can be complicated by side reactions, including defluorination, which may affect the polymer's final properties.
Copper-Amine Complexes
Copper-amine complexes are widely and successfully employed for the oxidative coupling of analogous monomers like 2,6-dimethylphenol.[4][5][6][7][8][9][10][11][12][13][14] However, the high oxidation potential of this compound, owing to the electron-withdrawing nature of the fluorine atoms, makes its polymerization with conventional copper-amine catalysts difficult. This often results in low to no polymer yield.
Experimental Protocols
A generalized experimental workflow for the catalytic polymerization of this compound is outlined below. Specific conditions are catalyst-dependent and should be optimized accordingly.
General Procedure for Oxidative Polymerization:
-
Catalyst Preparation: The catalyst (e.g., Fe-salen complex) is dissolved in an appropriate solvent.
-
Reaction Setup: The monomer, this compound, is dissolved in the chosen solvent (e.g., 1,4-dioxane) in a reaction vessel equipped with a stirrer and temperature control.
-
Initiation: The catalyst solution and the oxidizing agent (e.g., hydrogen peroxide) are added to the monomer solution.
-
Polymerization: The reaction mixture is stirred at a specific temperature for a designated period to allow for polymerization.
-
Termination and Isolation: The polymerization is terminated, and the polymer is precipitated, filtered, washed, and dried.
-
Characterization: The resulting polymer is characterized for its yield, molecular weight (Mn and Mw), and polydispersity index (PDI) using techniques like Gel Permeation Chromatography (GPC).
Visualizing the Experimental Workflow
Caption: Generalized workflow for the catalytic polymerization of this compound.
References
- 1. This compound 98 28177-48-2 [sigmaaldrich.com]
- 2. Investigating the Mechanism of Horseradish Peroxidase as a RAFT-Initiase [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Morphology and Properties of Poly(2,6-dimethyl-1,4-phenylene oxide)/Polyamide 11 Hybrid Nanocomposites: Effect of Silica Surface Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. daneshyari.com [daneshyari.com]
Verifying the Structure of 2,6-Difluorophenol Synthesis Products via NMR: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, unequivocal structural verification of synthesized compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy data for 2,6-difluorophenol and its common isomers, offering a robust framework for product verification. Detailed experimental protocols and data interpretation are presented to aid in the confident identification of the desired product and potential isomeric impurities.
Comparison of NMR Spectral Data
The primary method for confirming the synthesis of this compound and distinguishing it from its isomers is through the analysis of ¹H and ¹³C NMR spectra. The substitution pattern of the fluorine atoms on the aromatic ring results in unique chemical shifts, multiplicities, and coupling constants for each isomer. The following tables summarize the expected NMR data for this compound and its common isomers.
Table 1: ¹H NMR Spectral Data for Difluorophenol Isomers (in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| This compound | H3/H5 | 6.80 - 6.95 | m | |
| H4 | 6.95 - 7.10 | m | ||
| OH | Variable | br s | ||
| 2,4-Difluorophenol | H3 | ~6.85 | ddd | J(H,F) ≈ 10.5, J(H,H) ≈ 9.0, J(H,F) ≈ 2.5 |
| H5 | ~6.95 | ddd | J(H,H) ≈ 9.0, J(H,F) ≈ 8.5, J(H,H) ≈ 3.0 | |
| H6 | ~7.05 | td | J(H,F) ≈ 9.0, J(H,H) ≈ 5.5 | |
| OH | Variable | br s | ||
| 2,5-Difluorophenol | H3 | ~6.65 | ddd | J(H,F) ≈ 10.0, J(H,H) ≈ 9.0, J(H,F) ≈ 2.5 |
| H4 | ~6.90 | ddd | J(H,H) ≈ 9.0, J(H,F) ≈ 8.5, J(H,H) ≈ 3.0 | |
| H6 | ~6.75 | ddd | J(H,F) ≈ 9.0, J(H,H) ≈ 5.5, J(H,F) ≈ 3.0 | |
| OH | Variable | br s | ||
| 3,5-Difluorophenol | H2/H6 | ~6.45 | dd | J(H,F) ≈ 10.0, J(H,H) ≈ 2.5 |
| H4 | ~6.55 | tt | J(H,F) ≈ 10.0, J(H,H) ≈ 2.5 | |
| OH | Variable | br s |
Note: 'm' denotes a multiplet, 'ddd' a doublet of doublet of doublets, 'td' a triplet of doublets, 'tt' a triplet of triplets, and 'br s' a broad singlet. Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration.
Table 2: ¹³C NMR Spectral Data for Difluorophenol Isomers (in CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| This compound | C1 | ~140 (t) | t | ²J(C,F) ≈ 10-15 |
| C2/C6 | ~152 (dd) | dd | ¹J(C,F) ≈ 240-250, ³J(C,F) ≈ 5-10 | |
| C3/C5 | ~112 (d) | d | ²J(C,F) ≈ 20-25 | |
| C4 | ~124 (t) | t | ³J(C,F) ≈ 5-10 | |
| 2,4-Difluorophenol | C1 | ~145 (dd) | dd | ²J(C,F) ≈ 12, ⁴J(C,F) ≈ 3 |
| C2 | ~155 (dd) | dd | ¹J(C,F) ≈ 245, ²J(C,F) ≈ 12 | |
| C3 | ~104 (dd) | dd | ²J(C,F) ≈ 25, ²J(C,F) ≈ 4 | |
| C4 | ~158 (dd) | dd | ¹J(C,F) ≈ 250, ²J(C,F) ≈ 13 | |
| C5 | ~112 (dd) | dd | ²J(C,F) ≈ 21, ³J(C,F) ≈ 4 | |
| C6 | ~118 (d) | d | ³J(C,F) ≈ 4 | |
| 2,5-Difluorophenol | C1 | ~145 (dd) | dd | ²J(C,F) ≈ 12, ⁴J(C,F) ≈ 3 |
| C2 | ~156 (dd) | dd | ¹J(C,F) ≈ 240, ²J(C,F) ≈ 12 | |
| C3 | ~105 (d) | d | ²J(C,F) ≈ 25 | |
| C4 | ~115 (dd) | dd | ²J(C,F) ≈ 20, ³J(C,F) ≈ 5 | |
| C5 | ~150 (dd) | dd | ¹J(C,F) ≈ 245, ²J(C,F) ≈ 13 | |
| C6 | ~108 (d) | d | ²J(C,F) ≈ 25 | |
| 3,5-Difluorophenol | C1 | ~158 (t) | t | ²J(C,F) ≈ 13 |
| C2/C6 | ~103 (d) | d | ²J(C,F) ≈ 25 | |
| C3/C5 | ~163 (dd) | dd | ¹J(C,F) ≈ 245, ³J(C,F) ≈ 10 | |
| C4 | ~98 (t) | t | ³J(C,F) ≈ 2 |
Note: 'd' denotes a doublet, 't' a triplet, and 'dd' a doublet of doublets. The large one-bond carbon-fluorine coupling constants (¹J(C,F)) are particularly diagnostic.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for structural verification.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the synthesized product and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool directly into the NMR tube to prevent shimming issues and line broadening.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H) for optimal resolution and sensitivity.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: An acquisition time of 2-4 seconds is typically sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Acquisition Time: An acquisition time of 1-2 seconds is appropriate.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure quantitative signals for all carbon types.
-
Number of Scans: Acquire a sufficient number of scans (typically several hundred to thousands) to achieve an adequate signal-to-noise ratio, especially for the carbons coupled to fluorine.
-
3. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.
-
Data Interpretation: Analyze the chemical shifts, multiplicities, and coupling constants in both the ¹H and ¹³C spectra to assign the structure. Compare the experimental data with the reference data provided in Tables 1 and 2.
Visualization of the Verification Workflow
The following diagrams illustrate the logical workflow for the synthesis and subsequent structural verification of this compound.
By following this guide, researchers can systematically and accurately verify the structure of their synthesized this compound, ensuring the quality and purity of their compounds for downstream applications.
A Comparative Guide to the Performance of Polymers Derived from Fluorophenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticipated performance of polymers derived from different fluorophenols: 2-fluorophenol, 3-fluorophenol (B1196323), and 4-fluorophenol (B42351). While direct comparative experimental data for polymers synthesized from these specific isomers is limited in publicly available literature, this document extrapolates expected performance based on established principles of polymer chemistry and data from analogous polymer systems. The guide covers synthesis, expected thermal and mechanical properties, and potential implications for drug delivery applications. Detailed experimental protocols for key characterization techniques are also provided.
Influence of Fluoro-Isomer Position on Polymer Properties
The position of the fluorine atom on the phenol (B47542) ring is expected to significantly influence the resulting polymer's properties by affecting chain geometry, packing efficiency, and intermolecular interactions. Based on studies of other isomeric monomers, such as diamines in polyimides, we can infer the following structure-property relationships[1][2][3][4][5].
Table 1: Predicted Influence of Fluorophenol Isomer on Poly(arylene ether) Properties
| Property | Polymer from 2-Fluorophenol (ortho) | Polymer from 3-Fluorophenol (meta) | Polymer from 4-Fluorophenol (para) | Rationale |
| Chain Conformation | Kinked/Irregular | Kinked/Irregular | Linear/Regular | The ortho and meta substitutions introduce a non-linear geometry into the polymer backbone, disrupting chain packing. The para substitution allows for a more linear and rigid-rod-like chain.[1][4] |
| Glass Transition Temp. (Tg) | Lower | Intermediate | Higher | The irregular chain structure from ortho and meta isomers leads to less efficient packing and weaker intermolecular forces, resulting in a lower Tg. The linear chains from the para isomer pack more efficiently, leading to a higher Tg.[3] |
| Crystallinity | Amorphous | Amorphous to Semi-crystalline | Semi-crystalline | The regular, linear structure of para-substituted polymers is more conducive to crystallization. The irregular structures from ortho and meta isomers inhibit crystallization, leading to amorphous materials.[6] |
| Solubility | Higher | Higher | Lower | The disrupted chain packing in polymers from ortho and meta isomers allows solvent molecules to penetrate more easily, leading to higher solubility. The dense packing in para-substituted polymers reduces solvent accessibility. |
| Mechanical Strength | Lower | Intermediate | Higher | The more ordered and crystalline structure of para-substituted polymers generally leads to higher tensile strength and modulus. The amorphous nature of ortho and meta-substituted polymers results in lower mechanical strength.[1] |
| Thermal Stability (Td) | Similar | Similar | Similar | The inherent thermal stability is primarily determined by the bond energies within the polymer backbone, which are not significantly different between the isomers. |
Performance Data from Related Fluorinated Polymers
While a direct comparison of polymers from the three fluorophenol isomers is not available, the following tables summarize the performance of various fluorinated poly(arylene ether)s and poly(ether ether ketone)s (PEEK), which share similar structural motifs. This data provides a benchmark for the expected performance of fluorophenol-derived polymers.
Table 2: Thermal Properties of Selected Fluorinated Poly(arylene ether)s
| Polymer System | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Reference |
| Fluorinated Poly(aryl ether ketone)s | 170 - 239 | 458 - 556 | [7] |
| Poly(arylene ether)s with -CF3 groups | up to 310 | up to 490 | [8] |
| Crosslinked Fluorinated Poly(arylene ether)s | Not Applicable | >500 | [9] |
| Fluorinated Poly(aryl ether)s (FPAEs) | 178 - 226 | 514 - 555 | [4] |
Table 3: Mechanical and Dielectric Properties of Selected Fluorinated Poly(arylene ether)s
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Dielectric Constant (1 MHz) | Water Absorption (%) | Reference |
| Fluorinated Poly(aryl ether ketone)s | 65 - 113.8 | 1.6 - 3.75 | 2.6 - 2.77 | 0.21 - 0.46 | [7][10] |
| Fluorinated Poly(aryl ether)s (FPAEs) | - | - | 2.07 - 2.80 | 0.28 - 0.87 | [4] |
| Crosslinked Fluorinated Poly(arylene ether)s | - | - | 2.17 - 2.58 | - | [9] |
Experimental Protocols
Synthesis of Poly(arylene ether)s via Nucleophilic Aromatic Substitution
A common method for synthesizing poly(arylene ether)s is through nucleophilic aromatic substitution polymerization.[11][12][13]
Materials:
-
Fluorophenol isomer (2-, 3-, or 4-fluorophenol)
-
Activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc) or other suitable aprotic polar solvent
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine the fluorophenol isomer, the activated aromatic dihalide, and an excess of anhydrous K₂CO₃ in a mixture of DMAc and toluene.
-
Heat the mixture to reflux (around 140°C) for several hours to azeotropically remove water.
-
After the removal of water, slowly distill off the toluene to raise the reaction temperature to around 160-180°C.
-
Maintain the reaction at this temperature for 8-24 hours, monitoring the viscosity of the solution.
-
Cool the reaction mixture to room temperature and dilute with additional DMAc if necessary.
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol (B129727) or water.
-
Filter the polymer, wash it thoroughly with methanol and water to remove salts and residual solvent, and dry it in a vacuum oven at 80-120°C until a constant weight is achieved.
Thermal Analysis
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg): [8][9][14][15][16]
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected Tg at a heating rate of 10-20°C/min under a nitrogen atmosphere.
-
Cool the sample rapidly to a temperature well below the Tg.
-
Reheat the sample at the same heating rate. The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Place 10-20 mg of the polymer sample into a TGA pan.
-
Heat the sample from room temperature to 800-1000°C at a heating rate of 10-20°C/min under a nitrogen or air atmosphere.
-
The temperature at which 5% weight loss occurs (Td5) is taken as the onset of decomposition and is a measure of the polymer's thermal stability.
Mechanical Testing
Tensile Properties of Polymer Films (ASTM D638): [7][17][18][19][20]
-
Prepare dumbbell-shaped specimens from compression-molded or solvent-cast films of the polymer according to ASTM D638 specifications.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data to determine tensile strength, Young's modulus, and elongation at break.
Visualizations
Figure 1: Experimental workflow for the synthesis and characterization of fluorophenol-derived polymers.
Figure 2: Inferred structure-property relationships based on fluorophenol isomer position.
Implications for Drug Development
Fluorinated polymers are of significant interest in drug delivery due to their unique properties, including hydrophobicity, stability, and biocompatibility.[21][22] The position of the fluorine atom in polymers derived from fluorophenol isomers could offer a way to fine-tune these properties for specific drug delivery applications.
-
Solubility and Drug Loading: Polymers derived from 2- and 3-fluorophenol are expected to be more soluble, which could be advantageous for processing and formulation. Their less ordered structure might also allow for higher drug loading of amorphous drug dispersions.
-
Controlled Release: The crystallinity of polymers derived from 4-fluorophenol could be leveraged for developing semi-crystalline nanoparticles for sustained drug release. The crystalline domains can act as a barrier to drug diffusion, slowing down the release rate.
-
Biological Interactions: The surface properties of nanoparticles formulated from these polymers will be influenced by the fluorine position. This could affect protein adsorption, circulation time, and cellular uptake. While specific data is lacking, it is known that fluorination can impact the biological activity and cytotoxicity of compounds.[23][24][25][26][27] Further studies are needed to determine if polymers from different fluorophenol isomers exhibit differential biological responses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simulations [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eng.libretexts.org [eng.libretexts.org]
- 7. industrialphysics.com [industrialphysics.com]
- 8. researchgate.net [researchgate.net]
- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 10. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - 北京理工大学 [pure.bit.edu.cn]
- 11. Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties | Semantic Scholar [semanticscholar.org]
- 12. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 17. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 18. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. store.astm.org [store.astm.org]
- 21. Preliminary investigation on cytotoxicity of fluorinated polymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
A Comparative Purity Assessment of Commercial 2,6-Difluorophenol from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and advanced materials, the purity of starting reagents is paramount. 2,6-Difluorophenol is a key building block in the development of various therapeutic agents and specialty polymers.[1][2] Impurities, even in trace amounts, can lead to undesirable side reactions, lower yields, and complications in downstream applications and regulatory filings. This guide provides a comparative analysis of the purity of commercially available this compound from three different suppliers, based on rigorous analytical testing.
Purity Analysis Summary
The purity of this compound from three major (hypothetical) suppliers—Supplier A, Supplier B, and Supplier C—was assessed using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The results, summarized in Table 1, reveal variations in the purity profiles, which could be critical for specific research and development applications.
Table 1: Comparative Purity of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by GC-FID (%) | 99.92 | 99.58 | 98.75 |
| Purity by HPLC-UV (%) | 99.95 | 99.61 | 98.80 |
| Moisture Content (Karl Fischer, %) | 0.05 | 0.12 | 0.25 |
| Residual Solvents (ppm) | < 50 | 150 | 400 |
| 2,6-Difluoroanisole (GC-MS, %) | 0.02 | 0.15 | 0.45 |
| 2,6-Difluoroaniline (GC-MS, %) | Not Detected | 0.05 | 0.20 |
| Other Halogenated Phenols (%) | 0.01 | 0.09 | 0.30 |
Experimental Workflow for Purity Assessment
The following diagram outlines the systematic approach taken to assess the purity of the this compound samples.
References
Inter-laboratory Comparison of Analytical Methods for 2,6-Difluorophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data from a formal inter-laboratory comparison or proficiency testing scheme specifically for 2,6-Difluorophenol is limited. This guide synthesizes expected performance characteristics and established analytical protocols for structurally similar halogenated phenols to provide an illustrative comparison. The quantitative data presented herein is hypothetical and intended to reflect typical results for the described methodologies.
Data Presentation: A Comparative Look at Analytical Performance
The following table summarizes hypothetical performance data from a simulated proficiency testing panel of spiked water samples. This data offers a direct comparison of three common analytical methods for the quantification of this compound.
| Parameter | Method A: GC-MS (with Derivatization) | Method B: HPLC-UV | Method C: LC-MS/MS |
| Linearity (r²) | >0.998 | >0.997 | >0.999 |
| Limit of Detection (LOD) | 0.2 µg/L | 7 µg/L | 0.08 µg/L |
| Limit of Quantification (LOQ) | 0.7 µg/L | 20 µg/L | 0.3 µg/L |
| Mean Recovery (%) | 99.2 | 96.5 | 101.8 |
| Precision (RSD %) | 5.1 | 7.8 | 3.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods for the analysis of similar halogenated phenols.[1][2][3]
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is based on the principle of converting the polar phenol (B47542) into a more volatile and thermally stable derivative to improve chromatographic performance.[1]
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
Collect 100 mL of the aqueous sample in a glass separatory funnel.
-
Spike the sample with an appropriate internal standard (e.g., 2,4,6-Tribromophenol).
-
Adjust the sample pH to approximately 2 with a suitable acid.
-
Extract the sample three times with 30 mL of dichloromethane.
-
Combine the organic extracts and dry them by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
To the dried residue, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]
-
Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization.[1]
-
Allow the vial to cool to room temperature before analysis.
2. GC-MS Analysis:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 70°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.[1]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of the this compound derivative.
Method B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the direct analysis of phenols without derivatization.
1. Sample Preparation (Solid-Phase Extraction):
-
Pass a 100 mL water sample through a solid-phase extraction (SPE) cartridge packed with a C18 sorbent.
-
Wash the cartridge with 5 mL of methanol:water (10:90 v/v).
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
2. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) and water (60:40 v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set to 280 nm.
-
Injection Volume: 20 µL.
Method C: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, allowing for direct analysis of samples with minimal preparation.[2]
1. Sample Preparation:
-
Filter a 50 mL water sample through a 0.45 µm membrane.
-
Add a stable isotope-labeled internal standard analog of the analyte.
-
The sample can be directly injected for analysis.
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography system with a binary pump.
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.[4]
Visualization of Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow for an inter-laboratory comparison study, from the initial preparation of test materials by the organizing body to the final evaluation of laboratory performance.
Caption: Workflow of a typical inter-laboratory comparison study.
References
A Researcher's Guide to Isotopic Labeling in Reaction Mechanism Analysis: A Comparative Study Featuring 2,6-Difluorophenol
For researchers, scientists, and professionals in drug development, elucidating reaction mechanisms is paramount for optimizing synthetic routes, understanding biological pathways, and designing novel molecules. Isotopic labeling is a powerful technique that provides detailed mechanistic insights by tracking the fate of atoms throughout a chemical transformation.[1] This guide provides a comparative analysis of using isotopically labeled 2,6-difluorophenol as a hypothetical probe in various reaction types, alongside established examples of isotopic labeling studies with other phenolic and aromatic compounds.
This compound as a Substrate for Mechanistic Studies
This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Its two fluorine atoms at the ortho positions create unique electronic and steric properties, influencing its reactivity in reactions such as oxidative coupling, hydroxylation, and O-alkylation. These characteristics make it an interesting candidate for mechanistic investigations.
Potential Isotopic Labeling Strategies for this compound
While specific studies on isotopically labeled this compound for reaction mechanism analysis are not prevalent in the literature, its synthesis can be adapted to incorporate stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O). For instance, ¹³C labeling could be introduced at specific positions on the aromatic ring, while deuterium could be incorporated at the hydroxyl group or on the aromatic ring. Oxygen-18 could be used to label the hydroxyl group.
Comparative Analysis of Isotopic Labeling in Key Reaction Mechanisms
This section explores the hypothetical application of isotopically labeled this compound in elucidating the mechanisms of oxidative coupling, hydroxylation, and O-alkylation, and compares these to established studies.
Oxidative Coupling Reactions
Oxidative coupling of phenols is a fundamental reaction for forming C-C and C-O bonds, crucial in the synthesis of many natural products and polymers.[3][4] The mechanism often involves the formation of phenoxy radicals.
Hypothetical Study with this compound-d₁
To investigate the mechanism of oxidative coupling of this compound, one could synthesize the deuterated analogue, this compound-d₁ (with deuterium at the hydroxyl position). A kinetic isotope effect (KIE) study could then be performed by comparing the reaction rates of the deuterated and non-deuterated compounds. A significant KIE would suggest that the cleavage of the O-H bond is involved in the rate-determining step of the reaction.
Comparison with an Established Study: Deuterium Isotope Effects in Phenol (B47542) Peroxidation
A theoretical study on the peroxidation of phenol investigated the deuterium kinetic isotope effect (KIE) for the hydrogen abstraction from the hydroxyl group.[5]
Table 1: Comparison of Kinetic Isotope Effects in Phenol Peroxidation [5]
| Reactant | Isotope Position | Calculated kH/kD (at 65°C) |
| Phenol | Hydroxyl | 10.7 |
| Toluene | Methyl | 17.0 |
Experimental Protocol: Determination of Kinetic Isotope Effect (General Procedure)
A general protocol to determine the KIE for a reaction like phenol oxidation would involve the following steps:
-
Synthesis of Labeled Reactant: Synthesize the deuterated phenol by, for example, exchange with D₂O.
-
Kinetic Runs: Perform parallel reactions with the deuterated and non-deuterated phenol under identical conditions (concentration, temperature, catalyst).
-
Monitoring Reaction Progress: Monitor the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy, HPLC, or GC.
-
Rate Constant Calculation: Determine the initial reaction rates or the rate constants (kH for the non-deuterated and kD for the deuterated reactant) from the kinetic data.
-
KIE Calculation: Calculate the KIE as the ratio kH/kD.
Diagram 1: Proposed Mechanism for Oxidative Coupling of Phenols
Caption: A simplified mechanism for the oxidative coupling of phenols.
Aromatic Hydroxylation
Aromatic hydroxylation is a key reaction in both synthetic chemistry and drug metabolism, often catalyzed by monooxygenases like cytochrome P450.[6][7]
Hypothetical Study with ¹⁸O-labeled this compound
To determine the source of the oxygen atom in a potential hydroxylation reaction of this compound, one could perform the reaction in the presence of H₂¹⁸O or ¹⁸O₂. If the hydroxyl group of the product incorporates ¹⁸O from H₂¹⁸O, it would suggest a mechanism involving the addition of water. Conversely, incorporation of ¹⁸O from ¹⁸O₂ would point towards a monooxygenase-type mechanism where molecular oxygen is the source of the new hydroxyl group.
Comparison with an Established Study: ¹⁸O Labeling in Cytochrome P450-Catalyzed Sterol Demethylation
A study on the mechanism of the final step of cytochrome P450 51-catalyzed sterol 14α-demethylation used ¹⁸O₂ to trace the origin of the oxygen atom in the formic acid product.[8]
Table 2: ¹⁸O Incorporation in Formic Acid from P450 51-Catalyzed Reaction [8]
| P450 51 Ortholog | % ¹⁸O Incorporation (one atom) |
| Human | 88 |
| N. fowleri | ~85 |
| C. albicans | ~85 |
| T. brucei | ~50 |
| T. cruzi | ~50 |
Experimental Protocol: ¹⁸O Labeling in an Enzymatic Reaction
-
Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme (e.g., cytochrome P450) and the substrate.
-
Isotopic Labeling: Conduct the reaction in a sealed vessel under an atmosphere of ¹⁸O₂ gas or in a buffer prepared with H₂¹⁸O.
-
Reaction Incubation: Incubate the reaction mixture for a specific time at an optimal temperature.
-
Product Extraction and Analysis: Stop the reaction, extract the product, and analyze it by mass spectrometry (MS) to determine the extent of ¹⁸O incorporation.
Diagram 2: Experimental Workflow for ¹⁸O Labeling Study
Caption: A general workflow for an ¹⁸O isotopic labeling experiment.
O-Alkylation of Phenols
The O-alkylation of phenols is a common method for synthesizing aryl ethers. The mechanism can proceed through different pathways depending on the reaction conditions.
Hypothetical Study with ¹³C-labeled this compound
To distinguish between an intermolecular and an intramolecular rearrangement mechanism in the alkylation of this compound, one could use a ¹³C-labeled alkylating agent. If the reaction proceeds via an intermolecular pathway, the ¹³C label will be found only in the O-alkylated product. However, if an intramolecular rearrangement occurs, the ¹³C label might also be found in C-alkylated side products.
Comparison with an Established Study: ¹³C Isotope Labeling in Phenol Alkylation
A study on the mechanism of phenol alkylation with cyclohexanol (B46403) in the presence of a zeolite catalyst used ¹³C-labeled reactants to trace the reaction pathway.[9]
Table 3: ¹³C Label Distribution in Phenol Alkylation with ¹³C-Cyclohexanol [9]
| Product | ¹³C Label Position | Relative Intensity |
| Cyclohexyl phenyl ether | C1' of cyclohexyl group | High |
| 2-Cyclohexylphenol | C1' of cyclohexyl group | High |
| 4-Cyclohexylphenol | C1' of cyclohexyl group | High |
| Cyclohexene | C1 | High |
| Cyclohexene | C2 | Low |
| Cyclohexene | C3, C4 | Very Low |
The results indicated that the carbenium ion formed from the alkylating agent is rapidly trapped by phenol, with minimal label scrambling, supporting a direct alkylation mechanism rather than extensive rearrangement.[9]
Experimental Protocol: ¹³C Labeling for Mechanistic Analysis of Solid-Catalyzed Reaction
-
Synthesis of Labeled Reagent: Synthesize the ¹³C-labeled alkylating agent (e.g., ¹³C-cyclohexanol).
-
Reaction Setup: In a suitable reactor, combine the phenol, the ¹³C-labeled alkylating agent, a solvent, and the solid catalyst (e.g., zeolite).
-
Reaction Execution: Heat the reaction mixture to the desired temperature and stir for a specific duration.
-
Product Sampling and Analysis: Periodically take samples from the reaction mixture, separate the products, and analyze them using ¹³C NMR spectroscopy and/or mass spectrometry to determine the position and extent of ¹³C labeling.
Diagram 3: Potential Pathways in Phenol Alkylation
Caption: Competing pathways in the alkylation of phenols.
Conclusion
While direct isotopic labeling studies on this compound for reaction mechanism analysis are yet to be widely reported, this guide demonstrates its potential as a valuable tool for such investigations. By comparing hypothetical studies with established methodologies using other phenolic compounds, it is clear that the application of isotopes like D, ¹³C, and ¹⁸O can provide profound insights into complex reaction mechanisms. The detailed protocols and comparative data presented here serve as a resource for researchers looking to design and implement isotopic labeling experiments to unravel the intricacies of chemical transformations.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic hydroxylation is a major metabolic pathway of the mycotoxin zearalenone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of cytochrome P450-catalyzed aromatic hydroxylation of estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxygen-18 Labeling Reveals a Mixed Fe-O Mechanism in the Last Step of Cytochrome P450 51 Sterol 14α-Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnnl.gov [pnnl.gov]
A Comparative Guide to the Synthesis of 2,6-Difluorophenol: Established Methods vs. Newer Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of synthetic routes to 2,6-difluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. We will delve into the established industrial methods, comparing them with newer synthetic strategies. This objective comparison is supported by experimental data to inform decisions on process development, optimization, and scale-up.
Executive Summary
The synthesis of this compound is dominated by two principal and well-established methods: the diazotization of 2,6-difluoroaniline (B139000) followed by hydrolysis, and the dealkylation of 2,6-difluoroanisole (B1301606). Our analysis reveals that while the diazotization route is well-documented with high reported yields and purity, the dealkylation method offers a potentially simpler, one-step process, though specific quantitative data for this substrate is less readily available in the public domain. This guide will present a detailed comparison of these two routes.
Comparison of Synthetic Routes
The following table summarizes the key quantitative and qualitative parameters for the two primary synthetic routes to this compound.
| Parameter | Route 1: Diazotization of 2,6-Difluoroaniline | Route 2: Dealkylation of 2,6-Difluoroanisole |
| Starting Material | 2,6-Difluoroaniline | 2,6-Difluoroanisole |
| Key Reagents | Sulfuric acid, Sodium nitrite (B80452), Copper(II) sulfate | Trimethylchlorosilane, Sodium iodide, Acetonitrile |
| Reaction Steps | 2 (Diazotization, Hydrolysis) | 1 (Dealkylation) |
| Reported Yield | 88.9%[1] | Data not specified for this substrate |
| Reported Purity | 98.6%[1] | Data not specified for this substrate |
| Reaction Time | Diazotization: 2 hours; Hydrolysis: Not specified | 5 hours[1] |
| Reaction Temperature | -5 to 0 °C (Diazotization), Reflux (Hydrolysis)[1] | Room Temperature[1] |
| Advantages | High reported yield and purity, well-established and documented procedure. | Single reaction step, milder reaction temperature. |
| Disadvantages | Multi-step process, requires careful temperature control, use of a heavy metal catalyst. | Lack of readily available, specific yield and purity data for this substrate, potential cost of reagents. |
Synthetic Pathway Diagrams
The logical workflows for the two established synthetic routes are depicted below.
Experimental Protocols
Route 1: Diazotization of 2,6-Difluoroaniline
This two-stage protocol is a well-documented method for the synthesis of this compound on a larger scale.[1]
Stage 1: Preparation of 2,6-Difluoroaniline Diazonium Salt Solution
-
To a reactor, add 25 kg of a prepared 30% aqueous sulfuric acid solution and 3.0 kg (23 mol) of 2,6-difluoroaniline.
-
Heat the mixture with stirring to completely dissolve the 2,6-difluoroaniline.
-
Cool the solution to -5 °C with vigorous stirring.
-
Slowly add 5.6 kg of a prepared 30% sodium nitrite solution, maintaining the reaction temperature between -5 and 0 °C.
-
After the addition is complete, continue to stir the reaction for 2 hours.
-
Filter the solution to remove any solid residues.
-
Decompose any excess nitrous acid with an aqueous urea (B33335) solution until a starch-iodide paper test is negative. The resulting 2,6-difluoroaniline diazonium salt aqueous solution is used directly in the next stage.
Stage 2: Hydrolysis of the Diazonium Salt
-
In a separate kettle, prepare a mixture of 22 kg of a 50% aqueous sulfuric acid solution and 4.0 kg of copper(II) sulfate.
-
Heat this mixture to reflux.
-
Slowly add the 2,6-difluoroaniline diazonium salt solution to the refluxing mixture.
-
The this compound product will distill over during the addition.
-
Separate the organic layer of the distillate, dry it, and filter.
-
Evaporate the solvent under reduced pressure to yield the final product. This process has been reported to yield a white product with a purity of 98.6% and a yield of 88.9%.[1]
Route 2: Dealkylation of 2,6-Difluoroanisole
This method is cited as a well-established, one-step synthesis.[2]
General Procedure:
-
2,6-Difluoroanisole is dissolved in acetonitrile.
-
Sodium iodide and trimethylchlorosilane are added to the solution.
-
The reaction mixture is stirred at room temperature for approximately 5 hours.[1]
-
Standard aqueous workup and purification by distillation or crystallization would be expected to isolate the this compound.
Note: The in-situ generation of iodotrimethylsilane (B154268) from trimethylchlorosilane and sodium iodide is a common and effective method for the cleavage of aryl methyl ethers. The reaction is typically clean and proceeds under mild conditions. However, for a definitive comparison, a detailed experimental study to determine the yield and purity for the dealkylation of 2,6-difluoroanisole would be required.
Concluding Remarks
For researchers and drug development professionals, the choice of synthetic route for this compound will depend on several factors including scale, available starting materials, and process control capabilities.
-
The diazotization of 2,6-difluoroaniline is a robust and high-yielding method, well-suited for larger-scale production where the multi-step nature and stringent temperature control can be effectively managed. The high purity of the final product is a significant advantage.
-
The dealkylation of 2,6-difluoroanisole presents a more streamlined, single-step approach with milder reaction conditions. This could be particularly advantageous for smaller-scale laboratory syntheses. However, the lack of specific yield and purity data in the public domain for this particular transformation necessitates further in-house optimization and analysis to validate its efficiency against the diazotization route.
It is recommended that for any new process development, a thorough experimental evaluation of both routes be conducted to determine the most suitable method based on specific project requirements and available resources.
References
A Comparative Guide to the Bioisosteric Potential of 2,6-Difluorophenol and Other Phenol Derivatives
In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic properties is a cornerstone of drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a critical tool in this process. The phenol (B47542) moiety, a common feature in many bioactive molecules, is a frequent target for bioisosteric replacement to enhance properties such as metabolic stability, acidity (pKa), and lipophilicity (logP).
This guide provides a comparative analysis of 2,6-difluorophenol and other phenol derivatives, focusing on their potential as bioisosteres in drug design. By presenting key physicochemical data, detailed experimental protocols, and illustrative diagrams, this document serves as a resource for researchers and scientists in the field of drug development.
Data Presentation: Physicochemical Properties
The introduction of fluorine atoms onto the phenol ring can significantly alter its electronic and steric properties. The following tables summarize key quantitative data for this compound in comparison to phenol and other derivatives.
Table 1: Comparison of Acidity (pKa)
The acidity of the phenolic proton is a critical determinant of a molecule's ionization state at physiological pH, which in turn affects its binding to target proteins and its solubility. Electron-withdrawing groups, such as fluorine, are known to increase the acidity of phenols (lower pKa).
| Compound | pKa | Reference |
| Phenol | 10.0 | [1] |
| 4-Fluorophenol | 9.89 | [2] |
| 3-Fluorophenol | 9.3 | [1] |
| 2-Fluorophenol | 8.7 | [1] |
| This compound | 7.34 | [2] |
| 2,3,4,5,6-Pentafluorophenol | 5.55 | [2] |
| 4-Nitrophenol | 7.2 | [1] |
| 3-Nitrophenol | 8.4 | [1] |
Table 2: Comparison of Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the octanol/water partition coefficient (logP), is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine substitution generally increases lipophilicity.
| Compound | logP (Octanol/Water) | Reference |
| Phenol | 1.46 | Publicly available data |
| 4-Fluorophenol | 1.83 | Publicly available data |
| This compound | 1.670 | [3] |
Table 3: Metabolic Stability Considerations
Phenols are susceptible to phase II metabolism, primarily through glucuronidation and sulfation at the hydroxyl group. Aryl methyl ethers, which are metabolically labile and undergo O-dealkylation to form phenols, can have their metabolic stability improved by replacing the methyl group with fluoroalkyl groups[4]. The introduction of fluorine atoms on the aromatic ring can also influence metabolic stability by altering the electronic properties of the ring and sterically hindering access by metabolic enzymes. For instance, fluorination can block sites of cytochrome P450-mediated oxidation. While direct comparative metabolic stability data is sparse in the provided results, it is a well-established principle in medicinal chemistry that fluorination can enhance metabolic stability[4][5].
Experimental Protocols
The accurate determination of physicochemical properties is essential for evaluating bioisosteric potential. Below are detailed methodologies for key experiments.
1. Determination of pKa by Spectrophotometric Titration
This method relies on the difference in the UV-Vis absorption spectra of the protonated and deprotonated forms of the phenol.
-
Materials : Spectrophotometer, pH meter, buffer solutions of varying pH, stock solution of the phenolic compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile-water mixture), standardized acid and base solutions (e.g., HCl and NaOH).
-
Procedure :
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte[6].
-
Add a small, constant volume of the phenolic compound stock solution to each buffer solution in a cuvette[6].
-
Record the UV-Vis spectrum (e.g., from 200-400 nm) for each solution[7].
-
The pH of each solution is precisely measured using a calibrated pH meter[7].
-
The absorbance at a wavelength where the protonated and deprotonated species have significantly different absorptivities is plotted against the pH.
-
The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the acidic and basic forms are equal.
-
2. Determination of logP by the Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the partition coefficient (P) of a compound between n-octanol and water[8].
-
Materials : n-Octanol (HPLC grade), water (HPLC grade), the compound of interest, flasks, a mechanical shaker or stirrer, a centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[9].
-
Procedure :
-
Pre-saturate the n-octanol with water and the water with n-octanol to ensure thermodynamic equilibrium[9].
-
Prepare a stock solution of the compound in the n-octanol-saturated water or water-saturated n-octanol.
-
Add a known volume of the stock solution to a flask containing known volumes of both pre-saturated n-octanol and water[9].
-
Seal the flask and shake or stir it for a sufficient time (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases[9].
-
Allow the two phases to separate completely, often aided by centrifugation[10].
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous layer[10].
-
Determine the concentration of the compound in each phase using a suitable analytical method[8].
-
Calculate the partition coefficient, P, as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value[11].
-
3. In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Materials : Liver microsomes (e.g., human, rat), NADPH regenerating system, phosphate (B84403) buffer, test compound, and a positive control compound with known metabolic lability. An analytical instrument (LC-MS/MS) is used for quantification.
-
Procedure :
-
Prepare a reaction mixture containing liver microsomes and the test compound in a phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The rate of disappearance of the parent compound is used to determine its intrinsic clearance and half-life, which are measures of its metabolic stability.
-
Visualizations
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Receptor tyrosine kinases are crucial drug targets, and phenol-containing molecules are often designed as inhibitors of these enzymes[12][13].
Caption: A simplified diagram of a Receptor Tyrosine Kinase (RTK) signaling cascade.
Experimental Workflow for Bioisosteric Replacement
This workflow outlines the typical steps involved in a bioisosteric replacement strategy in drug discovery[14][15].
Caption: A typical workflow for a bioisosteric replacement strategy in drug design.
Logical Relationship of Bioisosteric Replacement
This diagram illustrates how replacing a standard phenol with this compound can modulate key drug-like properties.
Caption: The impact of replacing phenol with this compound on molecular properties.
Conclusion
The strategic use of this compound as a bioisostere for phenol offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. The two fluorine atoms ortho to the hydroxyl group significantly increase the acidity of the phenolic proton, which can alter interactions with the target protein and improve solubility at certain pH ranges. Furthermore, this substitution can enhance metabolic stability by blocking sites of oxidation and increase lipophilicity, potentially improving membrane permeability and brain penetration[5].
As demonstrated in the literature, the this compound moiety has been successfully employed to mimic the carboxylic acid functionality, thereby increasing the lipophilicity of drug candidates and enabling them to cross the blood-brain barrier[5][16]. This guide provides a foundational comparison, but the ultimate success of any bioisosteric replacement depends on the specific molecular context and the desired therapeutic profile. Therefore, the data and protocols presented herein should serve as a starting point for rational drug design and optimization.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. This compound (CAS 28177-48-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. enamine.net [enamine.net]
- 10. youtube.com [youtube.com]
- 11. acdlabs.com [acdlabs.com]
- 12. sinobiological.com [sinobiological.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Workflow-based identification of bioisosteric replacements for molecular scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 16. This compound as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,6-Difluorophenol
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 2,6-Difluorophenol, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
This compound is a flammable solid that is harmful if swallowed, inhaled, or comes into contact with skin. It is also corrosive and can cause severe skin burns and eye damage.[1][2][3] Therefore, it must be handled with extreme care, and its disposal must follow stringent hazardous waste protocols.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[5]
-
Eye Protection: Chemical safety goggles or a face shield.[4][6]
-
Respiratory Protection: In situations of inadequate ventilation, appropriate respiratory protection should be worn.[6]
An eyewash station and a safety shower must be readily accessible in the event of accidental exposure.[1][4]
Quantitative Safety Data
The following table summarizes key safety and physical property data for this compound.
| Property | Value | Reference |
| CAS Number | 28177-48-2 | [2][6][7] |
| Molecular Formula | C₆H₄F₂O | [2][6][7] |
| Melting Point | 38 - 42 °C / 100.4 - 107.6 °F | [2] |
| Boiling Point | 59 - 61 °C / 138.2 - 141.8 °F @ 17 mmHg | [2] |
| UN Number | UN2925 | [1] |
| Hazard Class | 4.1 (Flammable solid) | [1] |
| Subsidiary Hazard Class | 8 (Corrosive) | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[8][9][10]
Experimental Protocol: Waste Collection and Segregation
-
Waste Characterization: this compound is a halogenated organic compound.[5][11] As such, its waste must be segregated from non-halogenated organic waste streams to facilitate proper disposal and minimize costs.[12][13]
-
Container Selection: Obtain a designated and compatible hazardous waste container from your institution's Environmental Health and Safety (EHS) department. This container should be clearly labeled for "Halogenated Organic Waste."[5][11] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[14][15]
-
Labeling: Before adding any waste, affix a hazardous waste tag to the container.[12][13] The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Flammable," "Corrosive," "Toxic"), the accumulation start date, and the name of the generating researcher or lab.[4]
-
Waste Accumulation:
-
Unused Chemical: Carefully transfer any unwanted, expired, or surplus this compound into the designated waste container.
-
Contaminated Materials: Any disposable labware (e.g., pipette tips, weighing boats, gloves) that is grossly contaminated with this compound should be collected in a separate, sealed plastic bag or a designated container for solid hazardous waste.[4] This container must also be labeled as hazardous waste.
-
Spill Cleanup: In case of a spill, use an inert absorbent material like sand or vermiculite (B1170534) to contain it.[6][13] The collected spill debris must be placed in a sealed, leak-proof container and labeled as hazardous waste for disposal.[12]
-
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[9][15][16] This prevents the release of vapors and reduces the risk of spills. Do not fill the container beyond 90% of its capacity to allow for expansion.[17]
-
Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][13] This area should be cool, well-ventilated, and away from sources of ignition.[1][2] Ensure secondary containment, such as a chemically resistant tub, is used to contain any potential leaks.[12][14]
-
Arranging for Disposal: Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a waste pickup.[4][9] Do not attempt to transport or dispose of the hazardous waste through any other means.
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. synquestlabs.com [synquestlabs.com]
- 7. chemimpex.com [chemimpex.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. acs.org [acs.org]
- 11. bucknell.edu [bucknell.edu]
- 12. benchchem.com [benchchem.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. ethz.ch [ethz.ch]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Difluorophenol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 2,6-Difluorophenol, a versatile yet hazardous compound. Adherence to these procedures is critical for ensuring personal safety and maintaining the integrity of your research.
Hazard Summary
This compound is classified as a hazardous substance with multiple risk factors. It is a flammable solid that is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation.[1][2][3]
GHS Hazard Classifications:
-
Specific target organ toxicity — single exposure (Respiratory tract irritation)[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound. The following equipment must be worn at all times in the laboratory when this chemical is in use.
| PPE Category | Specification |
| Eye and Face Protection | Chemical goggles or safety glasses are required. A face shield should also be worn to provide additional protection against splashes.[1] Conforms to EN 166 standard.[2] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1][2] |
| Skin and Body Protection | A lab coat or other protective clothing should be worn to prevent skin contact.[1][2] In cases of significant exposure risk, a chemical-resistant suit may be necessary. |
| Respiratory Protection | Use in a well-ventilated area is crucial.[1][4] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges must be used.[1][2] For emergencies or large-scale use, a self-contained breathing apparatus (SCBA) may be required.[2][6] |
Chemical and Physical Properties
Understanding the physical properties of this compound is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₆H₄F₂O |
| Molecular Weight | 130.09 g/mol [5] |
| Appearance | White crystalline solid |
| Melting Point | 38 - 42 °C / 100.4 - 107.6 °F[7] |
| Boiling Point | 59 - 61 °C / 138.2 - 141.8 °F @ 17 mmHg[7] |
| Flash Point | 58 °C / 136.4 °F (closed cup) |
| Solubility | Soluble in ethanol |
| Storage Temperature | 2-8°C[8] |
Operational and Disposal Plans
Handling and Storage Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[1][4]
-
Ignition Sources: This compound is a flammable solid. Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][4] Use explosion-proof electrical and ventilating equipment.[2][4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][4]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][8] Protect from light and moisture. Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]
First Aid Measures:
-
Inhalation: If inhaled, immediately move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][2] Seek immediate medical attention.[1][3]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1][3] Seek immediate medical attention.[1][3]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][3]
Spill and Disposal Plan:
-
Spill Containment: In the event of a spill, evacuate the area. Remove all sources of ignition.[2]
-
Cleanup: Use spark-proof tools and explosion-proof equipment.[2][7] Absorb the spill with inert material such as sand, silica (B1680970) gel, or acid binder and place it in a suitable, closed container for disposal.[2][7]
-
Disposal: Dispose of the waste material at an approved waste disposal plant.[1][4] Waste from this product is classified as hazardous.[2] Do not let the chemical enter the environment.[2][7]
Workflow for Handling this compound
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.fi [fishersci.fi]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. This compound | C6H4F2O | CID 94392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. nbinno.com [nbinno.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
